Isocyanic acid
描述
Structure
3D Structure
属性
InChI |
InChI=1S/CHNO/c2-1-3/h2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKHYCFFJSOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO | |
| Record name | isocyanic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Isocyanic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073884 | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.025 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-13-8 | |
| Record name | Isocyanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCYANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKG6U31925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Tautomers of Isocyanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and experimental protocols related to isocyanic acid and its isomers. The information is presented to facilitate advanced research and development in fields where these compounds are of interest.
Introduction to this compound and its Tautomers
This compound (HNCO) is the most stable compound in a group of four tautomers with the molecular formula CHNO.[1] The tautomers, which exist in equilibrium, are isomers that can interconvert through the migration of a proton. The four tautomers are this compound (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This compound is the predominant and most stable form, with cyanic acid being present in equilibrium at about 3%.[2] Fulminic acid and isofulminic acid are significantly less stable.[1]
The anion derived from the deprotonation of either this compound or cyanic acid is the cyanate ion ([NCO]⁻). The isocyanate functional group (-N=C=O) is a key component in the synthesis of polyurethanes.
Chemical Structures and Quantitative Data
The precise molecular geometry of this compound and its tautomers has been determined through various spectroscopic techniques, primarily microwave and infrared spectroscopy, complemented by computational studies. The experimental bond lengths and angles are summarized in the tables below for easy comparison.
This compound (HNCO)
This compound possesses a bent molecular structure. The atoms H, N, C, and O lie in a plane.
| Parameter | Value |
| r(H-N) | 0.995 Å |
| r(N=C) | 1.214 Å |
| r(C=O) | 1.164 Å |
| ∠(H-N-C) | 123.9° |
| ∠(N-C-O) | 172.6° |
Table 1: Experimentally determined structural parameters for this compound (HNCO).
Cyanic Acid (HOCN)
Experimental structural data for the less stable cyanic acid tautomer is scarce in the literature. Most available data is derived from computational studies. It is characterized by a hydroxyl group attached to a carbon atom triple-bonded to a nitrogen atom.
| Parameter | Value |
| r(H-O) | Data not available |
| r(O-C) | Data not available |
| r(C≡N) | Data not available |
| ∠(H-O-C) | Data not available |
| ∠(O-C-N) | Data not available |
Fulminic Acid (HCNO)
Fulminic acid is a linear molecule, a fact that was a subject of considerable historical debate in the field of chemistry.[3]
| Parameter | Value |
| r(H-C) | 1.027 Å[4] |
| r(C≡N) | 1.168 Å[4] |
| r(N-O) | 1.199 Å[4] |
| ∠(H-C-N) | ~180° |
| ∠(C-N-O) | ~180° |
Table 3: Experimentally determined structural parameters for fulminic acid (HCNO).
Tautomeric Equilibria and Isomerization Pathways
The tautomers of this compound exist in a dynamic equilibrium. The relative stability of these isomers is HNCO > HOCN > HCNO > HONC.[1] The interconversion between these forms is a key aspect of their chemistry.
Experimental Protocols
Synthesis of this compound (HNCO)
This compound can be prepared by two primary methods in the laboratory.
Method 1: From an Alkali Metal Cyanate and an Acid
This method involves the protonation of a cyanate salt, such as potassium cyanate (KOCN), with a suitable acid.
-
Reaction: KOCN + HX → HNCO + KX (where HX is a strong acid like HCl)
-
Procedure:
-
Suspend finely powdered potassium cyanate in an inert, anhydrous solvent (e.g., diethyl ether or a chlorinated hydrocarbon) in a reaction vessel equipped with a stirrer and a gas inlet, and cooled to below -20 °C.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension.
-
The reaction produces a slurry of potassium chloride in a solution of this compound.
-
The resulting solution of this compound must be used immediately or stored at very low temperatures to prevent polymerization.
-
Method 2: Thermal Decomposition of Cyanuric Acid
Heating the trimer of this compound, cyanuric acid (C₃H₃N₃O₃), results in its depolymerization to monomeric this compound.[5]
-
Reaction: (HNCO)₃(s) → 3 HNCO(g)
-
Procedure:
-
Place dry cyanuric acid in a flask equipped for distillation.
-
Heat the flask to a high temperature (typically above 330 °C).
-
The gaseous this compound that is produced is passed through a condenser and collected in a cold trap cooled with liquid nitrogen.
-
The collected this compound will be in its pure, liquid form but must be handled with extreme caution due to its instability and toxicity.
-
Preparation of Cyanic Acid (HOCN)
Pure cyanic acid has not been isolated; it exists in equilibrium with the more stable this compound.[2] Laboratory preparations, therefore, yield a mixture of the two tautomers, with this compound being the major component. A common method to generate this mixture is the dry distillation of cyanuric acid.[6]
-
Procedure:
-
Carefully heat dry cyanuric acid in a distillation apparatus.
-
The vapor produced, which is a mixture of this compound and cyanic acid, is collected in a cold trap.
-
The resulting condensate is a volatile, colorless liquid.
-
Synthesis and Isolation of Fulminic Acid (HCNO)
Fulminic acid is highly unstable and explosive, making its synthesis and handling extremely hazardous. It is typically generated in situ for immediate use in reactions. Modern laboratory synthesis often involves preparative pyrolysis.
-
A method for the generation of fulminic acid involves the flash vacuum pyrolysis of specific precursors, such as certain isoxazolones. Due to the extreme hazards associated with fulminic acid and its salts (fulminates), detailed, modern, and safe laboratory protocols are not widely published and should only be attempted by highly experienced professionals in specialized facilities.
Spectroscopic Characterization
The identification and structural elucidation of this compound and its tautomers rely heavily on spectroscopic methods.
-
Infrared (IR) Spectroscopy: The vibrational spectra of these isomers are distinct. This compound (HNCO) shows a characteristic strong absorption band for the asymmetric N=C=O stretch. Cyanic acid (HOCN) is expected to show a C≡N triple bond stretching frequency.
-
Microwave Spectroscopy: This technique has been instrumental in determining the precise bond lengths and angles of these molecules in the gas phase by analyzing their rotational spectra.
-
Photoelectron Spectroscopy: This method provides information about the electronic structure and bonding within the molecules.
Safety and Handling
This compound is a toxic, volatile, and lachrymatory substance.[6] It is corrosive and can cause severe irritation to the skin, eyes, and respiratory system. Due to its tendency to polymerize, sometimes explosively, it should be handled in small quantities, at low temperatures, and in well-ventilated areas. Appropriate personal protective equipment, including respiratory protection, is essential. Fulminic acid and its salts are highly explosive and should not be handled by inexperienced personnel.
Conclusion
This guide has provided a detailed technical overview of the chemical structures, tautomerism, and experimental aspects of this compound and its isomers. The quantitative data on molecular geometry, presented in a comparative format, along with the outlined experimental protocols and safety considerations, are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development. The provided visualizations of the tautomeric relationships and synthetic workflows offer a clear conceptual framework for understanding these reactive and important chemical species.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rotational excitation of fulminic acid (HCNO) in collisions with molecular hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03326H [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]
- 5. Cas 420-05-3,cyanic acid | lookchem [lookchem.com]
- 6. Cyanuric acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Isocyanic Acid (HNCO) via Thermal Decomposition of Cyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isocyanic acid (HNCO) through the thermal decomposition of cyanuric acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including experimental protocols, quantitative data, and reaction mechanisms.
Introduction
This compound (HNCO) is a valuable and highly reactive intermediate in organic synthesis, playing a crucial role in the production of a wide range of compounds, including pharmaceuticals, herbicides, and polymers. One of the most common and effective methods for generating HNCO in a laboratory or industrial setting is through the thermal decomposition of cyanuric acid, its cyclic trimer. This process offers a convenient route to pure HNCO, which can be used in subsequent reactions.
This guide will delve into the core principles of this synthesis, covering both non-catalytic and catalytic decomposition methods, detailed experimental procedures, and analytical techniques for quantification and purity assessment.
The Core Reaction: From Trimer to Monomer
The fundamental reaction involves the depolymerization of solid or gaseous cyanuric acid ((HNCO)₃) into three molecules of this compound (HNCO) gas upon heating.
(HNCO)₃(s/g) ⇌ 3 HNCO(g)
The decomposition temperature can be significantly lowered and the selectivity towards HNCO can be enhanced through the use of catalysts.
Precursor Synthesis: Production of Cyanuric Acid from Urea
Cyanuric acid is most commonly produced industrially via the thermal decomposition of urea. This process typically commences at temperatures around 175°C.[1] The reaction proceeds through the formation of intermediates such as biuret and this compound itself, which then trimerizes to form the stable cyanuric acid ring.
Key Reaction: 3 H₂N-CO-NH₂ → [C(O)NH]₃ + 3 NH₃[1]
For laboratory-scale synthesis, various methods have been reported, including heating urea in the presence of a catalyst like ammonium chloride, which can yield cyanuric acid in high purity after recrystallization. The purity of the starting cyanuric acid is crucial as impurities can lead to the formation of undesired byproducts during the subsequent thermal decomposition to HNCO. Crude cyanuric acid, which may contain impurities like ammelide and ammeline, can be purified by digestion in a dilute mineral acid solution.[2]
Experimental Protocols for HNCO Synthesis
Several experimental setups can be employed for the thermal decomposition of cyanuric acid. The choice of setup often depends on the desired scale and whether a catalyst is used.
Two-Zone Tubular Reactor (Catalytic Method)
A common laboratory setup involves a heated tubular reactor divided into two distinct temperature zones.[3]
Apparatus:
-
Tubular furnace with two independently controlled heating zones
-
Quartz or ceramic reactor tube
-
Source of inert carrier gas (e.g., nitrogen, argon) with flow controller
-
Cold traps (e.g., Dewar condensers with a dry ice/acetone or liquid nitrogen bath)
-
Bubbler or impinger for trapping and analysis
Procedure:
-
The first half of the initial zone of the reactor tube is packed with an inert material like quartz beads to serve as a preheating section for the carrier gas.[3]
-
The second half of the first zone is loaded with solid cyanuric acid.[3]
-
The second zone of the reactor is packed with a suitable catalyst, such as aluminum oxide (Al₂O₃) particles.[3]
-
An inert carrier gas (e.g., nitrogen) is passed through the reactor at a controlled flow rate.
-
The first zone is heated to a temperature sufficient to sublime the cyanuric acid (typically 320-330°C).[3]
-
The second zone, containing the catalyst, is heated to a higher temperature to facilitate the decomposition of the gaseous cyanuric acid into HNCO (e.g., 370°C with an Al₂O₃ catalyst).[3]
-
The effluent gas stream, containing HNCO and the carrier gas, is passed through a series of two or more cold traps to condense and collect the this compound.[3] It is crucial to bypass the cold traps during the initial start-up phase to prevent condensation of volatile impurities.[3]
Fluidized-Bed Reactor (Catalytic Method)
For larger-scale production and to ensure efficient heat and mass transfer, a fluidized-bed reactor can be utilized.
Apparatus:
-
Fluidized-bed reactor
-
Source of inert carrier gas (e.g., nitrogen)
-
Heating system for the reactor
-
Feeder for solid cyanuric acid
-
Downstream collection system (cold traps)
Procedure:
-
The fluidized-bed reactor is charged with the catalyst particles (e.g., aluminum oxide).[4]
-
An inert carrier gas is introduced from the bottom of the reactor at a sufficient velocity to fluidize the catalyst bed.[4]
-
The reactor is heated to the desired reaction temperature (e.g., 380°C).[4]
-
Solid cyanuric acid is continuously or batch-wise introduced into the fluidized bed.[4]
-
The gaseous cyanuric acid comes into contact with the hot, fluidized catalyst and decomposes into HNCO.
-
The product gas stream is drawn off from the top of the reactor and passed through a collection system, such as cold traps.[4]
Catalysts for Cyanuric Acid Decomposition
The use of catalysts can significantly lower the decomposition temperature of cyanuric acid, leading to energy savings and potentially higher selectivity towards HNCO.
-
Aluminum Oxide (Al₂O₃): This is a commonly cited catalyst that effectively promotes the decomposition at temperatures between 300°C and 600°C.[4] It has been shown to provide a virtually complete conversion of cyanuric acid to this compound.[4]
-
Zirconium and Phosphorus Compounds: Oxides of zirconium (e.g., ZrO₂) and phosphorus have also been identified as effective catalysts for this decomposition, enabling the reaction to proceed at temperatures below approximately 540°C (1000°F).[5]
Quantitative Data
The yield of HNCO is highly dependent on the experimental conditions, including temperature, catalyst, and the efficiency of the trapping system.
| Precursor | Catalyst | Reactor Type | Temperature (°C) | Carrier Gas | Reported Yield | Trapping Method | Reference |
| Cyanuric Acid (58 g) | Aluminum Oxide (35 g) | Fluidized-Bed | 380 | Nitrogen | 70% (40% in 1st trap, 30% in 2nd) | Two serial cold traps | [4] |
| Cyanuric Acid | Aluminum Oxide | Two-Zone Tubular | Zone 1: 320-330, Zone 2: 370 | Nitrogen | Not specified | Two serial cold traps | [3] |
| Cyanuric Acid | Zirconia | Decomposition Tank | ~427-454 | Helium | Not specified | Not specified | [5] |
Purification and Analysis of this compound
The purity of the synthesized HNCO is critical for its use in subsequent reactions. Several analytical techniques can be employed for its quantification and purity assessment.
Purification
The primary impurity in the collected HNCO is likely to be unreacted cyanuric acid that has sublimed through the reactor. Purification can be achieved by careful, low-temperature fractional distillation or sublimation, taking advantage of the difference in volatility between HNCO and cyanuric acid.
Analytical Methods
-
Titration: The isocyanato group (-NCO) can be quantified by reacting the HNCO with an excess of a standard solution of a primary or secondary amine, such as di-n-butylamine, to form a urea derivative. The unreacted amine is then back-titrated with a standard acid solution.[6] A patent describes a method where the collected HNCO is dissolved in chloroform, and an aliquot is treated with a known excess of aqueous sodium hydroxide. The unconsumed NaOH is then back-titrated with hydrochloric acid.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for the identification and quantification of HNCO. Isocyanates exhibit a strong and characteristic absorption band in the region of 2250-2275 cm⁻¹, which is assigned to the asymmetric stretching mode of the -N=C=O group.[7] This region of the infrared spectrum is often free from interference from other functional groups, making FTIR a highly specific method for HNCO analysis.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS can be used to separate and identify components. The sample can be injected directly into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then provides a mass spectrum that can be used to identify HNCO and any impurities.[8] To analyze isocyanates by GC, derivatization with an amine is often employed to create a more stable and less reactive compound that is amenable to chromatographic separation.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the analysis of HNCO, typically after derivatization. The HNCO in an air sample can be trapped in a solution containing a derivatizing agent like di-n-butylamine, and the resulting urea derivative is then analyzed by LC-MS.[10]
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathway and a typical experimental workflow for the synthesis of HNCO from cyanuric acid.
Caption: Reaction pathway from urea to this compound.
Caption: Experimental workflow for HNCO synthesis.
Safety Considerations
This compound is a toxic and volatile compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The use of cold traps requires careful handling of cryogenic materials such as liquid nitrogen or dry ice.
Conclusion
The thermal decomposition of cyanuric acid is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the choice of catalyst, high yields of pure HNCO can be obtained. This guide has provided a detailed overview of the necessary experimental protocols, quantitative data, and analytical methods to aid researchers in successfully implementing this important synthetic transformation.
References
- 1. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 2. US4963674A - Purification of cyanuric acid - Google Patents [patents.google.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 5. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Isocyanic Acid in Biomass Combustion: A Technical Guide to Formation, Analysis, and Toxicological Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocyanic acid (HNCO) is a reactive and toxic gas increasingly recognized as a significant emission from biomass burning and wildfires. Its formation is intrinsically linked to the thermal decomposition of nitrogen-containing organic matter, prevalent in all living organisms. Once inhaled or absorbed, HNCO readily carbamylates proteins, a post-translational modification implicated in the pathogenesis of various diseases, including atherosclerosis, cataracts, and rheumatoid arthritis. This document provides a comprehensive technical overview of the formation mechanisms of this compound in biomass combustion, detailed experimental protocols for its quantification, a summary of emission data, and an exploration of its toxicological pathways, with a particular focus on protein carbamylation. This guide is intended to serve as a critical resource for researchers in atmospheric chemistry, toxicology, and drug development investigating the environmental and health impacts of biomass smoke exposure.
Introduction
Biomass burning, encompassing wildfires, prescribed burns, agricultural waste burning, and residential wood combustion, is a major source of atmospheric pollutants.[1] While the focus has traditionally been on criteria pollutants and particulate matter, recent advancements in analytical instrumentation have enabled the detection and quantification of previously unmeasured, highly reactive species. Among these, this compound (HNCO) has emerged as a compound of significant concern due to its toxicity and widespread presence in smoke.[2]
HNCO is a small, volatile molecule that is highly soluble in water and dissociates at physiological pH, making it readily available to interact with biological systems.[2][3] Its primary toxicological action is the carbamylation of proteins, a non-enzymatic post-translational modification that can alter protein structure and function.[4][5] This guide will delve into the core aspects of HNCO formation during biomass burning, the analytical methods for its detection, and the signaling pathways affected by its interaction with biological molecules.
Formation of this compound in Biomass Burning
The formation of this compound during biomass burning is a complex process driven by the pyrolysis and combustion of nitrogen-containing organic compounds.
Precursors and Chemical Pathways
The primary precursors of HNCO in biomass are proteins and other nitrogenous compounds like amino acids and polyamides.[6][7] The core chemical pathway involves the thermal decomposition of the amide functional group (-NH-CO-) present in the peptide bonds of proteins.[1]
The proposed mechanism for HNCO formation from protein pyrolysis involves several key steps:
-
Depolymerization and Cyclization: At elevated temperatures, protein chains can depolymerize, and the resulting amino acids can undergo cyclization to form cyclic amides, such as diketopiperazines (DKPs).[1][6]
-
Cracking of Cyclic Amides: These cyclic amides are thermally unstable and subsequently crack to produce HNCO, hydrogen cyanide (HCN), and ammonia (NH3).[6][8] The selectivity between HNCO and HCN is temperature-dependent, with lower temperatures favoring the formation of HNCO.[9]
The overall reaction can be visualized as a competition between different decomposition pathways of nitrogen-containing fragments.
Caption: HNCO formation from biomass proteins.
Influence of Combustion Conditions
The efficiency of HNCO formation is significantly influenced by the combustion conditions, particularly the distinction between flaming and smoldering phases.
-
Flaming Combustion: Characterized by high temperatures and efficient oxidation, flaming combustion generally produces higher ratios of HNCO to carbon monoxide (HNCO/CO).[3]
-
Smoldering Combustion: This lower-temperature, less efficient combustion phase results in HNCO/CO ratios that are 5 to 10 times lower than in the flaming phase.[3]
Quantitative Data on this compound Emissions
The amount of HNCO emitted from biomass burning is typically quantified as an emission factor (EF), expressed in grams of HNCO emitted per kilogram of dry biomass burned. Emission factors are crucial for modeling the atmospheric impact of biomass burning.
| Fuel Type | Emission Factor (g/kg) | Combustion Phase | Reference |
| Ponderosa Pine | 0.15 - 0.30 | Mixed | [10] |
| Lodgepole Pine | 0.10 - 0.25 | Mixed | [10] |
| Sagebrush | 0.20 - 0.40 | Mixed | [3] |
| Chaparral | 0.126 (avg) | Mixed | [10] |
| Crop Residues (general) | 0.05 - 0.20 | Mixed | [11][12] |
| Peat | 0.10 - 0.35 | Smoldering | [13] |
Note: Emission factors can vary significantly depending on fuel moisture, packing density, and specific combustion conditions.
Experimental Protocols for HNCO Measurement
Accurate quantification of HNCO in complex smoke matrices requires sensitive and selective analytical techniques. The following sections detail the primary methods used in laboratory and field studies.
Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS)
NI-PT-CIMS is the state-of-the-art technique for real-time, highly sensitive measurement of HNCO and other atmospheric acids.[14][15]
Principle: Acetate ions (CH₃COO⁻), generated from a reagent gas (e.g., acetic anhydride), are used to ionize acidic molecules (HA) in the sampled air via a proton transfer reaction: CH₃COO⁻ + HA → CH₃COOH + A⁻
The resulting conjugate base anion (A⁻, in this case NCO⁻) is then detected by a mass spectrometer.
Experimental Workflow:
-
Sample Inlet and Dilution: Smoke is drawn through an inlet, often diluted with zero air to prevent saturation of the detector.[15]
-
Ionization: The diluted sample is mixed with the acetate reagent ions in a flow tube reactor.
-
Mass Analysis: The product ions are guided into a mass spectrometer (typically a quadrupole or time-of-flight) for mass-to-charge ratio analysis and detection.
-
Calibration: The instrument is calibrated using a known concentration of HNCO, which can be generated by the thermal decomposition of cyanuric acid.[15] The calibration gas is introduced into the inlet to account for any inlet effects.
Caption: Workflow for HNCO measurement using NI-PT-CIMS.
Open-Path Fourier Transform Infrared (OP-FTIR) Spectroscopy
OP-FTIR is a powerful technique for the simultaneous, in-situ measurement of multiple gas-phase species in smoke plumes.[16]
Principle: A beam of infrared radiation is passed through the smoke plume over a long path length (meters to hundreds of meters). The gases in the smoke absorb the IR radiation at specific, characteristic frequencies. The resulting absorption spectrum is analyzed to identify and quantify the compounds present.
Experimental Setup:
-
IR Source and Spectrometer: An infrared source is placed on one side of the area to be sampled, and the FTIR spectrometer with its detector is placed on the other.
-
Optical Path: The IR beam traverses the open path through the smoke.
-
Spectral Acquisition: The spectrometer records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
-
Quantitative Analysis: The concentrations of the target compounds are determined by fitting reference spectra of known compounds to the measured spectrum using a non-linear least-squares method.[15]
Toxicological Implications: Protein Carbamylation
The primary mechanism of this compound toxicity is protein carbamylation, a non-enzymatic post-translational modification.[4][5]
The Carbamylation Reaction
In the body, inhaled or absorbed HNCO dissolves in bodily fluids and exists in equilibrium with the cyanate ion (NCO⁻). This compound is a potent electrophile that readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[17] This reaction converts the positively charged lysine residue into a neutral homocitrulline residue.
Caption: The protein carbamylation pathway.
Downstream Cellular and Pathological Consequences
The conversion of lysine to homocitrulline can have profound effects on protein structure and function, leading to a cascade of downstream cellular events:
-
Altered Protein Conformation and Function: The change in charge and structure can disrupt protein folding, stability, and interactions with other molecules, leading to loss of function or gain of toxic function.[5][18]
-
Enzyme Activity Modulation: Carbamylation can inhibit or activate enzymes by modifying lysine residues in their active sites.[17]
-
Induction of Endothelial Dysfunction: Carbamylated low-density lipoprotein (cLDL) can induce endothelial dysfunction by activating the lectin-like oxidized LDL receptor-1 (LOX-1), leading to increased reactive oxygen species (ROS) production and uncoupling of endothelial nitric oxide synthase (eNOS).[4]
-
Inflammation and Immune Response: Carbamylated proteins can be recognized as neo-antigens by the immune system, potentially triggering autoimmune responses and chronic inflammation.[5]
-
Cellular Degradation Pathways: While cells possess mechanisms to degrade modified proteins, such as the ubiquitin-proteasome system, excessive carbamylation may overwhelm these pathways, leading to the accumulation of dysfunctional proteins.[6]
These molecular and cellular alterations contribute to the pathogenesis of several chronic diseases, including:
-
Atherosclerosis: cLDL promotes foam cell formation and smooth muscle proliferation in blood vessel walls.[4]
-
Cataracts: Carbamylation of lens crystallin proteins is a known factor in cataract development.[2]
-
Rheumatoid Arthritis: The presence of anti-carbamylated protein antibodies is associated with the severity of rheumatoid arthritis.[5]
Conclusion and Future Directions
This compound is a significant and toxic component of biomass smoke with well-defined pathways of formation and a clear mechanism of toxicity through protein carbamylation. The information presented in this guide underscores the importance of considering HNCO in assessments of the health impacts of wildfires and other biomass burning events.
For researchers, scientists, and drug development professionals, several key areas warrant further investigation:
-
Development of Biomarkers: More sensitive and specific biomarkers of HNCO exposure and carbamylation-related damage are needed for clinical and epidemiological studies.
-
Therapeutic Interventions: The protein carbamylation pathway presents a potential target for therapeutic interventions to mitigate the health effects of smoke exposure. Strategies could include the development of scavenger molecules that react with HNCO before it can carbamylate proteins.
-
Refining Emission Inventories: Further research is needed to refine emission factors for a wider variety of biomass fuels and burning conditions to improve the accuracy of air quality models.
By continuing to investigate the formation, fate, and toxicological effects of this compound, the scientific community can better understand and address the health risks posed by biomass burning in a changing world.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound in the atmosphere and its possible link to smoke-related health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome-dependent degradation of intracellular carbamylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOAA CSL: Tropospheric Chemistry: Instruments: Acid CIMS [csl.noaa.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fs.usda.gov [fs.usda.gov]
- 11. teriin.org [teriin.org]
- 12. Emissions from Burning Crop Residues | Knowledge for policy [knowledge4policy.ec.europa.eu]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. AMT - Measurement of HONO, HNCO, and other inorganic acids by negative-ion proton-transfer chemical-ionization mass spectrometry (NI-PT-CIMS): application to biomass burning emissions [amt.copernicus.org]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. airuse.eu [airuse.eu]
- 17. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine carbamoylation during urea denaturation remodels the energy landscape of human transthyretin dissociation linked to unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Exploration of Isocyanic Acid and Its Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the quantum chemical calculations of isocyanic acid (HNCO) and its three isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This document provides a comprehensive overview of their relative stabilities, structural parameters, and vibrational frequencies as determined by high-level ab initio calculations. Furthermore, it outlines the key isomerization pathways and provides context through a summary of relevant experimental protocols.
Introduction
This compound and its isomers are molecules of significant interest in diverse fields, including atmospheric chemistry, astrochemistry, and pharmacology. Their reactivity and potential as building blocks for more complex organic molecules necessitate a thorough understanding of their fundamental chemical properties. Quantum chemical calculations offer a powerful tool to elucidate the electronic structure, geometry, and energetics of these transient and often difficult-to-study species. This guide summarizes key computational findings to provide a comparative analysis of the four [H, C, N, O] isomers.
Computational Methodologies
The data presented in this guide are primarily derived from high-level ab initio quantum chemical calculations, particularly Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)]. This method is widely regarded as the "gold standard" for obtaining highly accurate molecular properties. The calculations are typically performed in conjunction with large correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) or larger basis sets, to ensure a reliable description of the electronic structure.
Typical Computational Protocol:
-
Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.
-
Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to provide theoretical vibrational spectra for comparison with experimental data. These calculations also yield the zero-point vibrational energy (ZPVE), which is a crucial correction for determining accurate relative energies.
-
Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are often performed at an even higher level of theory or with a larger basis set on the optimized geometries.
The workflow for a typical quantum chemical investigation of these isomers can be visualized as follows:
Relative Energies and Stabilities
The relative stability of the four isomers is a key piece of information derived from quantum chemical calculations. This compound (HNCO) is consistently found to be the most stable isomer. The other isomers, HOCN, HCNO, and HONC, are significantly higher in energy. High-level CCSD(T) calculations have provided reliable energy differences between these species.
| Isomer | Chemical Formula | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) |
| This compound | HNCO | 0.00 | 0 |
| Cyanic Acid | HOCN | 24.5 | 8577 |
| Fulminic Acid | HCNO | 70.0 | 24467 |
| Isofulminic Acid | HONC | 84.2 | 29464 |
| Table 1: Relative energies of the four most stable CHNO isomers calculated at the all-electron CCSD(T) level of theory with large correlation-consistent basis sets.[1] |
These results clearly indicate the thermodynamic preference for this compound. The high relative energies of the other isomers contribute to their lower abundance and, in some cases, their transient nature.
Molecular Structures
Quantum chemical calculations provide precise information about the bond lengths and bond angles of each isomer. These structural parameters are crucial for understanding the bonding and reactivity of these molecules. The calculated geometries can be compared with experimental data where available, providing a valuable benchmark for the accuracy of the theoretical methods.
| Isomer | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| HNCO | H-N | 0.995 | H-N-C | 123.9 |
| N-C | 1.214 | N-C-O | 172.6 | |
| C-O | 1.164 | |||
| HOCN | H-O | 0.963 | H-O-C | 108.9 |
| O-C | 1.321 | O-C-N | 174.9 | |
| C-N | 1.169 | |||
| HCNO | H-C | 1.065 | H-C-N | 180.0 |
| C-N | 1.189 | C-N-O | 180.0 | |
| N-O | 1.207 | |||
| HONC | H-O | 0.985 | H-O-N | 103.8 |
| O-N | 1.393 | O-N-C | 171.8 | |
| N-C | 1.178 | |||
| Table 2: Calculated equilibrium structural parameters for the isomers of this compound. Note: These are representative values from high-level calculations. Slight variations may exist between different theoretical studies. Experimental values for HNCO are r(N-H) = 0.995 Å, r(C-N) = 1.214 Å, r(C-O) = 1.164 Å, ∠(HNC) = 123.9°, and ∠(NCO) = 172.6°. |
A notable feature is the near-linearity of the heavy-atom backbone in HNCO, HOCN, and HONC, while HCNO is predicted to be linear.[1]
Vibrational Frequencies
Vibrational spectroscopy is a key experimental technique for identifying and characterizing molecules. Quantum chemical calculations can predict the harmonic vibrational frequencies and infrared intensities, which are invaluable for interpreting experimental spectra.
| Isomer | Mode | Description | Calculated Frequency (cm⁻¹) |
| HNCO | ν₁ | N-H stretch | ~3530 |
| ν₂ | N=C=O asym. stretch | ~2270 | |
| ν₃ | N=C=O sym. stretch | ~1330 | |
| ν₄ | H-N-C bend | ~780 | |
| ν₅ | N-C-O in-plane bend | ~575 | |
| ν₆ | N-C-O out-of-plane bend | ~660 | |
| HOCN | ν₁ | O-H stretch | ~3600 |
| ν₂ | C≡N stretch | ~2300 | |
| ν₃ | O-C stretch | ~1250 | |
| ν₄ | H-O-C bend | ~1100 | |
| ν₅ | O-C-N in-plane bend | ~460 | |
| ν₆ | O-C-N out-of-plane bend | ~450 | |
| HCNO | ν₁ | C-H stretch | ~3340 |
| ν₂ | C≡N stretch | ~2200 | |
| ν₃ | N-O stretch | ~1260 | |
| ν₄ | H-C-N bend | ~540 | |
| ν₅ | C-N-O bend | ~330 | |
| HONC | ν₁ | O-H stretch | ~3500 |
| ν₂ | N≡C stretch | ~2100 | |
| ν₃ | O-N stretch | ~1100 | |
| ν₄ | H-O-N bend | ~1300 | |
| ν₅ | O-N-C in-plane bend | ~400 | |
| ν₆ | O-N-C out-of-plane bend | ~350 | |
| Table 3: Representative calculated harmonic vibrational frequencies for the isomers of this compound. These values are typically scaled by an empirical factor to better match experimental fundamental frequencies. |
Isomerization Pathways
The interconversion between the different isomers of this compound involves surmounting significant energy barriers. Quantum chemical calculations can map out the potential energy surface, identifying the transition state structures and the activation energies for these isomerization reactions.
The isomerization from HNCO to HOCN is the most favorable pathway, though it still has a substantial energy barrier.[2] The interconversion between the other isomers generally involves even higher activation energies, making them less likely to occur under typical conditions.
Experimental Protocols
While this guide focuses on computational results, it is important to consider the experimental context. The synthesis and characterization of this compound and its isomers are often challenging due to their reactivity and, in some cases, instability.
This compound (HNCO):
-
Synthesis: Commonly prepared by the thermal decomposition of its trimer, cyanuric acid, or by the reaction of an alkali metal cyanate (e.g., KOCN) with a strong acid.[2]
-
Characterization: Typically characterized by infrared (IR) and microwave spectroscopy. Its vibrational spectrum is well-documented in the gas phase and in cryogenic matrices.
Cyanic Acid (HOCN) and Fulminic Acid (HCNO):
-
Synthesis: These isomers are often generated in situ, for example, through photolysis of a precursor molecule in a cryogenic matrix. Gas-phase synthesis is more challenging.
-
Characterization: Primarily identified and characterized by matrix-isolation infrared spectroscopy.
Isofulminic Acid (HONC):
-
Synthesis and Characterization: This is the least stable of the four isomers and is typically observed as a product of photochemical reactions in cryogenic matrices, where it can be stabilized and studied spectroscopically.
The general experimental workflow for the study of these isomers, particularly the less stable ones, is depicted below.
Conclusion
Quantum chemical calculations provide a detailed and accurate picture of the fundamental properties of this compound and its isomers. The computational data on their relative energies, structures, and vibrational spectra are essential for understanding their chemical behavior and for aiding in their experimental detection and characterization. The continued synergy between theoretical predictions and experimental investigations will undoubtedly lead to a deeper understanding of the role of these important molecules in various chemical systems.
References
Spectroscopic Identification of Isocyanic Acid (HNCO) in the Interstellar Medium: A Technical Guide
Affiliation: Google Research
Abstract
Isocyanic acid (HNCO) is a molecule of significant astrochemical and astrobiological interest, being the simplest stable species containing the four primary biogenic elements: hydrogen, carbon, nitrogen, and oxygen.[1][2] It is a crucial tracer of physical conditions in the interstellar medium (ISM) and is considered a potential precursor to more complex prebiotic molecules.[3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to identify and characterize HNCO in various interstellar environments. It details the experimental protocols for radio astronomical observations, the analytical techniques for data reduction, and the chemical pathways believed to be responsible for its formation. Quantitative data from key studies are summarized, and logical workflows are visualized to offer a complete resource for researchers in astrochemistry and related fields.
Spectroscopic Properties of HNCO
This compound is an asymmetric top molecule, meaning its rotational energy levels are described by three quantum numbers: J, representing the total rotational angular momentum, and Ka and Kc, which are the projections of J onto the principal axes of the molecule.[1] Its rotational transitions, particularly in the millimeter and submillimeter wavelength range, are the primary means of its detection in the cold, dense regions of the ISM. Laboratory spectroscopy provides the precise rest frequencies of these transitions, which are essential for their unambiguous identification in astronomical spectra.[5] The population of these rotational levels can be significantly influenced by far-infrared radiation, making HNCO an effective tracer of the local radiation field.[6]
Observational Methodologies and Experimental Protocols
The detection of HNCO relies on high-resolution spectroscopy using large single-dish radio telescopes and interferometers.
Instrumentation
Observations of HNCO are typically carried out using world-class radio astronomy facilities equipped with sensitive receivers covering the millimeter-wave bands. Commonly used instruments include:
-
IRAM 30m Telescope: A highly sensitive single-dish telescope used for numerous HNCO surveys and detections.[7][8][9]
-
Atacama Pathfinder EXperiment (APEX): A 12m single-dish telescope ideal for spectral surveys in the submillimeter range.[1][4]
-
Atacama Large Millimeter/submillimeter Array (ALMA): An interferometer that provides high spatial resolution, allowing for detailed mapping of HNCO distribution within molecular clouds.[10]
-
Yebes 40m Telescope: Another key single-dish telescope used for sensitive spectral surveys.[8]
Experimental Protocol: Radio Astronomical Observation
The following outlines a generalized protocol for the spectroscopic observation of HNCO rotational transitions.
-
Target Selection: Sources are chosen based on their likelihood of containing complex molecules. These include hot molecular cores (dense, warm regions around newly formed massive stars), protostellar cores, and dense molecular clouds like Sagittarius B2 (Sgr B2).[4][7][9]
-
Frequency Setup: The telescope's receivers, such as the EMIR receivers at the IRAM 30m telescope, are tuned to the rest frequencies of specific HNCO rotational transitions.[7] Observers often cover multiple transitions simultaneously to aid in identification and analysis.
-
Observation Mode: A common observing technique is the Frequency Switching (FS) mode, where the telescope rapidly switches its observing frequency by a small amount.[11] This allows for the subtraction of atmospheric and instrumental background, resulting in a flat spectral baseline.
-
Data Acquisition: The telescope collects radio waves from the source, which are then processed by a backend spectrometer, such as a Fast Fourier Transform Spectrometer (FTS), to produce a high-resolution spectrum.[11] Integration times are set to achieve a sufficient signal-to-noise ratio (typically >3σ for detection).
-
Calibration: The raw data are calibrated to convert the measured antenna temperatures into a standard physical unit (e.g., Kelvin) and to correct for atmospheric attenuation. This involves observing sources with known flux densities and characterizing the atmospheric opacity.
-
Data Reduction: The calibrated spectra are processed using specialized software packages (e.g., GILDAS, CASA). This includes averaging the data, fitting and subtracting baselines, and identifying spectral features.
Data Analysis and Interpretation
Spectral Line Identification
An observed emission line is identified as HNCO by matching its frequency precisely with the laboratory-measured frequency of a known rotational transition.[1] This identification is confirmed by the detection of multiple transitions from the same molecule with relative intensities consistent with theoretical predictions under plausible physical conditions. Spectroscopic databases like the Cologne Database for Molecular Spectroscopy (CDMS) and the Jet Propulsion Laboratory (JPL) catalog are critical for this process.[5]
Derivation of Physical Parameters
Once lines are identified, their properties are analyzed to derive the physical conditions of the emitting gas. This analysis typically assumes that the gas is in Local Thermodynamic Equilibrium (LTE), a valid approximation for the high-density regions where HNCO is found.[4][10]
The rotational diagram method is a common technique used to determine the column density (N), which is the number of molecules per unit area along the line of sight, and the excitation temperature (Tex), which describes the population distribution among the rotational energy levels.[4][12] By plotting the natural logarithm of the column density in the upper energy state against the energy of that state for multiple transitions, a linear relationship is expected if the gas is in LTE. The slope of the fitted line is inversely proportional to Tex, and the y-intercept provides the total column density N.
Quantitative Data Summary
The following tables summarize key quantitative data from spectroscopic studies of HNCO in the interstellar medium.
Table 1: Key Spectroscopic Transitions of HNCO for Interstellar Identification
| Transition (JKa,Kc' - JKa,Kc") | Frequency (GHz) | Upper State Energy (Eu/k) (K) | Notes |
|---|---|---|---|
| 40,4 - 30,3 | ~87.925 | ~10.6 | A commonly observed, strong transition. Detected in numerous sources including Sgr B2 and external galaxies.[6][9] |
| 50,5 - 40,4 | ~109.906 | ~15.8 | Another strong Ka=0 ladder transition.[6] |
| 100,10 - 90,9 | ~219.798 | ~58.0 | Higher energy transition, traces warmer gas.[6] |
| 41,4 - 31,3 | ~88.239 | ~30.6 | Transition in the Ka=1 ladder, sensitive to temperature and infrared pumping.[9] |
| 51,5 - 41,4 | ~110.297 | ~35.9 | Transition in the Ka=1 ladder. |
| 160,16 - 150,15 | ~351.633 | ~152.0 | High-frequency transition observed with submillimeter telescopes.[1] |
Table 2: Summary of HNCO Detections in Various Interstellar Sources
| Source | Telescope | Column Density (N) (cm-2) | Excitation Temperature (Tex) (K) | Reference |
|---|---|---|---|---|
| G331.512-0.103 | APEX | (3.7 ± 0.5) × 1015 | 58.8 ± 2.7 | [1][4] |
| Sgr B2 (Envelope) | IRAM 30m | 1.3 × 1014 - 1.27 × 1015 | 6 - 46 | [12] |
| Sgr B2(N) | IRAM 30m | - | ~14 (Assumed) | [9] |
| L483 | IRAM 30m | ~1.1 × 1014 | 10 | [11] (Calculated from N(NCO) and ratio) |
| G+0.693-0.027 | IRAM 30m / Yebes 40m | ~2.1 × 1014 | - |[8] (Calculated from relative abundance) |
Visualizations
Experimental and Analytical Workflow
The process of identifying and characterizing interstellar HNCO follows a structured workflow from initial observation to the final derivation of physical parameters.
Caption: Logical workflow for the spectroscopic identification of HNCO in the ISM.
Chemical Formation and Destruction Pathways
The abundance of HNCO in the ISM is governed by a network of formation and destruction reactions occurring in both the gas phase and on the surfaces of interstellar dust grains. The detection of related species like the isocyanate radical (NCO) and protonated this compound (H₂NCO⁺) provides crucial support for these chemical pathways.[11][13]
Caption: Key chemical pathways for HNCO in the interstellar medium.
Conclusion
The spectroscopic identification of this compound in the interstellar medium provides invaluable insights into the chemical complexity and physical state of molecular clouds. Through the rigorous application of radio astronomical observation protocols and detailed data analysis techniques like rotational diagram modeling, researchers can determine the abundance and temperature of HNCO across diverse galactic and extragalactic environments. The confirmed detection of precursor species such as NCO lends strong support to current chemical models that involve both gas-phase and grain-surface reaction pathways. Future observations with next-generation facilities will continue to refine our understanding of HNCO's role in the formation of life's building blocks in the cosmos.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 3. Formation of HNCO from carbon monoxide and atomic nitrogen in their fundamental states. Investigation of the reaction pathway in conditions relevant to the interstellar medium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. astrobiology.com [astrobiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The puzzling behavior of HNCO isomers in molecular clouds | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. First detection of C2H5NCO in the ISM and search of other isocyanates towards the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]
- 9. raa-journal.org [raa-journal.org]
- 10. aanda.org [aanda.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. Discovery of the elusive radical NCO and confirmation of H2NCO+ in space - PMC [pmc.ncbi.nlm.nih.gov]
Atmospheric Sources and Sinks of Gaseous Isocyanic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isocyanic acid (HNCO) is a reactive and toxic gas that has been increasingly detected in the atmosphere. Its presence is of concern due to its potential adverse health effects, including the carbamylation of proteins, which is linked to cardiovascular disease, cataracts, and rheumatoid arthritis.[1][2] Understanding the atmospheric lifecycle of HNCO, from its emission sources to its ultimate removal, is crucial for assessing its environmental impact and developing strategies to mitigate exposure. This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric sources and sinks of gaseous this compound, with a focus on quantitative data and experimental methodologies.
Atmospheric Sources of this compound
The atmospheric budget of this compound is influenced by both direct (primary) emissions and in-situ (secondary) chemical production.[1][2]
Primary Sources
Primary sources of HNCO are predominantly combustion processes. These include both natural and anthropogenic activities.
-
Biomass Burning: The combustion of biomass, such as in wildfires and the burning of crop residues, is a major global source of HNCO.[1][3] Emission factors can vary depending on the type of fuel and the combustion conditions (e.g., flaming vs. smoldering).[3]
-
Fossil Fuel Combustion: The burning of fossil fuels, including coal, gasoline, and diesel, is a significant source of HNCO, particularly in urban environments.[1][4] Emissions from vehicles can be influenced by factors such as engine type, driving conditions, and the presence of emission control systems.[4][5]
-
Cigarette Smoke: Tobacco smoke is a notable indoor and localized outdoor source of this compound.[1]
-
Industrial Processes and Material Combustion: Various industrial activities and the combustion of synthetic materials can release HNCO. This includes emissions from iron foundries and the thermal degradation of polymers like polyurethane.[1][6]
Secondary Sources
This compound can also be formed in the atmosphere through the oxidation of precursor compounds.
-
Oxidation of Amines and Amides: The photochemical oxidation of amines and amides by atmospheric oxidants, such as the hydroxyl radical (OH), is recognized as a significant secondary formation pathway for HNCO.[1][6] This process contributes to ambient HNCO concentrations, particularly in areas with significant agricultural or industrial emissions of these precursors.
Atmospheric Sinks of this compound
The removal of this compound from the atmosphere is governed by several physical and chemical processes.
Primary Sinks
The dominant removal pathways for atmospheric HNCO are physical processes.
-
Dry Deposition: The direct deposition of gaseous HNCO onto surfaces such as vegetation, soil, and water is considered the main global sink, accounting for approximately 90% of its removal.[7][8]
-
Heterogeneous Uptake and Hydrolysis: this compound is highly soluble in water, and its uptake into atmospheric water droplets (e.g., clouds, fog, and aerosols) followed by aqueous-phase hydrolysis is a significant removal mechanism.[1][9] This process contributes about 10% to the global removal of HNCO.[7][8]
Minor Sinks
Gas-phase chemical reactions play a minor role in the removal of atmospheric HNCO due to their slow reaction rates.
-
Gas-Phase Oxidation: The reaction of HNCO with the hydroxyl radical (OH) is extremely slow, with an estimated atmospheric lifetime of months to decades.[1] Reactions with other gas-phase oxidants like the nitrate radical (NO3), chlorine atoms (Cl), and ozone (O3) are also considered negligible sinks.[7][10]
-
Photolysis: HNCO does not absorb sunlight in the actinic region of the solar spectrum, so its removal by photolysis is insignificant.[1]
Quantitative Data
The following tables summarize key quantitative data related to the sources and sinks of atmospheric this compound.
Table 1: Emission Factors of this compound from Various Sources
| Source Category | Specific Source | Emission Factor | Reference(s) |
| Fossil Fuel Combustion | Light-Duty Gasoline Vehicles (fleet average) | 0.91 ± 0.58 mg/kg fuel | [4][5] |
| Light-Duty Gasoline Vehicles (engine start) | 0.46 ± 0.13 mg/kg fuel | [4][5] | |
| Light-Duty Gasoline Vehicles (hard acceleration) | 1.70 ± 1.77 mg/kg fuel | [4][5] | |
| Diesel Engines | 0.21 - 3.96 mg/kg fuel | [4][5] | |
| Biomass Burning | General | 0.2 - 0.53 g/kg | [7] |
| California Sage Brush (HNCO/CO ratio) | 5-10 times higher in flaming vs. smoldering | [3] | |
| Cigarette Smoke | Side-stream smoke (HNCO/CO ratio) | 2.7 (±1.1) × 10⁻³ ppb HNCO/ppb CO | [1] |
Table 2: Rate Constants for Gas-Phase Sink Reactions of this compound
| Reactant | Rate Constant (at ~298 K) | Atmospheric Lifetime | Reference(s) |
| OH radical | ~1.24 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Months to Decades | [1] |
| NO₃ radical | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |
| Cl atom | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |
| O₃ | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |
Table 3: Global Contribution of Sink Processes for this compound
| Sink Process | Global Contribution | Reference(s) |
| Dry Deposition | ~90% | [7][8] |
| Wet Deposition (Heterogeneous Uptake and Hydrolysis) | ~10% | [7][8] |
| Gas-Phase Chemical Loss | <1% | [7][8] |
Experimental Protocols
The measurement of gaseous this compound in the atmosphere requires sensitive and selective analytical techniques.
Chemical Ionization Mass Spectrometry (CIMS)
Chemical Ionization Mass Spectrometry is the most common and effective method for real-time, in-situ measurements of atmospheric HNCO.[1][11]
Methodology:
-
Ionization: Ambient air is drawn into an ion-molecule reaction region. A reagent ion, typically acetate (CH₃COO⁻), is introduced into this region. Acetate ions are produced by passing a flow of nitrogen over acetic anhydride, and the resulting gas is passed through a radioactive source (e.g., Polonium-210).[12]
-
Proton Transfer Reaction: this compound, being a weak acid, undergoes a proton transfer reaction with the acetate ion to form the isocyanate anion (NCO⁻) and neutral acetic acid. HNCO + CH₃COO⁻ → NCO⁻ + CH₃COOH
-
Detection: The product ions (NCO⁻) are then guided into a mass spectrometer (typically a quadrupole or time-of-flight) where they are mass-to-charge selected and detected. The concentration of HNCO in the ambient air is proportional to the measured signal of the NCO⁻ ion.
-
Calibration: The instrument is calibrated using a standard source of HNCO. This can be generated by the thermal decomposition of cyanuric acid.[11] The calibration gas is diluted to known concentrations and introduced into the CIMS to determine the instrument's sensitivity.
Derivatization with Di-n-butylamine (DBA) followed by Chromatography
This method involves collecting HNCO from an air sample and converting it to a stable derivative for subsequent laboratory analysis.[13][14]
Methodology:
-
Sampling: Air is bubbled through an impinger containing a solution of di-n-butylamine (DBA) in a non-polar solvent like toluene. The HNCO in the air reacts with DBA to form a stable urea derivative.
-
Reaction: HNCO + (CH₃CH₂CH₂CH₂)₂NH → (CH₃CH₂CH₂CH₂)₂NCONH₂
-
Back-Titration for Quantification (in some applications): An excess of DBA is used in the sampling solution. After the reaction with HNCO is complete, the remaining unreacted DBA is determined by back-titration with a standard acid solution (e.g., hydrochloric acid). The amount of HNCO is then calculated from the amount of DBA that reacted.[13][14]
-
Chromatographic Analysis: Alternatively, the stable urea derivative can be analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a UV-Visible Spectrophotometer or a Mass Spectrometer.[15] This approach offers high specificity and sensitivity.
Visualizations
The following diagrams illustrate the key processes in the atmospheric lifecycle of this compound and the workflows of common experimental techniques.
Figure 1: Atmospheric lifecycle of gaseous this compound (HNCO).
Figure 2: Secondary formation pathway of HNCO from amine and amide oxidation.
References
- 1. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 2. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Real-time emission factor measurements of this compound from light duty gasoline vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Fate of this compound (HNCO): Investigation into Aqueous Phase Chemistry of HNCO | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. amt.copernicus.org [amt.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
Isocyanic acid pKa and its behavior as a weak acid in solution
An In-depth Technical Guide on Isocyanic Acid: pKa and Behavior as a Weak Acid in Solution
Introduction
This compound (HNCO) is a volatile, colorless, and poisonous inorganic compound.[1][2] It is the simplest stable chemical that contains carbon, hydrogen, nitrogen, and oxygen, which are the four most common elements in biology and organic chemistry.[1][3] In solution, this compound exists in equilibrium with its tautomer, cyanic acid (HOCN), but the this compound form is predominant in all solvents.[1][3] This guide provides a detailed examination of the acidic properties of this compound, its behavior in solution, and the experimental methods used to characterize its acidity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | HNCO |
| Molar Mass | 43.025 g·mol⁻¹[1] |
| Appearance | Colorless gas[1] |
| Boiling Point | 23.5 °C (296.6 K)[1] |
| Melting Point | -86 °C (187 K)[1] |
| Density | 1.14 g/cm³[1] |
Acidity and pKa of this compound
In an aqueous solution, this compound behaves as a weak acid, partially dissociating to yield a proton (H⁺) and the cyanate anion (NCO⁻).[1][3] The equilibrium for this dissociation is represented as:
HNCO ⇌ H⁺ + NCO⁻
The acid dissociation constant (pKa) for this equilibrium is a critical parameter for understanding its reactivity and behavior in chemical and biological systems. The reported pKa value for this compound is consistently around 3.7.[1][2][3][4]
Figure 1: Dissociation equilibrium of this compound in aqueous solution.
Table 2: Reported pKa Values for this compound
| pKa Value | Temperature | Method |
| 3.7 | 298 K (25 °C) | Not Specified[1][3][4] |
| 3.7 (± 0.1) | 298 K (25 °C) | pH-dependent solubility[2] |
| 3.7 (± 0.06) | 298 K (25 °C) | Bubble Flow Reactor / pH-dependent solubility[5] |
Behavior and Stability in Solution
The behavior of this compound in solution is dictated by its concentration, the solvent, and the pH.
-
Hydrolysis : In aqueous solutions, this compound undergoes irreversible hydrolysis to produce carbon dioxide and ammonia.[1][3][4] This reaction is pH-dependent and is a primary pathway for its degradation in the environment.[4][6][7] The reaction is: HNCO + H₂O → CO₂ + NH₃
-
Stability : Dilute solutions of this compound are stable in inert organic solvents, such as ether and chlorinated hydrocarbons.[1][2][3]
-
Oligomerization : At high concentrations, this compound is unstable and rapidly oligomerizes. The primary products are the trimer, cyanuric acid, and a polymer known as cyamelide.[1][3] This polymerization occurs rapidly at temperatures above -20 °C for concentrated acid.[1]
-
Carbamylation : this compound readily reacts with amines to form ureas.[1][3] This reaction, known as carbamylation, is of significant interest in biochemistry and toxicology due to HNCO's ability to modify proteins by reacting with nucleophilic functional groups, such as the amine groups on amino acid residues.[6][7]
Experimental Protocols for pKa Determination
The determination of the pKa of this compound requires precise methodologies due to its volatility and tendency to hydrolyze. The methods below describe generalized but detailed protocols based on standard analytical techniques.
Method 1: Potentiometric Titration (Generalized)
Potentiometric titration is a classic and widely used method for pKa determination.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Analyte: A dilute solution of this compound is prepared in deionized water. Due to the instability of concentrated HNCO, it is often generated in situ or freshly prepared from the thermal decomposition of its trimer, cyanuric acid.[1][9] The concentration should be known precisely.
-
System Calibration: A pH meter equipped with a combination glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a burette or automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized. The volume of titrant added is also recorded.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point where half of the acid has been neutralized. At this point, [HNCO] = [NCO⁻], and therefore pH = pKa. The equivalence point can be identified from the inflection point of the curve or by using a derivative plot (e.g., a Gran plot).
Method 2: pH-Dependent Solubility (Bubble Flow Reactor)
This method, which has been used to determine the pKa of HNCO, relies on measuring its Henry's Law solubility as a function of pH.[5]
Methodology:
-
Generation of HNCO Gas: A stable, continuous stream of gaseous HNCO is generated, typically by heating solid cyanuric acid in a tube furnace under an inert carrier gas (e.g., N₂).[9]
-
Experimental Setup: The gas stream is passed through a bubble flow reactor, which is a fritted bubbler containing an aqueous solution of a specific, known pH.[10] A series of experiments are run using different buffer solutions to cover a range of pH values (e.g., from pH 2 to 7).
-
Equilibration and Measurement: The gas is bubbled through the solution until gas-liquid equilibrium is reached. The total concentration of dissolved this compound species ([HNCO] + [NCO⁻]) in the aqueous phase is then measured. A common detection method is ion chromatography, which can quantify the cyanate anion (NCO⁻).[10]
-
Data Analysis: The effective Henry's Law constant (KH,eff) is calculated for each pH. For a weak acid, KH,eff is related to the intrinsic Henry's Law constant (KH) and the acid dissociation constant (Ka) by the equation: KH,eff = KH * (1 + Ka / [H⁺]) By plotting KH,eff against 1/[H⁺], a linear relationship is obtained. The slope and intercept of this line can be used to solve for both KH and Ka. The pKa is then calculated as -log(Ka).
Figure 2: Generalized experimental workflow for pKa determination via potentiometric titration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 75-13-8 | Benchchem [benchchem.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
A Comprehensive Technical Guide on the Thermochemistry of Isocyanic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermochemistry of isocyanic acid (HNCO) and its key isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This document summarizes critical quantitative data, details experimental and computational methodologies, and visualizes the isomerization pathways, offering a valuable resource for professionals in research, science, and drug development.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound and its isomers. These values are critical for understanding the stability and reactivity of these compounds.
Table 1: Heat of Formation (ΔfH°) at 0 K and 298.15 K
| Species | Formula | ΔfH° at 0 K (kcal/mol) | ΔfH° at 298.15 K (kcal/mol) |
| This compound | HNCO | -27.6[1] | -28.74[2] |
| Cyanic Acid | HOCN | -3.1[1] | -2.89[2] |
| Fulminic Acid | HCNO | +40.9[1] | +41.16[2] |
| Isofulminic Acid | HONC | +56.3[1] | +56.59[2] |
Table 2: Standard Molar Enthalpy (H°), Entropy (S°), and Gibbs Free Energy of Formation (ΔfG°) at 298.15 K
| Species | Formula | Standard Molar Enthalpy (H°) (kcal/mol) | Standard Molar Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔfG°) (kcal/mol) |
| This compound | HNCO | -118.93 kJ/mol (-28.43 kcal/mol) | 238.23 | -101.70 kJ/mol (-24.31 kcal/mol) |
| Cyanic Acid | HOCN | -2.89 | 245.85 | 24.88 (relative to HNCO)[2] |
| Fulminic Acid | HCNO | 41.16 | 240.58 | 84.74 (relative to HNCO)[2] |
| Isofulminic Acid | HONC | 56.59 | 243.34 | 105.35 (relative to HNCO)[2] |
Isomerization Pathways and Energetics
The isomerization between this compound and its isomers involves significant energy barriers. Understanding these pathways is crucial for predicting their stability and interconversion under various conditions. Computational studies have elucidated these pathways, revealing that the isomerization from HNCO to HOCN is the most energetically favorable.[3] The process is thought to occur through successive 1,2-hydrogen migrations rather than a single 1,3-hydrogen migration.[3]
The isomerization reactions of this compound generally have very high energy barriers, making the rate constants for these transformations very small at temperatures between 300 and 2000 K.[1][2]
Methodologies for Thermochemical Studies
The determination of the thermochemical properties of this compound and its isomers relies on a combination of sophisticated experimental and computational techniques.
Experimental Protocols
A. Photodissociation Studies:
Photodissociation experiments are crucial for determining bond dissociation energies and heats of formation. A common setup involves a laser photolysis/laser-induced fluorescence (LP/LIF) pump-probe technique in a flow reactor system at low pressures.
-
Sample Preparation: this compound is typically generated by the thermal decomposition of its trimer, cyanuric acid, or by the reaction of potassium cyanate with an acid.
-
Photolysis: A pulsed excimer laser operating at a specific UV wavelength (e.g., 193 nm) is used to photodissociate the HNCO molecules.
-
Product Detection: The resulting photofragments, such as H atoms and NCO radicals, are detected using techniques like laser-induced fluorescence (LIF). For H-atom detection, tunable narrow-band Lyman-α laser radiation can be used.
-
Data Analysis: By measuring the translational energy distribution of the photofragments, the bond dissociation energy (D0) can be determined, which is then used to calculate the heat of formation.
B. Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy:
This technique is used to study the vibrational spectra of molecules and their complexes in an inert matrix at low temperatures, which helps in identifying different isomers and their aggregates.
-
Matrix Preparation: A gaseous mixture of the sample (e.g., HNCO) and a large excess of an inert gas (e.g., Argon) is deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (typically around 10-20 K).
-
FTIR Spectroscopy: The infrared spectrum of the isolated molecules in the matrix is recorded using an FTIR spectrometer.
-
Annealing: The matrix can be slowly warmed (annealed) to allow for the diffusion and aggregation of the trapped species, enabling the study of dimers, trimers, and other complexes.
-
Data Interpretation: The observed vibrational frequencies are compared with theoretical calculations to identify the species present in the matrix.
Computational Protocols
High-level ab initio molecular orbital and density functional theory (DFT) calculations are instrumental in predicting the thermochemical properties and isomerization pathways of these molecules.
-
Methodology: Commonly employed methods include coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and DFT functionals like B3LYP.[1][2] These are often used in conjunction with large basis sets, such as the correlation-consistent cc-pVXZ series or Pople-style basis sets like 6-311++G(3df,2p).[1][2]
-
Geometry Optimization and Frequency Calculations: The molecular geometries of the isomers and the transition states connecting them are optimized to find the minimum energy structures. Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
Thermochemical Calculations: The calculated electronic energies, ZPVE, and vibrational frequencies are used to compute thermochemical properties such as enthalpy, entropy, and Gibbs free energy at different temperatures using standard statistical mechanics formalisms.
-
Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[2]
-
Kinetic Modeling: For studying isomerization kinetics, statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are often employed to calculate temperature- and pressure-dependent rate constants.[1][2]
Conclusion
The thermochemistry of this compound and its isomers is a complex and vital area of study with implications for atmospheric chemistry, combustion science, and potentially, drug development. This guide provides a consolidated overview of the key thermochemical data, the methodologies used to obtain this information, and the energetic landscapes of their isomerization. The combination of advanced experimental techniques and high-level computational chemistry continues to deepen our understanding of these fundamental molecules.
References
The Dawn of Isocyanates: A Technical Chronicle of the Discovery and Early Elucidation of Isocyanic Acid
For Immediate Release
A deep dive into the 19th-century discovery of isocyanic acid by Liebig and Wöhler, this technical guide offers researchers, scientists, and drug development professionals a comprehensive look at the foundational experiments and analytical techniques that first brought this pivotal compound to light. The paper details the historical context, experimental protocols, and early characterization of this compound, providing a valuable resource for understanding the origins of isocyanate chemistry.
Executive Summary
The year 1830 marked a significant milestone in the annals of chemistry with the discovery of this compound (HNCO) by Justus von Liebig and Friedrich Wöhler.[1] This discovery was not an isolated event but rather deeply rooted in their broader investigations into cyanic acid and its salts, a line of inquiry that famously led to Wöhler's synthesis of urea in 1828 and challenged the prevailing theory of vitalism. This guide chronicles the historical discovery of this compound, presenting the key experimental methodologies of the era in a modern, accessible format. It details the preparation of precursor materials, the synthesis and isolation of this compound, and the analytical techniques employed by Liebig and Wöhler to characterize this novel compound. Particular emphasis is placed on the quantitative data from their seminal 1830 publication, "Untersuchungen über die Cyansäure" (Investigations on Cyanic Acid), offering a detailed perspective on the empirical evidence that established the existence and composition of this compound.
Historical Context: A Tale of Isomers and Radicals
The scientific landscape of the early 19th century was fertile ground for groundbreaking discoveries in chemistry. The concept of isomerism—the existence of compounds with the same elemental composition but different properties—was a burgeoning and debated topic. Liebig and Wöhler's work on cyanic acid and the explosive fulminic acid provided crucial evidence for this theory.[2][3][4] Their investigations revealed that these two substances, despite having the same elemental formula, exhibited vastly different chemical behaviors, paving the way for a deeper understanding of molecular structure.
It was within this context of exploring the multifaceted nature of the cyanate group that this compound was identified. The study of this simple, volatile compound was intricately linked to the synthesis of urea, as Liebig and Wöhler demonstrated that the reaction of this compound with ammonia yielded urea.[5] This connection not only provided a synthetic route to an organic compound from inorganic precursors but also highlighted the reactivity of the newly discovered this compound.
Key Experimental Protocols
The following sections detail the experimental procedures employed by Liebig and Wöhler in their seminal studies on this compound. The methodologies are reconstructed from historical accounts of their 1830 publication.
Preparation of Key Precursors
A crucial starting material for the synthesis of this compound was potassium cyanate. The following is a representative 19th-century method for its preparation.
Experimental Protocol: Preparation of Potassium Cyanate
Objective: To synthesize potassium cyanate from the thermal decomposition of potassium ferrocyanide.
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Heat source (e.g., furnace)
-
Iron dish
-
Mortar and pestle
Procedure:
-
Anhydrous potassium ferrocyanide was finely ground.
-
The powdered potassium ferrocyanide was mixed with an equal weight of anhydrous potassium carbonate in a mortar.
-
The mixture was placed in an iron dish and heated to a dull red heat in a furnace.
-
The heated mixture was continuously stirred until the evolution of gas ceased and the mass became pasty.
-
After cooling, the solid mass was pulverized and extracted with boiling 80% alcohol.
-
The alcoholic solution was filtered while hot and then allowed to cool, whereupon potassium cyanate crystallized.
-
The crystals were collected and dried.
Synthesis and Isolation of this compound
Liebig and Wöhler prepared this compound through the thermal decomposition of its solid polymer, cyanuric acid.
Experimental Protocol: Synthesis of this compound via Depolymerization of Cyanuric Acid
Objective: To generate gaseous this compound by heating cyanuric acid.
Materials:
-
Cyanuric acid (C₃H₃N₃O₃)
-
Glass retort
-
Receiving vessel cooled with a freezing mixture (e.g., ice and salt)
-
Heat source
Procedure:
-
Dry cyanuric acid was placed in a glass retort.
-
The retort was gently heated.
-
As the temperature increased, the cyanuric acid decomposed, yielding a volatile substance.
-
These volatile vapors were passed into a receiving vessel that was thoroughly cooled in a freezing mixture.
-
A colorless, volatile liquid with a pungent odor condensed in the cold receiver. This liquid was identified as this compound.
-
It was noted that the liquid was highly unstable and readily polymerized back to a white solid (cyamelide) at temperatures above freezing.
Characterization of this compound
Given the limited analytical tools of the era, the characterization of this compound relied on qualitative observations of its reactivity and attempts at elemental analysis of its salts.
Experimental Protocol: Qualitative Characterization of this compound
Objective: To investigate the chemical properties of the newly synthesized this compound.
Materials:
-
This compound (in a suitable solvent or as a gas)
-
Ammonia solution
-
Baryta water (barium hydroxide solution)
-
Litmus paper
Procedure:
-
Reaction with Ammonia: A stream of gaseous this compound was passed into a solution of ammonia. A white crystalline solid immediately formed. This solid was collected and compared to urea, showing identical properties.
-
Reaction with Baryta Water: Gaseous this compound was bubbled through baryta water. A white precipitate of barium cyanate was formed.
-
Acidity: The vapor of this compound was tested with moist litmus paper, which turned red, indicating its acidic nature.
Experimental Protocol: Elemental Analysis of Cyanates
Objective: To determine the elemental composition of cyanate salts to deduce the composition of this compound.
Materials:
-
A cyanate salt (e.g., silver cyanate, lead cyanate)
-
Liebig's Kaliapparat
-
Combustion tube
-
Oxidizing agent (e.g., copper(II) oxide)
-
Heat source
Procedure:
-
A weighed sample of the dry cyanate salt was mixed with an excess of copper(II) oxide in a combustion tube.
-
The combustion tube was connected to a series of absorption tubes, including a weighed tube containing calcium chloride to absorb water and Liebig's five-bulb Kaliapparat containing a potassium hydroxide solution to absorb carbon dioxide.[6][7]
-
The combustion tube was heated strongly to ensure complete oxidation of the sample.
-
The increase in weight of the calcium chloride tube and the Kaliapparat corresponded to the amounts of water and carbon dioxide produced, respectively.
-
The nitrogen content was determined by difference or by collecting the gaseous nitrogen.
-
From the weights of carbon, hydrogen (if present), nitrogen, and the metal oxide residue, the elemental composition of the cyanate was calculated.
Quantitative Data from Early Studies
The following table summarizes the key quantitative data reported or inferred from the early studies of this compound and its derivatives. It is important to note that the precision of these measurements was limited by the instrumentation of the 19th century.
| Parameter | Observed Value (c. 1830) | Modern Value | Notes |
| Physical State | Colorless, volatile liquid/gas | Colorless gas | Observed to be a highly volatile liquid when condensed. |
| Odor | Pungent, penetrating | Pungent | A key identifying characteristic in early studies. |
| Boiling Point | Not precisely determined | 23.5 °C | Its high volatility was noted, but precise measurement was challenging. |
| Reactivity | Highly reactive, polymerizes readily | Highly reactive | The tendency to form a white solid (cyamelide) was a defining feature. |
Table 1: Physical and Chemical Properties of this compound in Early Studies
| Compound | Element | Wöhler's Analysis (%) | Modern Calculation (%) |
| Urea | Nitrogen | 46.65 | 46.65 |
| Carbon | 19.99 | 20.00 | |
| Hydrogen | 6.67 | 6.71 | |
| Oxygen | 26.69 | 26.64 | |
| Ammonium Cyanate | Nitrogen | 46.65 | 46.65 |
| Carbon | 19.99 | 20.00 | |
| Hydrogen | 6.67 | 6.71 | |
| Oxygen | 26.69 | 26.64 |
Table 2: Wöhler's Elemental Analysis of Urea and Ammonium Cyanate (Isomers)
Visualizing the Historical Context and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes described in this guide.
Figure 1: Logical relationship of the historical discovery of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The discovery and initial studies of this compound by Liebig and Wöhler were pivotal moments in the history of chemistry. Their work not only introduced a new and reactive chemical entity but also provided compelling evidence for the concept of isomerism and further eroded the foundations of vitalism. The experimental protocols and analytical methods they employed, though rudimentary by modern standards, were at the forefront of chemical science in their time and laid the groundwork for the vast and vital field of isocyanate chemistry that exists today. This guide serves as a testament to their ingenuity and provides a valuable historical and technical resource for the scientific community.
References
- 1. EP0075612A1 - Process for trimerizing this compound to make cyanuric acid - Google Patents [patents.google.com]
- 2. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wöhler synthesis - Wikipedia [en.wikipedia.org]
- 6. wohler urea [chem125-oyc.webspace.yale.edu]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Ambient Isocyanic Acid (HNCO) Measurement Using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanic acid (HNCO) is an atmospheric trace gas with significant implications for human health and atmospheric chemistry. Accurate and real-time measurement of ambient HNCO concentrations is crucial for exposure assessment, understanding its sources and sinks, and evaluating its role in atmospheric processes. This document provides detailed application notes and experimental protocols for the measurement of ambient HNCO using three powerful mass spectrometry techniques: Chemical Ionization Mass Spectrometry (CIMS), Proton Transfer Reaction Mass Spectrometry (PTR-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
I. Overview of Mass Spectrometry Techniques for HNCO Measurement
Mass spectrometry has emerged as the leading analytical technique for real-time, sensitive, and selective measurement of ambient HNCO.[1] The soft ionization techniques employed in these methods minimize fragmentation of the target analyte, allowing for unambiguous identification and quantification.
-
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a versatile technique that utilizes ion-molecule reactions to selectively ionize target analytes. For HNCO, Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS) using acetate (CH₃COO⁻) as the reagent ion is a well-established and highly sensitive method.[2] The reaction involves the transfer of a proton from HNCO to the acetate ion, forming the isocyanate anion (NCO⁻), which is then detected by the mass spectrometer.
-
Proton Transfer Reaction Mass Spectrometry (PTR-MS): PTR-MS is a widely used technique for the real-time monitoring of volatile organic compounds (VOCs). It employs hydronium ions (H₃O⁺) as the primary reagent ions to ionize target molecules through proton transfer reactions. For HNCO, this results in the formation of the protonated molecule [HNCO+H]⁺. While highly sensitive, the response of PTR-MS to HNCO can be dependent on humidity, requiring careful calibration and data correction.[3][4]
-
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time analytical technique that utilizes selected reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) to quantify trace gases. The reactions occur in a flow tube under controlled conditions, allowing for the calculation of absolute concentrations without the need for frequent calibration. The use of multiple reagent ions can aid in the differentiation of isobaric interferences.[5][6]
II. Quantitative Performance of Mass Spectrometry Techniques for HNCO Measurement
The selection of an appropriate mass spectrometry technique for ambient HNCO measurement depends on the specific requirements of the study, such as the desired detection limit, time resolution, and tolerance for potential interferences. The following table summarizes the key quantitative performance parameters for CIMS, PTR-MS, and SIFT-MS for the measurement of ambient HNCO.
| Parameter | Chemical Ionization Mass Spectrometry (NI-PT-CIMS with Acetate) | Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Reagent Ion(s) | Acetate (CH₃COO⁻) | Hydronium (H₃O⁺) | H₃O⁺, NO⁺, O₂⁺ |
| Detected HNCO Ion | NCO⁻ | [HNCO+H]⁺ | [HNCO+H]⁺ (with H₃O⁺) |
| Sensitivity | 6–16 counts per second per part-per-trillion by volume (cps/pptv)[2] | Humidity dependent[3] | High, compound-specific |
| Limit of Detection (LOD) | 16–50 pptv (1-minute average)[2] | 2.3 ppbv (dry air), 3.4 ppbv (AH=4.0 g/m³), 7.8 ppbv (AH=15.5 g/m³)[3] | Typically low pptv to high ppbv range |
| Response Time | Inlet equilibration time of 2–4 seconds[2] | < 100 ms to a few seconds[7] | Real-time |
| Key Advantages | High sensitivity, well-established for HNCO, insensitive to water vapor.[2] | High time resolution, widely used for VOCs. | Real-time absolute quantification, use of multiple reagent ions for specificity. |
| Potential Interferences | Not extensively documented for ambient HNCO, but generally low due to selective ionization. | Humidity dependence, potential for isobaric interferences from other VOCs.[3][8] | Potential for isobaric interferences, though mitigated by multiple reagent ions. |
AH = Absolute Humidity
III. Experimental Protocols
A. Protocol for Ambient HNCO Measurement using NI-PT-CIMS with Acetate
This protocol describes the methodology for the sensitive and accurate measurement of ambient HNCO using a Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometer with acetate as the reagent ion.
1. Instrument Setup and Reagent Ion Generation:
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with a chemical ionization source.
-
Ion Source: A radioactive source (e.g., ²¹⁰Po) or a corona discharge can be used to generate acetate ions.
-
Reagent Gas: A mixture of acetic anhydride in nitrogen is passed through the ion source.[2]
-
Inlet System: A heated inlet line (e.g., at 80°C) made of an inert material like PFA Teflon is used to minimize surface interactions and ensure efficient transport of HNCO to the instrument.[2]
2. HNCO Calibration Standard Generation:
-
Gaseous HNCO for calibration can be generated by the thermal decomposition of cyanuric acid (C₃H₃N₃O₃).
-
A known amount of cyanuric acid is placed in a heated glass tube (e.g., a pyrolysis tube).
-
The tube is heated to a stable temperature (e.g., ~350-400°C) to produce a constant stream of HNCO gas.
-
The HNCO output is diluted with a known flow of zero air or nitrogen to generate a range of calibration concentrations.
3. Calibration Procedure:
-
Introduce a stable flow of zero air (HNCO-free air) to the CIMS to determine the instrument background signal at m/z 42 (NCO⁻). A sodium carbonate (Na₂CO₃)-coated denuder can be used to scrub HNCO from the air stream to obtain a reliable zero.[2]
-
Introduce known concentrations of the HNCO calibration standard into the CIMS inlet.
-
Record the signal intensity of the NCO⁻ ion (m/z 42) for each calibration point.
-
Generate a calibration curve by plotting the NCO⁻ signal intensity against the HNCO concentration. The slope of this curve represents the instrument's sensitivity.
4. Ambient Air Sampling and Data Acquisition:
-
Sample ambient air through the heated inlet system at a constant flow rate.
-
The CIMS should be operated in a mode that continuously monitors the signal at m/z 42 (NCO⁻) and the reagent ion signal (e.g., m/z 59 for CH₃COO⁻).
-
Data should be acquired with a time resolution appropriate for the research objectives (e.g., 1-second to 1-minute averages).
5. Data Processing and Quantification:
-
Subtract the instrument background signal from the measured NCO⁻ signal.
-
Normalize the background-subtracted NCO⁻ signal to the reagent ion signal to account for fluctuations in ion source intensity.
-
Calculate the ambient HNCO concentration using the calibration factor (sensitivity) determined from the calibration curve.
B. Protocol for Ambient HNCO Measurement using PTR-MS
This protocol outlines the methodology for real-time measurement of ambient HNCO using a Proton Transfer Reaction Mass Spectrometer.
1. Instrument Setup:
-
PTR-MS Instrument: A commercial or custom-built PTR-MS with a drift tube reactor and a quadrupole or time-of-flight mass analyzer.
-
Ion Source: A hollow cathode discharge source is typically used to generate H₃O⁺ reagent ions from water vapor.
-
Drift Tube Conditions: Operate the drift tube at a pressure of ~2 mbar and a reduced electric field (E/N) of ~120-140 Td to ensure efficient proton transfer and minimize ion-molecule clustering.
2. HNCO Calibration Standard Generation:
-
Use the same method as described for CIMS (thermal decomposition of cyanuric acid) to generate a stable source of gaseous HNCO.
3. Calibration Procedure:
-
Introduce zero air into the PTR-MS to determine the background signal at m/z 44 ([HNCO+H]⁺).
-
Introduce the HNCO calibration standard at various concentrations into the instrument.
-
Record the signal intensity of the protonated HNCO ion (m/z 44) at each concentration.
-
Humidity Dependence Correction: Since the PTR-MS response to HNCO is humidity-dependent, perform calibrations at different absolute humidity levels.[3] Develop a humidity-dependent correction factor or model to apply to the ambient data.[3][4]
-
Generate a calibration curve (or a series of curves for different humidity levels) by plotting the normalized [HNCO+H]⁺ signal against the HNCO concentration.
4. Ambient Air Sampling and Data Acquisition:
-
Sample ambient air directly into the PTR-MS drift tube at a constant flow rate.
-
Monitor the signal at m/z 44 for protonated HNCO, as well as the primary reagent ion signals (e.g., m/z 19 for H₃O⁺ and its water clusters).
-
Simultaneously measure the absolute humidity of the sampled air using a suitable sensor.
5. Data Processing and Quantification:
-
Subtract the background signal from the m/z 44 signal.
-
Normalize the signal to the primary reagent ion intensity.
-
Apply the humidity-dependent correction factor to the normalized signal.
-
Calculate the ambient HNCO concentration using the calibration factor.
C. Protocol for Ambient HNCO Measurement using SIFT-MS
This protocol provides a general framework for the measurement of ambient HNCO using a Selected Ion Flow Tube Mass Spectrometer.
1. Instrument Setup:
-
SIFT-MS Instrument: A commercial SIFT-MS instrument.
-
Reagent Ions: The instrument will be capable of generating and selecting H₃O⁺, NO⁺, and O₂⁺ reagent ions.
-
Flow Tube: The reactions occur in a flow tube with a carrier gas (typically helium or nitrogen).
2. Calibration:
-
While SIFT-MS can provide absolute concentrations without direct calibration for some compounds, for accurate HNCO measurement, calibration is recommended.
-
Generate a stable source of gaseous HNCO as described previously.
-
Introduce known concentrations of HNCO into the SIFT-MS.
-
Measure the product ions formed from the reaction of HNCO with each of the reagent ions. With H₃O⁺, the primary product ion is expected to be [HNCO+H]⁺ at m/z 44.
-
Determine the instrument's response factor for HNCO with each reagent ion.
3. Ambient Air Sampling and Data Acquisition:
-
Sample ambient air directly into the SIFT-MS flow tube.
-
The instrument can be programmed to rapidly switch between the different reagent ions to obtain multiple independent measurements of HNCO.
-
Monitor the signals of the reagent ions and the product ions corresponding to HNCO.
4. Data Processing and Quantification:
-
The SIFT-MS software typically calculates the concentration of the target analyte in real-time based on the known reaction rate coefficients, the measured ion signals, and the flow tube parameters.
-
The use of multiple reagent ions helps to confirm the identity of HNCO and can be used to identify and potentially correct for isobaric interferences.
IV. Visualizations
Caption: NI-PT-CIMS Experimental Workflow for Ambient HNCO Measurement.
References
- 1. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. The applicability of proton transfer reaction-mass spectrometry (PTR-MS) for determination of this compound (ICA) in work room atmospheres - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. medium.com [medium.com]
- 7. actris.eu [actris.eu]
- 8. AMT - Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene and other urban volatile organic compounds [amt.copernicus.org]
Application Notes and Protocols: Isocyanic Acid as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isocyanic acid (HNCO) is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the introduction of the carbamoyl functional group. Its high electrophilicity makes it an excellent reactant for nucleophilic addition reactions, particularly with amines, to form a wide array of substituted ureas. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its synthetic equivalents in organic synthesis, with a focus on applications relevant to drug discovery and development.
Applications in Organic Synthesis
This compound is a valuable C1 building block for the synthesis of numerous nitrogen-containing compounds. Its primary applications include:
-
Synthesis of Ureas: The most prominent application of this compound is the carbamoylation of primary and secondary amines to furnish substituted ureas. This reaction is fundamental in medicinal chemistry as the urea moiety is a common structural motif in many pharmaceutical agents.
-
Multicomponent Reactions (MCRs): While this compound itself is highly reactive, its more stable isocyanide derivatives are key components in powerful multicomponent reactions like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials, which is highly advantageous in the construction of compound libraries for drug screening.
-
Synthesis of Heterocycles: Isocyanates and isocyanides are instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
-
Carbamoylation of Alcohols and Thiols: this compound and its derivatives can also react with alcohols and thiols to produce carbamates and thiocarbamates, respectively, which are also important functional groups in drug molecules.
Key Reactions and Mechanisms
Carbamoylation of Amines (Urea Formation)
The reaction between an amine and this compound (or a cyanate salt in the presence of an acid) is a straightforward and efficient method for the synthesis of N-substituted ureas. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound.
General Reaction:
R-NH₂ + HNCO → R-NH-C(O)-NH₂
This method is advantageous due to its atom economy and the often-simple purification of the resulting urea products, which frequently precipitate from the reaction mixture.
In Situ Generation of this compound
Due to its volatility and tendency to polymerize at high concentrations, this compound is often generated in situ. Common methods for its in situ generation include:
-
From Alkali Metal Cyanates: Protonation of cyanate salts, such as potassium cyanate (KOCN) or sodium cyanate (NaOCN), with an acid generates this compound in the reaction medium.
-
Thermal Decomposition of Urea: Heating urea results in its decomposition to this compound and ammonia.
-
Thermal Decomposition of Cyanuric Acid: The trimer of this compound, cyanuric acid, can be heated to regenerate the monomeric this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Ureas using Potassium Isocyanate
This protocol describes a practical and environmentally friendly method for the synthesis of N-substituted ureas in water.
Materials:
-
Amine (1.0 equiv)
-
Potassium isocyanate (KOCN, 1.2 equiv)
-
Hydrochloric acid (1N)
-
Water
Procedure:
-
Dissolve the amine (10 mmol) in water (50 mL).
-
Add 1N hydrochloric acid dropwise until the pH of the solution is approximately 4-5.
-
In a separate flask, dissolve potassium isocyanate (12 mmol, 0.97 g) in water (20 mL).
-
Add the potassium isocyanate solution dropwise to the amine solution at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
If a precipitate forms, collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Experimental Workflow for Urea Synthesis
Protocols for the Safe Laboratory Handling of Isocyanic Acid
Application Note & Protocol: ARP-HNCO-001
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling of isocyanic acid (HNCO) in a laboratory setting. Due to its high reactivity, toxicity, and volatility, strict adherence to these protocols is mandatory to ensure the safety of all personnel.
Introduction
This compound is a volatile, colorless, and poisonous gas that is also handled as a liquid at low temperatures.[1] It is a highly reactive chemical intermediate used in various synthetic processes. Its reactivity, which makes it valuable in research and development, also presents significant health hazards, including severe irritation to the skin, eyes, and respiratory tract.[2] This document outlines the necessary precautions, personal protective equipment (PPE), and emergency procedures for the safe handling of this compound.
Hazard Assessment and Risk Mitigation
A thorough risk assessment must be conducted before any experiment involving this compound. The primary hazards include:
-
High Toxicity: this compound is poisonous if inhaled or ingested and can cause severe irritation upon contact with skin and eyes.[2]
-
Volatility: It has a low boiling point and is a gas at room temperature, increasing the risk of inhalation exposure.[1]
-
Reactivity: It reacts with water, amines, and alcohols.[1] The reaction with water produces carbon dioxide and ammonia.[1]
-
Polymerization: At concentrations above dilute solutions, it can oligomerize to form cyanuric acid and cyamelide.[1]
To mitigate these risks, all work with this compound must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | HNCO | [1] |
| Molecular Weight | 43.025 g/mol | [1] |
| Appearance | Colorless gas or liquid | [1] |
| Boiling Point | 23.5 °C (74.3 °F) | [1] |
| Melting Point | -86 °C (-123 °F) | [1] |
| Vapor Pressure | High | |
| Solubility | Soluble in water, ether, and chlorinated hydrocarbons | [1] |
| pKa | 3.7 | [1] |
| Occupational Exposure Limits | ||
| OSHA PEL | Not Established | |
| NIOSH REL | Not Established | |
| ACGIH TLV | Not Established | |
| Sweden (8-hour TWA) | 0.01 ppm (0.018 mg/m³) | [4] |
| Sweden (15-min STEL) | 0.02 ppm (0.036 mg/m³) | [4] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is the first line of defense against this compound exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields. A face shield should also be worn.
-
Respiratory Protection: A full-face respirator with a combination filter suitable for organic and inorganic gases and vapors, acid gases, and ammonia is required. For prolonged operations, a supplied-air respirator is recommended.
-
Hand Protection: Neoprene, nitrile, or butyl rubber gloves are required. Double gloving is recommended.
-
Body Protection: A disposable suit or a lab coat made of a non-permeable material.
Handling and Storage Protocol
Protocol ID: HNCO-HAND-001
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials and reagents before introducing this compound to the work area.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All manipulations of this compound must be performed in a well-ventilated chemical fume hood.[5]
-
Use the smallest quantity of this compound necessary for the experiment.
-
Avoid heating this compound unless it is part of a controlled, approved procedure.
-
Keep containers of this compound tightly closed when not in use.[5]
-
-
Storage:
Spill and Emergency Procedures
Protocol ID: HNCO-EMER-001
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Collect the absorbed material into a designated, open-top container. Do not seal the container, as the reaction with moisture can generate gas.
-
Decontaminate the spill area with a suitable neutralization solution (see section 4.4).
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert the institutional emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
-
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
Decontamination and Waste Disposal
Protocol ID: HNCO-DISP-001
-
Decontamination:
-
All glassware and equipment should be decontaminated after use.
-
A common decontamination solution is a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water.[6] Alternatively, a solution of 3-8% concentrated ammonia, 0.2-2% liquid detergent, and water can be used with adequate ventilation.[6]
-
Allow the decontamination solution to remain in contact with the contaminated surfaces for at least 10 minutes.
-
-
Waste Disposal:
-
All this compound-contaminated waste, including absorbent materials from spills and disposable PPE, must be collected in a designated, labeled, and sealed container for hazardous waste.
-
Contact a licensed chemical waste disposal company for proper disposal. Do not dispose of this compound or its waste down the drain.
-
Visualized Workflows
The following diagrams illustrate the standard workflow for handling this compound and the logical steps for an emergency response.
References
Application Notes and Protocols: Isocyanic Acid in NOx Reduction Technologies
Introduction
Nitrogen oxides (NOx), primarily nitric oxide (NO) and nitrogen dioxide (NO₂), are significant atmospheric pollutants contributing to acid rain, smog, and respiratory ailments. Isocyanic acid (HNCO) has been identified as a crucial reactive intermediate in NOx reduction technologies, particularly those utilizing urea as a reducing agent, such as Selective Catalytic Reduction (SCR) and Selective Non-Catalytic Reduction (SNCR).[1] HNCO can be generated from the thermal decomposition of urea or the sublimation of cyanuric acid.[1][2] It can either hydrolyze to form ammonia (NH₃), the primary reductant in many systems, or react directly with NOx to form harmless nitrogen (N₂), water (H₂O), and carbon dioxide (CO₂).[3][4] These notes provide detailed protocols and data for researchers and scientists working on NOx abatement technologies.
Application Notes
Chemical Principles of HNCO-Mediated NOx Reduction
This compound participates in NOx reduction through two primary mechanisms: an indirect pathway via hydrolysis and a direct reaction pathway.
-
Indirect Pathway (Hydrolysis): In urea-based SCR systems, urea is injected into the hot exhaust stream, where it decomposes into ammonia and this compound (Reaction 1). The HNCO then rapidly hydrolyzes in the presence of water and a catalyst to produce a second molecule of ammonia (Reaction 2).[1] The resulting ammonia is the principal reductant that reacts with NOx over the SCR catalyst to produce nitrogen (Reactions 3 & 4).[1]
-
Direct Pathway: Research has shown that HNCO can also react directly with a mixture of NO and NO₂, contributing to the overall NOx reduction efficiency in a distinct "HNCO-SCR" pathway.[4][5] This is particularly relevant in diesel aftertreatment systems where both NO and NO₂ are present.
Overview of NOx Reduction Technologies
-
Selective Non-Catalytic Reduction (SNCR): This method involves injecting a urea or ammonia solution into the flue gas at very high temperatures, typically between 760°C and 1090°C.[6][7] In this temperature window, NOx is reduced to N₂. At lower temperatures, the reaction rate is too slow, leading to significant unreacted ammonia ("ammonia slip"). At higher temperatures, the ammonia itself can be oxidized, forming more NOx.[6] SNCR is generally less expensive than SCR but also less efficient.[7]
-
Selective Catalytic Reduction (SCR): SCR is a more efficient technology that uses a catalyst to facilitate the reduction of NOx by ammonia at lower temperatures (typically 250-450°C).[8] This is the dominant technology in modern diesel vehicles and stationary sources. HNCO is a critical intermediate when urea is used as the ammonia precursor.[3][9] The catalyst, often based on materials like copper-zeolites (Cu-ZSM-5), enhances the hydrolysis of HNCO to NH₃ and the subsequent reduction of NOx.[3][10]
Quantitative Performance Data
The performance of HNCO-related NOx reduction technologies is highly dependent on the specific process and operating conditions.
| Parameter | Selective Non-Catalytic Reduction (SNCR) | Selective Catalytic Reduction (SCR) | Source(s) |
| Typical Temperature Range | 760 - 1090 °C | 200 - 450 °C | [3][6][8] |
| NOx Reduction Efficiency | 25 - 70% | 80 - 95% | [7][8] |
| Typical Reactant | Urea or Ammonia | Urea-Water Solution (AdBlue®) | [1][7] |
| Example Reactant Ratio | N/A | [HNCO]/[NOx] ≈ 1 | [3] |
| Example Gas Composition | N/A | 350 ppm NOx, 350 ppm HNCO, 4.5% H₂O, 14% O₂ | [3] |
Table 1: Comparison of typical operating conditions and performance for SNCR and SCR technologies.
| By-product / Issue | Description | Technology | Consequence | Source(s) |
| Ammonia (NH₃) Slip | Unreacted ammonia exiting the system. | SNCR, SCR | Secondary pollutant, formation of ammonium salts. | [1][6] |
| This compound (HNCO) Slip | Incomplete hydrolysis or reaction of HNCO. | SCR | Toxic air pollutant. | [11] |
| N₂O Formation | Unselective reaction of ammonia at high temperatures. | SNCR, SCR | Potent greenhouse gas. | [1] |
| Catalyst Deactivation | Reaction of HNCO and NH₃ to form cyclic s-triazine compounds. | SCR | Plugging of catalyst channels, loss of activity. | [3][12] |
Table 2: Common by-products and challenges in HNCO-related DeNOx processes.
Experimental Protocols
Laboratory-Scale Generation of this compound (HNCO)
This protocol describes the generation of gaseous HNCO via the thermal depolymerization of cyanuric acid, a common and reliable method for laboratory studies.[3]
Methodology:
-
Apparatus Setup:
-
Construct a heated tubular reactor system, preferably quartz, with two distinct temperature zones.
-
Fill the first half of Zone 1 with quartz beads to serve as a pre-heating section for the carrier gas (e.g., N₂).
-
Load solid cyanuric acid into the second half of Zone 1.
-
Pack Zone 2 with an Al₂O₃ catalyst to lower the depolymerization temperature.
-
Connect the reactor outlet to a series of two cold traps (e.g., immersed in a dry ice/acetone bath) to collect the HNCO product.
-
Incorporate a bypass line to divert the initial gas stream away from the cold traps during startup to prevent condensation of initial hydrolysis by-products (NH₃ and CO₂).[3]
-
-
Generation Procedure:
-
Initiate a steady flow of inert carrier gas (e.g., N₂) through the reactor.
-
Heat Zone 1 to a stable temperature of 320-330°C.
-
Heat Zone 2 to a stable temperature of 370°C.[3]
-
Once temperatures are stable, allow the system to run, depolymerizing the cyanuric acid into gaseous HNCO.
-
Collect the pure HNCO in the cold traps. The collected HNCO can be stored at low temperatures for subsequent experiments.
-
Protocol for Evaluating HNCO in a Catalytic Reactor
This protocol outlines a procedure for testing the efficacy of a catalyst for NOx reduction using a controlled stream of HNCO.
Methodology:
-
System Setup:
-
Assemble a fixed-bed reactor system.
-
Use mass flow controllers (MFCs) to create a synthetic exhaust gas stream. A typical composition is 350 ppm NO, 4.5% H₂O, 4.5% CO₂, 14% O₂, with the balance being N₂.[3]
-
Create the HNCO feed stream by passing a carrier gas (N₂) through a saturator containing the collected HNCO, maintained at a controlled low temperature (e.g., -30°C) to achieve the desired concentration (e.g., 350 ppm).[3]
-
Combine the synthetic exhaust and HNCO streams before they enter the heated reactor.
-
Place the catalyst to be tested inside the reactor.
-
Connect the reactor outlet to a gas analyzer, such as a Fourier Transform Infrared (FTIR) spectrometer, capable of measuring concentrations of NO, NO₂, NH₃, N₂O, and HNCO.
-
-
Experimental Procedure:
-
Catalyst Loading: Load a known quantity of the powdered or monolith catalyst into the reactor.
-
Pre-treatment: Heat the catalyst under a flow of inert gas to a specified temperature to clean its surface.
-
Reaction: Heat the reactor to the desired test temperature (e.g., in a range from 150°C to 450°C).
-
Gas Introduction: Introduce the pre-mixed synthetic exhaust and HNCO gas streams into the reactor.
-
Data Acquisition: Allow the system to reach a steady state. Record the concentrations of all relevant species at the reactor outlet using the gas analyzer.
-
Analysis: Repeat the measurement at various temperatures to determine the catalyst's operational temperature window. Calculate the NOx conversion efficiency at each temperature point.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Robert Perry: US Patent 4,731,231 -- Nox Reduction by Cyanuric Acid [rexresearch.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective non-catalytic reduction - Wikipedia [en.wikipedia.org]
- 7. knowledge.aet-biomass.com [knowledge.aet-biomass.com]
- 8. krajete.com [krajete.com]
- 9. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 10. events.iist.ac.in [events.iist.ac.in]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
In Vitro Experimental Models for Studying Protein Carbamylation by Isocyanic Acid (HNCO)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbamylation is a non-enzymatic post-translational modification wherein isocyanic acid (HNCO) reacts with primary amine groups on proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This modification can alter protein structure, function, and stability, and has been implicated in the pathophysiology of various diseases, including atherosclerosis, chronic kidney disease, and rheumatoid arthritis.[1][2][3][4] The study of protein carbamylation is crucial for understanding its role in disease progression and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for in vitro models of protein carbamylation using potassium cyanate (KCNO) as a source of HNCO. Additionally, methods for the detection and quantification of carbamylated proteins are described, along with an overview of key signaling pathways affected by this modification.
Data Presentation: In Vitro Protein Carbamylation Parameters
The following table summarizes quantitative data from various studies on in vitro protein carbamylation, providing a comparative overview of experimental conditions.
| Protein | Carbamylating Agent | Concentration | Incubation Time | Temperature (°C) | Buffer Conditions | Reference |
| Rat Serum Albumin (RSA) | Potassium Cyanate (KCNO) | 1 M | 30 min, 2 h, 4 h | 37 | Not Specified | [5] |
| C-Reactive Protein (CRP) | Potassium Cyanate (KOCN) | 150 nM, 150 µM, 150 mM | 24 h | 37 | Not Specified | [6] |
| Low-Density Lipoprotein (LDL) | Potassium Cyanate (KOCN) | 0.1 M | Overnight | 37 | Phosphate-Buffered Saline (PBS) | [7] |
| Fibrinogen | Potassium Cyanate (KOCN) | 100 mM | Overnight | 25 | Not Specified | [8] |
| Collagen | Sodium Cyanate | 15 mM | 8 weeks (in vivo model) | Not Specified | Drinking Water | [9] |
| LL-37 Peptide | Potassium Cyanate (KCNO) | 10 mM, 50 mM | 1 h, 3 h | 37 | Not Specified | [10] |
| Bovine Serum Albumin (BSA) | Urea | 8 M | 4 h | 80 | pH 8.5 | [11] |
Experimental Protocols
Protocol 1: General In Vitro Protein Carbamylation
This protocol describes a general method for the in vitro carbamylation of a target protein using potassium cyanate.
Materials:
-
Purified target protein
-
Potassium cyanate (KCNO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filter units for buffer exchange
-
Spectrophotometer or other protein quantification assay reagents
Procedure:
-
Prepare a stock solution of the target protein in PBS. The final protein concentration will depend on the specific protein and downstream applications.
-
Prepare a fresh stock solution of KCNO in PBS.
-
In a reaction tube, mix the protein solution with the KCNO solution to achieve the desired final concentrations of both protein and KCNO (refer to the table above for guidance).
-
Incubate the reaction mixture at the desired temperature for the specified duration with gentle agitation.
-
To stop the reaction and remove excess KCNO, perform buffer exchange using dialysis against PBS at 4°C with multiple buffer changes or use centrifugal filter units.
-
Quantify the protein concentration of the carbamylated sample.
-
The resulting carbamylated protein can be used for downstream analyses such as functional assays, structural studies, or immunological detection.
Protocol 2: Quantification of Carbamylated Lysine Residues by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying specific carbamylation sites on a protein.[12]
Materials:
-
Carbamylated protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the carbamylated protein sample in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column with a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluted peptides using tandem mass spectrometry to identify the sequences and locate the carbamylated lysine residues (mass shift of +43.0058 Da).
-
-
Data Analysis:
-
Use appropriate software to search the MS/MS data against a protein database to identify the carbamylated peptides and quantify the extent of carbamylation at specific sites.
-
Mandatory Visualizations
Signaling Pathways Affected by Protein Carbamylation
Caption: Signaling pathways impacted by protein carbamylation.
Experimental Workflow for In Vitro Protein Carbamylation and Analysis
Caption: Workflow for in vitro protein carbamylation and analysis.
Discussion and Conclusion
The in vitro models described provide a robust framework for investigating the functional and structural consequences of protein carbamylation. The choice of experimental conditions, particularly the concentration of KCNO and incubation time, should be carefully considered to mimic physiological or pathological states as closely as possible. The analytical methods outlined allow for both the general detection of carbamylation and the precise identification of modified residues.
Understanding the impact of carbamylation on signaling pathways is critical for elucidating its role in disease. Carbamylation has been shown to suppress mTOR signaling, which is a central regulator of cell growth and metabolism.[1] Furthermore, the recognition of carbamylated proteins by the immune system, as seen with anti-carbamylated protein antibodies binding to carbamylated TLR5, can trigger pro-inflammatory responses.[13] Carbamylation also interferes with the ubiquitination pathway, a key process in protein degradation and cell signaling, by inhibiting the formation of polyubiquitin chains.[2][14]
The provided protocols and information serve as a valuable resource for researchers in academia and the pharmaceutical industry to further explore the mechanisms of protein carbamylation and its implications in health and disease, ultimately aiding in the development of novel diagnostics and therapeutics.
References
- 1. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamylation and antibodies against carbamylated proteins in autoimmunity and other pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of how carbamylation reduces albumin binding to FcRn contributing to increased vascular clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential interference of in vitro carbamylation on C-reactive protein laboratory measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of Fibrinogen Carbamylation on Fibrin Clot Formation and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Reports [nippi-inc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 13. Anti-carbamylated protein antibodies drive AEC II toward a profibrotic phenotype by interacting with carbamylated TLR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Isocyanic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanic acid (HNCO) is a reactive molecule that can be generated endogenously from the breakdown of urea and is also present in various environmental exposures, including cigarette smoke and industrial emissions.[1] In biological systems, this compound is of significant interest due to its ability to react with proteins in a process called carbamylation.[2][3] This non-enzymatic post-translational modification primarily targets the primary amino groups of lysine residues and N-terminal amino acids.[4][5] The resulting alteration in protein structure can lead to changes in function and has been implicated in the pathophysiology of various diseases, including chronic kidney disease and atherosclerosis.[3]
The accurate and sensitive measurement of this compound and its reaction products in biological matrices is crucial for understanding its physiological and pathological roles. Due to its high reactivity, direct measurement of free this compound in biological samples is challenging.[6] Therefore, analytical methods have been developed to quantify the extent of protein carbamylation or to measure this compound-derived metabolites. These methods are essential for biomarker discovery, clinical diagnostics, and assessing exposure in occupational and environmental health settings.[7][8]
This document provides detailed application notes and protocols for the analysis of this compound-related compounds in biological samples, focusing on derivatization techniques followed by liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway: Protein Carbamylation
The primary mechanism of action of this compound in biological systems is through the carbamylation of proteins. This process is initiated by the nucleophilic attack of primary amine groups on the carbon atom of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. ionsource.com [ionsource.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Carbamate Pesticides Using Isocyanic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate pesticides are a class of synthetic organic chemicals widely used in agriculture as insecticides, herbicides, and fungicides. Their mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in both insects and mammals.[1][2] The synthesis of carbamate pesticides frequently involves the use of isocyanic acid derivatives, most notably methyl isocyanate (MIC), which react with alcohols or phenols to form the characteristic carbamate ester linkage.[3] These application notes provide detailed protocols for the synthesis of three major carbamate pesticides—carbaryl, carbofuran, and aldicarb—utilizing methyl isocyanate. The protocols are supplemented with quantitative data, reaction diagrams, and a summary of the mechanism of action.
Data Presentation
The following table summarizes key quantitative data for the synthesis and properties of carbaryl, carbofuran, and aldicarb.
| Property | Carbaryl | Carbofuran | Aldicarb |
| IUPAC Name | 1-naphthyl methylcarbamate | 2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl methylcarbamate | 2-methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime |
| CAS Number | 63-25-2 | 1563-66-2 | 116-06-3 |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₂H₁₅NO₃ | C₇H₁₄N₂O₂S |
| Molecular Weight ( g/mol ) | 201.22 | 221.26 | 190.27[4] |
| Melting Point (°C) | 142 | 150-152 | 99-100 |
| Water Solubility | Low[5] | Sparingly soluble | 0.573 g/100 mL[6] |
| Typical Synthesis Yield | ~85-95% | High (not specified) | High (not specified) |
| Precursors | 1-Naphthol, Methyl Isocyanate | 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, Methyl Isocyanate | 2-methyl-2-(methylthio)propionaldehyde oxime, Methyl Isocyanate |
| Acute Oral LD₅₀ (rat, mg/kg) | 302.6 - 311.5[7] | 8-14 | 0.83[8] |
Experimental Protocols
Synthesis of Carbaryl
Objective: To synthesize carbaryl via the reaction of 1-naphthol with methyl isocyanate.
Materials:
-
1-Naphthol
-
Methyl Isocyanate (MIC)
-
Dry Ether
-
Triethylamine (catalyst)
-
Acetone
Procedure:
-
In a 25-mL ground-joint flask, dissolve 2.0 g (0.0139 mol) of 1-naphthol in 4 mL of dry ether.[2]
-
Add five drops of triethylamine and a boiling stone to the flask.[2]
-
Add 4 mL of an acetone solution containing 0.87 g (0.0153 mol) of methyl isocyanate.[2]
-
Equip the flask with a reflux condenser and gently boil the mixture on a steam bath for 15 minutes.[2]
-
Towards the end of the reflux period, crystalline 1-naphthyl-N-methylcarbamate (carbaryl) will begin to separate from the solution.[2]
-
Cool the flask in a slush-ice bath for 10 minutes to complete the crystallization.[2]
-
Filter the product using a Büchner funnel and wash the filter cake twice with 4-mL portions of ether.[2]
-
The expected yield is approximately 1.8 g. The crude product can be recrystallized from a 50/50 mixture of acetone and ether.[2]
Synthesis of Carbofuran
Objective: To synthesize carbofuran by reacting 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (carbofuran phenol) with methyl isocyanate.
Materials:
-
2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (Carbofuran Phenol)
-
Methyl Isocyanate (MIC)
-
Benzene (or other suitable non-polar solvent)
-
Triethylamine (catalyst)
Procedure:
-
Dissolve the 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in benzene (e.g., 80 mL).[9]
-
Add methyl isocyanate (e.g., 3 g) and a catalytic amount of triethylamine (e.g., 0.3 g) to the solution.[9]
-
Reflux the mixture at approximately 80°C for 4 hours.[9]
-
During the reflux period, the carbofuran phenol is converted to carbofuran.[9]
-
The pure carbofuran product can be obtained from the mixture by filtration and drying.[9]
Synthesis of Aldicarb
Objective: To synthesize aldicarb from 2-methyl-2-(methylthio)propionaldehyde oxime and methyl isocyanate.
Materials:
-
2-methyl-2-(methylthio)propionaldehyde oxime
-
Methyl Isocyanate (MIC)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Catalyst (optional, e.g., a tertiary amine like triethylamine)
Procedure:
-
Dissolve 2-methyl-2-(methylthio)propionaldehyde oxime in a suitable anhydrous solvent in a reaction vessel equipped with a stirrer and a means to control temperature.
-
Slowly add a stoichiometric amount of methyl isocyanate to the solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
A catalytic amount of a tertiary amine can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude aldicarb product.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Mandatory Visualizations
Caption: General synthesis workflows for carbamate pesticides.
References
- 1. ALDICARB-SULFONE synthesis - chemicalbook [chemicalbook.com]
- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbaryl (Ref: UC 7744) [sitem.herts.ac.uk]
- 6. Aldicarb - Wikipedia [en.wikipedia.org]
- 7. npic.orst.edu [npic.orst.edu]
- 8. Organoleptic assessment and median lethal dose determination of oral aldicarb in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispec.co.th [scispec.co.th]
Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy in Isocyanic Acid (HNCO) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanic acid (HNCO) is a reactive molecule implicated in a variety of pathological conditions, primarily through the post-translational modification of proteins known as carbamylation. This modification can alter protein structure and function, contributing to diseases such as atherosclerosis, rheumatoid arthritis, and chronic kidney disease. Consequently, the accurate and sensitive detection of HNCO is of significant interest to researchers in drug development and life sciences. Fourier-transform infrared (FTIR) spectroscopy offers a powerful, non-destructive, and label-free method for the detection and quantification of HNCO in various sample types, as well as for monitoring the process of protein carbamylation. This document provides detailed application notes and protocols for the use of FTIR in HNCO detection.
Quantitative Data Summary
The following tables summarize key quantitative data for the detection of HNCO using FTIR spectroscopy, based on available literature.
Table 1: Characteristic Infrared Absorption Bands of this compound (HNCO)
| Vibrational Mode | Gas Phase (cm⁻¹) | Solid Phase (cm⁻¹) | Notes |
| N-H Stretch (ν₁) | ~3530 | ~3203 | Shift to lower wavenumber in the solid phase is due to hydrogen bonding.[1] |
| N=C=O Asymmetric Stretch (ν₂) | ~2269 | ~2260 | A strong and characteristic absorption band, often used for quantification.[2] |
| N-C-O Bending (ν₃) | ~1327 | ~1327 | |
| H-N-C Bending (ν₄) | ~777 | ~850 | Shift to higher wavenumber in the solid phase is due to hydrogen bonding.[1] |
| N-C-O Bending (ν₅) | ~577 | ~650, 590 | |
| Torsion (ν₆) | ~797 | - |
Table 2: Integrated Band Strengths for Solid HNCO
| Vibrational Mode | Wavenumber (cm⁻¹) | Integrated Band Strength (cm molecule⁻¹) |
| ν₁ (N-H Stretch) | 3203 | 1.1 x 10⁻¹⁷ |
| ν₂ (N=C=O Asymmetric Stretch) | 2260 | 7.8 x 10⁻¹⁷ |
| ν₃ + ν₄ | 1327 | 1.3 x 10⁻¹⁷ |
| ν₅ | 650, 590 | 0.8 x 10⁻¹⁷ |
| Note: Integrated band strengths are essential for quantitative analysis and are based on thin-film measurements, assuming a density of 1 g cm⁻³ for solid HNCO.[3] |
Signaling Pathways and Biological Relevance
HNCO is a key molecule in the biological process of protein carbamylation, where it reacts with primary amine groups on proteins, most notably the ε-amino group of lysine residues, to form homocitrulline. This modification neutralizes the positive charge of the lysine residue and can lead to alterations in protein structure and function.
There are two primary pathways for the endogenous formation of this compound:
-
Urea-Dependent Pathway: In physiological conditions, urea is in equilibrium with ammonium and isocyanate. In conditions of elevated urea, such as in patients with chronic kidney disease, the concentration of this compound increases, leading to a higher rate of protein carbamylation.
-
Myeloperoxidase (MPO) Pathway: In the presence of hydrogen peroxide, the enzyme myeloperoxidase, which is abundant at sites of inflammation, can catalyze the oxidation of thiocyanate (SCN⁻) to generate this compound. This pathway links inflammation to protein carbamylation.
The carbamylation of proteins can have significant pathological consequences. For example, carbamylated low-density lipoprotein (LDL) is implicated in the development of atherosclerosis.
Experimental Protocols
Protocol 1: Quantitative Analysis of Gaseous HNCO
This protocol is based on the principles outlined in EPA Method 320 and ASTM D6348 for the determination of gaseous compounds by extractive direct interface FTIR spectroscopy.[4][5]
1. Instrumentation:
-
FTIR spectrometer equipped with a gas cell (a multi-pass cell is recommended for higher sensitivity).
-
Heated sampling line and probe to prevent condensation.
-
Pump to draw the gas sample into the gas cell.
2. Calibration:
-
Prepare or purchase certified gas standards of HNCO in an inert gas like nitrogen at various concentrations.
-
Record the FTIR spectrum of each standard.
-
Create a calibration curve by plotting the absorbance of the characteristic HNCO peak (e.g., the strong N=C=O asymmetric stretch around 2269 cm⁻¹) against the known concentration.
3. Sample Collection and Analysis:
-
Purge the gas cell with nitrogen to obtain a background spectrum.
-
Draw the gaseous sample through the heated line into the gas cell.
-
Record the FTIR spectrum of the sample.
-
Quantify the HNCO concentration using the previously generated calibration curve.
4. Data Analysis:
-
The absorbance of the HNCO peak in the sample spectrum is used to determine its concentration from the calibration curve.
-
Software with spectral subtraction capabilities can be used to minimize interferences from other gases in the sample matrix.
Protocol 2: Monitoring Protein Carbamylation in Solution using ATR-FTIR
This protocol outlines a general method for observing the structural changes in a protein upon reaction with HNCO in an aqueous solution using Attenuated Total Reflectance (ATR)-FTIR.
1. Instrumentation and Materials:
-
FTIR spectrometer equipped with an ATR accessory (a diamond or zinc selenide crystal is suitable).
-
Purified protein of interest (e.g., albumin).
-
Source of HNCO (e.g., potassium isocyanate, which generates HNCO in solution).
-
Buffer solution (e.g., phosphate-buffered saline, PBS).
2. Sample Preparation and Data Acquisition:
-
Dissolve the purified protein in the buffer to a known concentration (e.g., 5-10 mg/mL).
-
Record a background spectrum of the ATR crystal with only the buffer.
-
Apply a small volume of the protein solution to the ATR crystal and record the initial spectrum of the unmodified protein.
-
Initiate the carbamylation reaction by adding a known concentration of the HNCO source to the protein solution.
-
Record FTIR spectra at regular time intervals to monitor the reaction kinetics.
3. Data Analysis:
-
Subtract the buffer spectrum from the protein spectra.
-
Analyze the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions of the spectra. Changes in the shape and position of these bands indicate alterations in the protein's secondary structure upon carbamylation. A decrease in α-helical content (around 1655 cm⁻¹) and an increase in β-sheet (around 1630 cm⁻¹) or random coil structures are often indicative of protein modification and potential aggregation.[6]
-
The formation of homocitrulline may introduce subtle new spectral features, although these can be difficult to resolve from the broad amide bands. Difference spectroscopy (subtracting the initial protein spectrum from subsequent spectra) can help to highlight these changes.
Protocol 3: Analysis of Carbamylated Proteins in Biological Fluids (e.g., Blood Plasma)
This protocol provides a general approach for the analysis of carbamylated proteins in a complex biological matrix like blood plasma. This is a more challenging application and may require significant method development and validation.
1. Sample Preparation:
-
Obtain blood plasma samples. It is crucial to handle samples consistently to minimize ex vivo carbamylation.
-
For initial studies, it may be beneficial to deplete highly abundant proteins like albumin to enhance the detection of less abundant carbamylated proteins.
-
The plasma sample can be prepared for ATR-FTIR analysis by depositing a small volume onto the ATR crystal and allowing it to dry to a thin film. This minimizes the strong interference from water.
2. Data Acquisition:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Record the spectrum of the dried plasma film.
3. Data Analysis:
-
The analysis will focus on the amide I and II bands to assess overall changes in protein secondary structure that may be indicative of carbamylation.
-
Comparison of spectra from healthy individuals versus those with conditions associated with high levels of carbamylation (e.g., chronic kidney disease) can reveal disease-specific spectral signatures.
-
Advanced chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, are often necessary to deconvolve the complex spectra and correlate spectral features with the degree of carbamylation, which would typically be determined by a reference method like mass spectrometry.
Conclusion
FTIR spectroscopy is a versatile and powerful tool for the detection of this compound and the study of protein carbamylation. For gaseous HNCO, established methods provide a framework for quantitative analysis. For the more complex biological applications, ATR-FTIR offers a promising approach for monitoring protein structural changes in real-time and for analyzing complex biological fluids. While further method development is needed to establish robust quantitative assays for protein carbamylation by FTIR, the protocols outlined here provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the role of HNCO in their specific areas of interest.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Solutions for aqueous protein analysis by FTIR - Specac Ltd [specac.com]
- 3. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. FTIR spectroscopic imaging of protein aggregation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of FTIR-ATR Method to Measure Carbonyls in Blood Plasma after Physical and Mental Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isocyanates as Precursors for Polyurethane Production
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, utilized in a vast array of applications, from flexible and rigid foams in furniture and insulation to durable elastomers, coatings, and adhesives.[1][2][3] The remarkable adaptability of polyurethanes stems from the chemistry of their formation: a polyaddition reaction between a polyol (a compound with multiple hydroxyl or -OH groups) and an isocyanate (a compound with multiple isocyanate or -NCO groups).[3] While the user's query mentions isocyanic acid, it is more accurate to state that derivatives of this compound, specifically diisocyanates and polyisocyanates, are the key precursors in polyurethane manufacturing.[4]
The fundamental reaction involves the addition of the alcohol group of the polyol to the isocyanate group, forming the characteristic urethane linkage (-NH-CO-O-). By carefully selecting the type of isocyanate and polyol, researchers can precisely tailor the final properties of the polyurethane material.[5] Aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI), are highly reactive and are foundational to over 90% of all polyurethanes, typically yielding more rigid structures.[1][6] Aliphatic isocyanates, like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), are less reactive but offer superior light and weather resistance, making them ideal for coatings and outdoor applications.[7]
This document provides detailed application notes and experimental protocols for the synthesis of various polyurethane materials, intended for researchers, scientists, and professionals in drug development and material science.
Core Concepts in Polyurethane Synthesis
The production of polyurethane can be broadly categorized into two primary methodologies: the "one-shot" process and the "prepolymer" method.[3]
-
One-Shot Synthesis: In this method, the diisocyanate, polyol, and any catalysts or additives are mixed together simultaneously.[3] This process is rapid and efficient, often used for producing rigid foams.[3]
-
Prepolymer Synthesis: This two-step approach first involves reacting an excess of diisocyanate with a polyol to create an isocyanate-terminated prepolymer.[3] This prepolymer is then reacted with a chain extender (a low molecular weight diol or diamine) to build the final high molecular weight polyurethane.[3] This method allows for better control over the polymer structure and is commonly used for elastomers, coatings, and flexible foams.[3]
The ratio of isocyanate groups to hydroxyl groups (the NCO/OH molar ratio) is a critical parameter that significantly influences the properties of the final polymer.[8][9] A higher NCO/OH ratio generally leads to a more rigid and cross-linked polyurethane with increased hardness and thermal stability, due to the formation of additional cross-links like allophanate and biuret.[8][10]
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of reactant ratios and composition on the properties of polyurethane materials.
Table 1: Effect of NCO/OH Molar Ratio on Thermal Properties of Bio-Based Polyurethane Films
| NCO/OH Ratio | Glass Transition Temperature (Tg) (°C) | Degradation Temperature (°C) |
| 0.5 | 50 | 275 |
| 0.6 | 65 | 279 |
| 0.7 | 78 | 283 |
| 0.8 | 84 | 286 |
| (Data synthesized from[9]) |
Table 2: Effect of Polyol:MDI Volume Ratio on Polyurethane Properties (from Avocado Oil Polyol)
| Polyol:MDI Ratio (v/v) | Gel Content (%) | Density (g/cm³) |
| 9:1 | 74.63 | 0.1341 |
| 8:2 | 85.20 | 0.2110 |
| 7:3 | 92.45 | 0.4560 |
| 6:4 | 98.60 | 0.6890 |
| 5:5 | 99.80 | 0.7220 |
| (Data synthesized from[11]) |
Table 3: Effect of Pre-Heat Temperature on Polyurethane Foam Properties (50:50 Polyol:Diisocyanate Ratio)
| Pre-Heat Temperature (°C) | Foaming Time (seconds) |
| 20 | 452 |
| 30 | 320 |
| 40 | 215 |
| 50 | 140 |
| 60 | 95 |
| 70 | 72 |
| 80 | 63 |
| 90 | 58 |
| 100 | 54 |
| (Data synthesized from[12]) |
Experimental Workflows & Signaling Pathways
The logical flow of polyurethane synthesis can be visualized. The following diagrams illustrate the general "One-Shot" and "Prepolymer" methods.
References
- 1. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]
- 2. Materials, Production & Properties of Polyurethane Foam [iqsdirectory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 12. scribd.com [scribd.com]
Application Notes & Protocols: Isocyanic Acid Analysis via Chemical Ionization Mass Spectrometry (CIMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocyanic acid (HNCO) is a reactive and toxic chemical species of significant interest in atmospheric chemistry, combustion science, and toxicology.[1][2] Its role as a tracer for biomass burning and its potential links to health effects such as cardiovascular and respiratory diseases necessitate sensitive and real-time measurement techniques.[2][3] Chemical Ionization Mass Spectrometry (CIMS) has emerged as a premier analytical method for the direct, fast, and highly sensitive detection of gas-phase HNCO.[4] This is a significant advancement over older methods that required sample derivatization or hydrolysis, which were neither fast nor sensitive enough for real-time concentration measurements.[4]
This document provides a detailed overview of the principles, protocols, and applications of CIMS for HNCO analysis, with a focus on Negative-Ion Proton-Transfer (NI-PT-CIMS) using acetate as a reagent ion.
Principle of Measurement: Negative-Ion Proton-Transfer CIMS (NI-PT-CIMS)
The primary CIMS technique for HNCO detection is Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS).[5][6] This soft ionization method is highly selective for acidic compounds. The process utilizes a reagent ion, typically acetate (CH₃COO⁻), which is generated in the ion source.
When sampled air containing HNCO is introduced into the instrument's flow tube, the acetate reagent ion abstracts a proton from the more acidic HNCO molecule. This reaction is a form of soft ionization, meaning it imparts minimal excess energy to the analyte, thus preventing fragmentation and preserving the molecular identity.[7][8] The resulting isocyanate ion (NCO⁻) is then detected by the mass spectrometer at its specific mass-to-charge ratio.
The fundamental reaction is as follows: CH₃COO⁻ + HNCO → CH₃COOH + NCO⁻
This selective and efficient proton transfer allows for the quantification of HNCO with high sensitivity and minimal interferences.[4] One of the key advantages of using acetate as a reagent ion is its negligible humidity dependence, which simplifies quantification in ambient air studies compared to other techniques like iodide CIMS or Proton-Transfer Reaction Mass Spectrometry (PTR-MS).[4]
Caption: Ionization pathway for HNCO detection using acetate CIMS.
Quantitative Performance Data
The performance of CIMS for HNCO analysis can vary based on the specific instrument configuration and reagent ion used. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Acetate NI-PT-CIMS | Iodide CIMS | PTR-MS |
| Reagent Ion | Acetate (CH₃COO⁻) | Iodide (I⁻) | Hydronium (H₃O⁺) |
| Ionization Type | Negative-Ion Proton Transfer | Negative-Ion Adduct Formation | Positive-Ion Proton Transfer |
| Detection Limit | 5 - 50 pptv[3][5] | ~5 pptv[4] | Low ppbv to 1000s of ppbv[4] |
| Accuracy | ±20% + detection limit[3] | Not specified | Not specified |
| Sensitivity | 6-16 cts/pptv[5][6] | Lower than acetate CIMS[4] | Not specified |
| Time Response | 2 - 10 seconds[3][5] | Not specified | Not specified |
| Humidity Dependence | Negligible[4] | Significant[4] | Significant[4] |
| Primary Application | Ambient air, biomass burning | Atmospheric chemistry | Workplace exposure, high concentrations |
Experimental Protocols
Protocol 1: HNCO Measurement in Air using Acetate NI-PT-CIMS
This protocol outlines the methodology for quantifying atmospheric HNCO using a Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometer with acetate reagent ions.
1. Instrumentation Setup
-
Ion Source: A suitable ion source (e.g., radioactive source like ²¹⁰Po or an X-ray source) is used to ionize a flow of reagent gas precursor.
-
Reagent Gas: A mixture of nitrogen (N₂) containing acetic anhydride is passed over a heated catalyst or water source to generate acetic acid, which then forms the acetate reagent ion (CH₃COO⁻).
-
Flow Tube/Ion-Molecule Reactor (IMR): The generated reagent ions are directed into a flow tube reactor where they mix with the sampled air. The pressure is typically maintained in the range of 20-100 mbar.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer is coupled to the flow tube to detect and quantify the product ions (NCO⁻ at m/z 42) and reagent ions.
Caption: Experimental workflow for CIMS analysis of this compound.
2. Sampling
-
An inlet system is used to draw ambient air into the instrument. To prevent analyte loss, the inlet line is often heated (e.g., to 80°C) and kept short.[5]
-
For high concentration sources, such as biomass burning plumes, a dilution system may be required to avoid depleting the reagent ions.[5]
3. Data Acquisition
-
The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) for the isocyanate ion (NCO⁻), which is typically m/z 42.
-
The signal of the reagent ion (acetate, m/z 59) should also be monitored to check for ion source stability and reagent ion depletion.
4. Calibration
-
HNCO Source Generation: A stable and quantifiable source of HNCO gas is required for calibration. This is commonly achieved by the thermal decomposition of cyanuric acid ((HOCN)₃) or urea in a heated tube.[10][11] The output is a stream of HNCO gas that can be diluted to known concentrations.
-
Procedure:
-
Generate a stable flow of HNCO gas from the thermal decomposition source.
-
Use a calibrated gas dilution system to introduce known concentrations of HNCO into the CIMS inlet.
-
Measure the NCO⁻ signal at several different HNCO concentrations to create a calibration curve.
-
The sensitivity of the instrument is determined from the slope of this curve (counts per pptv of HNCO).[5]
-
-
Regular background checks are performed by overflowing the inlet with ultra-high purity (UHP) nitrogen to determine the instrument's background signal.
Alternative CIMS Methodologies
While acetate NI-PT-CIMS is a robust method, other techniques exist and their suitability depends on the application.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. NOAA CSL: Tropospheric Chemistry: Instruments: Acid CIMS [csl.noaa.gov]
- 4. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. [PDF] Measurement of HONO, HNCO, and other inorganic acids by negative-ion proton-transfer chemical-ionization mass spectrometry (NI-PT-CIMS): application to biomass burning emissions | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical ionization - Wikipedia [en.wikipedia.org]
- 9. AMT - Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using Iâ chemical ionization mass spectrometry (CIMS) [amt.copernicus.org]
- 10. Determination of this compound in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Quantification of Low-Concentration Atmospheric HNCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low concentrations of atmospheric isocyanic acid (HNCO).
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental measurement of atmospheric HNCO, primarily focusing on Chemical Ionization Mass Spectrometry (CIMS), a prevalent analytical technique for this purpose.
Issue 1: Unstable or Low Signal Intensity
Q: My HNCO signal is unstable or consistently lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low or unstable signal intensity is a frequent challenge in quantifying trace atmospheric gases. The following steps can help diagnose and resolve the issue:
-
Check the Reagent Ion Signal: The stability of your analyte signal is highly dependent on a stable reagent ion source.
-
Verify Reagent Flow: Ensure a consistent and correct flow of the reagent gas precursor (e.g., acetic anhydride for acetate CIMS). Fluctuations in this flow will directly impact the reagent ion concentration and, consequently, the HNCO signal.
-
Inspect the Ion Source: For radioactive ion sources (e.g., 210Po), check the source's age and activity. These sources decay over time, leading to a gradual decrease in reagent ion production. For other ion sources, ensure they are clean and operating within the manufacturer's specifications.
-
-
Investigate Inlet Effects: HNCO is a "sticky" molecule and can be lost on inlet surfaces, leading to a dampened and delayed signal.
-
Passivation: Ensure your sampling inlet is properly passivated. This can be achieved by flowing a high concentration of a less "sticky" compound with a similar functionality or by heating the inlet. For HNCO, heating the inlet to around 80°C can significantly reduce surface interactions.[1]
-
Material Selection: Use inert materials for your sampling line, such as PFA Teflon, to minimize surface adsorption.
-
Minimize Inlet Length: Keep the sampling line as short as possible to reduce the surface area available for interaction.
-
-
Sample Flow and Pressure:
-
Consistent Flow: Verify that the sample flow rate into the CIMS is stable. Fluctuations in sample flow will lead to a variable signal.
-
Stable Pressure: Ensure the pressure within the ion-molecule reaction (IMR) region is stable. Changes in pressure will affect the ion-molecule reaction time and thus the signal intensity.
-
-
Instrument Tuning:
-
Re-tune the Instrument: Regularly tune your mass spectrometer to ensure optimal ion transmission and detection.[2]
-
Issue 2: High or Fluctuating Background Noise
Q: I am observing a high or noisy background at the mass-to-charge ratio of the HNCO-adduct. How can I identify the source of the noise and reduce it?
A: High background noise can obscure the true HNCO signal, leading to poor detection limits and inaccurate quantification. Here’s how to address this:
-
Perform a "Zero Air" Measurement: Introduce a source of "zero air" (air free of HNCO and other interfering compounds) into the inlet. This can be achieved by passing ambient air through a scrubber (e.g., activated carbon or a heated catalyst) or by using a cylinder of ultra-high purity synthetic air. This will help determine the instrumental background.
-
Check for Contamination:
-
Inlet and System Contamination: The inlet line or the instrument itself may be contaminated. If the background remains high with zero air, consider cleaning the inlet and the ion-molecule reaction region according to the manufacturer's instructions.
-
Reagent Gas Purity: Ensure the purity of your reagent gas and its carrier gas (e.g., nitrogen). Impurities can lead to unwanted ions at or near your target m/z.
-
-
Identify Potential Interferences:
-
Isobaric Interferences: Although less common with acetate CIMS due to its high selectivity for acids, other atmospheric species with the same nominal mass as the NCO- ion (m/z 42) could potentially interfere. High-resolution mass spectrometry can help distinguish between HNCO and potential isobaric interferences.
-
-
Optimize Instrument Settings:
-
Detector Settings: Adjust the detector voltage to an optimal level that maximizes signal while minimizing noise.
-
Data Acquisition Parameters: Ensure that the data acquisition parameters (e.g., dwell time on the target mass) are appropriate for the expected signal levels.
-
Issue 3: Difficulty with Calibration
Q: I am struggling to obtain a stable and reproducible calibration for HNCO. What are the best practices for generating HNCO calibration standards?
A: HNCO is challenging to work with in high concentrations as it can polymerize.[1] A stable and reliable calibration source is crucial for accurate quantification.
-
Generation of HNCO: A common method for generating a stable source of gaseous HNCO is through the thermal decomposition of cyanuric acid in a heated oven. The temperature of the oven needs to be carefully controlled to ensure a stable production rate.
-
Dilution System: The generated HNCO must be immediately diluted to prevent polymerization. A dynamic dilution system using mass flow controllers is recommended to accurately control the final concentration.
-
Independent Verification: Whenever possible, the concentration of the HNCO standard should be verified using an independent method. This could involve derivatization followed by analysis with a different technique, or comparison with a commercially available (if available and stable) standard.
-
Regular Calibration: The calibration of the CIMS should be performed regularly to account for any drift in instrument sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical atmospheric concentrations of HNCO?
A1: Atmospheric HNCO concentrations can vary significantly depending on the location and sources. In urban areas, concentrations can range from tens to hundreds of parts-per-trillion by volume (pptv).[3] In regions heavily impacted by biomass burning, concentrations can reach several parts-per-billion by volume (ppbv).[4][5]
Q2: What is the primary analytical technique for measuring atmospheric HNCO?
A2: Chemical Ionization Mass Spectrometry (CIMS) is currently the most widely used technique for real-time, sensitive, and selective measurement of atmospheric HNCO.[6] Acetate (CH₃COO⁻) is a commonly used reagent ion as it selectively reacts with acidic species like HNCO.[6]
Q3: What are the main challenges in quantifying low concentrations of atmospheric HNCO?
A3: The main challenges include:
-
Inlet Effects: HNCO is prone to adsorption on inlet surfaces, which can lead to a time lag in the instrument's response and an underestimation of the true concentration.[6]
-
Calibration: Generating a stable and accurate HNCO calibration standard is difficult due to its tendency to polymerize at high concentrations.[1]
-
Low Concentrations: Atmospheric concentrations are often near the detection limits of the instrumentation, requiring highly sensitive and low-noise measurements.
-
Potential Interferences: While acetate CIMS is highly selective, the potential for isobaric interferences should always be considered, especially in complex atmospheric matrices.
Q4: How can I minimize inlet effects when measuring HNCO?
A4: To minimize inlet effects:
-
Use an inlet made of an inert material like PFA Teflon.
-
Keep the inlet as short as possible.
-
Heat the inlet to approximately 80°C to reduce surface interactions.[1]
-
Maintain a high flow rate through the inlet to minimize the residence time of the sample in the tubing.
-
Regularly passivate the inlet by exposing it to a higher concentration of a similar, but less "sticky," compound.
Q5: What is a typical detection limit for HNCO using CIMS?
A5: The detection limits for HNCO using acetate CIMS are typically in the low parts-per-trillion by volume (pptv) range for a one-minute averaging time.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the measurement of atmospheric HNCO.
Table 1: Typical Atmospheric Concentrations of HNCO
| Environment | Concentration Range (pptv) | Reference |
| Urban | 10s - 100s | [3] |
| Biomass Burning Plumes | up to several 1000s (ppbv) | [4][5] |
| Remote/Background | < 10 |
Table 2: Performance Characteristics of Acetate CIMS for HNCO Measurement
| Parameter | Typical Value | Reference |
| Detection Limit (1-min avg.) | 10 - 50 pptv | [1][6] |
| Sensitivity | 6 - 16 counts per second per pptv | [6] |
| Inlet Equilibration Time | 2 - 4 seconds | [6] |
Experimental Protocols
Protocol 1: Generation of a Stable HNCO Calibration Standard
This protocol describes a common method for generating a stable gaseous HNCO standard for CIMS calibration.
Materials:
-
Cyanuric acid (solid)
-
Tube furnace with temperature controller
-
Quartz or glass tube
-
Mass flow controllers (MFCs) for dilution gas (e.g., ultra-high purity nitrogen)
-
PFA Teflon tubing for all gas lines
Procedure:
-
Place a small amount of cyanuric acid into the center of the quartz/glass tube.
-
Place the tube inside the furnace.
-
Heat the furnace to a stable temperature (typically in the range of 300-400°C) to induce thermal decomposition of cyanuric acid, which produces gaseous HNCO.
-
Pass a constant flow of nitrogen gas through the tube using an MFC to carry the generated HNCO.
-
Immediately dilute the HNCO flow with a much larger, precisely controlled flow of nitrogen using a second MFC. This rapid dilution is critical to prevent HNCO polymerization.
-
The final concentration of the HNCO standard can be calculated based on the initial amount of cyanuric acid, the flow rates of the carrier and dilution gases, and the efficiency of the decomposition.
-
Introduce the diluted HNCO standard into the CIMS inlet for calibration.
Protocol 2: Measurement of Atmospheric HNCO using Acetate CIMS
This protocol outlines the general steps for measuring atmospheric HNCO using a CIMS with acetate as the reagent ion.
Instrumentation:
-
Chemical Ionization Mass Spectrometer (CIMS)
-
Acetate reagent ion source (e.g., from acetic anhydride)
-
Heated sampling inlet made of PFA Teflon
-
Zero air generation system (scrubber or synthetic air cylinder)
-
HNCO calibration gas generation system (as described in Protocol 1)
Procedure:
-
Instrument Warm-up and Stabilization: Allow the CIMS to warm up and stabilize according to the manufacturer's instructions. This includes stabilizing the temperatures of all heated zones and the pressures in the vacuum chambers.
-
Reagent Ion Generation: Initiate the flow of the acetic anhydride precursor and its carrier gas to generate a stable acetate reagent ion signal. Monitor the reagent ion signal until it is stable.
-
Inlet Setup: Connect the heated PFA sampling inlet to the CIMS. Ensure the inlet is heated to the desired temperature (e.g., 80°C) to minimize HNCO wall losses.
-
Background Measurement: Introduce zero air into the inlet and measure the background signal at the m/z of the NCO- ion. This background should be measured regularly throughout the sampling period.
-
Calibration: Introduce the HNCO calibration standard at several different concentrations to generate a calibration curve. The slope of this curve will be the instrument's sensitivity to HNCO.
-
Ambient Sampling: Once the instrument is calibrated and the background is stable, begin sampling ambient air through the heated inlet.
-
Data Analysis: Subtract the background signal from the ambient signal and use the calibration factor to convert the measured ion counts to HNCO mixing ratios.
Visualizations
Caption: Experimental workflow for atmospheric HNCO measurement using CIMS.
Caption: Troubleshooting decision tree for common CIMS issues in HNCO measurement.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. High Concentrations of Atmospheric this compound (HNCO) Produced from Secondary Sources in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMT - Measurement of HONO, HNCO, and other inorganic acids by negative-ion proton-transfer chemical-ionization mass spectrometry (NI-PT-CIMS): application to biomass burning emissions [amt.copernicus.org]
Technical Support Center: Optimizing Thermal Decomposition of Cyanuric Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the thermal decomposition of cyanuric acid to isocyanic acid (HNCO). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal decomposition of cyanuric acid to HNCO?
A1: The thermal decomposition of cyanuric acid to this compound (HNCO) generally requires temperatures above 330°C (626°F)[1][2]. On heating above 320°C, the solid begins to decompose[3]. While the reaction commences above this temperature, higher temperatures are often used to achieve a sufficient sublimation and decomposition rate for practical applications[1]. Some processes may even use a temperature range of 1400°F to 2400°F (approximately 760°C to 1315°C)[1].
Q2: What are the common byproducts, and at what temperatures do they form?
A2: During the thermal decomposition of cyanuric acid, several byproducts can form depending on the temperature. As temperatures exceed 190°C, side reactions become more prominent[3][4]. Ammeline formation can be observed at temperatures below 225°C. At higher temperatures, between 325°C and 350°C, small quantities of melamine may be produced[3][4].
Q3: How can the yield of HNCO be maximized?
A3: To maximize the yield of HNCO, it is crucial to carefully control the reaction temperature to favor the decomposition of cyanuric acid while minimizing the formation of byproducts like melamine. A rapid heating schedule to the target temperature and prompt removal of the gaseous HNCO from the hot zone can prevent its further reaction or polymerization back into cyanuric acid. The use of an inert carrier gas (e.g., nitrogen or argon) can facilitate the efficient transfer of HNCO from the reaction vessel.
Q4: Can a catalyst be used to lower the decomposition temperature?
A4: Yes, catalysts can be employed to facilitate the decomposition of cyanuric acid at lower temperatures. Catalysts containing zirconium or phosphorus, such as their oxides, have been shown to be effective at temperatures below 1000°F (538°C)[1]. The use of a catalyst can make the process more energy-efficient and potentially reduce the formation of high-temperature byproducts. The recommended temperature range for catalytic decomposition is typically between 760°F and 960°F (404°C to 516°C)[1].
Q5: What safety precautions are necessary when working with this reaction?
A5: The thermal decomposition of cyanuric acid produces this compound (HNCO) and potentially toxic nitrogen oxides, which are hazardous[3]. All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. A trapping system, such as a cold trap or a solvent bubbler, should be used to safely collect the gaseous HNCO product and prevent its release into the atmosphere.
Troubleshooting Guide
Problem: Low or no yield of gaseous product.
-
Possible Cause: The furnace temperature is too low for efficient decomposition.
-
Possible Cause: The HNCO product is polymerizing back to cyanuric acid in cooler parts of the apparatus.
-
Solution: Heat the entire apparatus downstream of the reactor to prevent condensation and polymerization. Use a steady flow of inert carrier gas to quickly transport the HNCO to the collection trap.
-
Problem: The collected product is contaminated with solid byproducts.
-
Possible Cause: The reaction temperature is too high, leading to the formation of melamine.
-
Possible Cause: The starting cyanuric acid contains impurities.
-
Solution: Ensure the purity of the starting material. Recrystallization of the cyanuric acid may be necessary.
-
Problem: Inconsistent results between experimental runs.
-
Possible Cause: Inconsistent heating rate or temperature distribution within the furnace.
-
Solution: Calibrate the furnace and use a programmable controller to ensure a consistent heating profile. Position the sample in the center of the furnace's heating zone.
-
-
Possible Cause: Variable flow rate of the carrier gas.
-
Solution: Use a mass flow controller to maintain a precise and reproducible flow of the inert carrier gas through the system.
-
Data Presentation
Table 1: Key Temperature Ranges for Thermal Decomposition of Cyanuric Acid
| Process | Temperature Range (°C) | Temperature Range (°F) | Notes | Reference(s) |
| Onset of Side Reactions | > 190°C | > 374°F | Other reactions begin to dominate the process. | [3][4] |
| Ammeline Formation | < 225°C | < 437°F | One of the initial byproducts to appear. | [3][4] |
| Melamine Formation | 325 - 350°C | 617 - 662°F | Occurs in very small quantities in this range. | [3][4] |
| Onset of Decomposition to HNCO | > 330°C | > 626°F | The temperature at which depolymerization into HNCO begins. | [1][2] |
| Catalytic Decomposition | 404 - 516°C | 760 - 960°F | Effective range when using a zirconium or phosphorus catalyst. | [1] |
Experimental Protocols
Protocol 1: Lab-Scale Thermal Decomposition of Cyanuric Acid
This protocol describes a general method for producing gaseous this compound (HNCO) from solid cyanuric acid in a laboratory setting.
Materials:
-
Anhydrous cyanuric acid (high purity)
-
Tube furnace with programmable temperature controller
-
Quartz or ceramic reaction tube
-
Inert gas source (e.g., Nitrogen or Argon) with mass flow controller
-
Gas-tight fittings
-
Downstream trapping system (e.g., cold trap with liquid nitrogen or a solvent bubbler)
Procedure:
-
Preparation: Place a ceramic boat containing a precisely weighed amount of anhydrous cyanuric acid into the center of the quartz reaction tube.
-
Assembly: Assemble the apparatus, ensuring all connections are gas-tight. Connect the inert gas inlet via the mass flow controller and connect the outlet to the trapping system.
-
Purging: Purge the entire system with the inert carrier gas (e.g., Nitrogen at 50-100 mL/min) for 15-20 minutes to remove any residual air and moisture.
-
Heating: Begin heating the tube furnace to the target decomposition temperature (e.g., 400-600°C). Use a controlled heating ramp (e.g., 10°C/min).
-
Decomposition & Collection: Maintain the target temperature while continuing the flow of inert gas. The cyanuric acid will sublimate and decompose into gaseous HNCO, which will be carried by the gas stream into the trapping system.
-
Cooling: Once the reaction is complete (indicated by the disappearance of the solid reactant), turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Shutdown: Once cooled, turn off the gas flow and carefully disassemble the apparatus in a fume hood. The collected HNCO in the trap can then be processed as required for the subsequent application.
Visualizations
The following diagrams illustrate key workflows and pathways related to the thermal decomposition of cyanuric acid.
Caption: Experimental workflow for the generation and collection of HNCO.
Caption: Thermal decomposition pathways of cyanuric acid.
References
Preventing polymerization of isocyanic acid during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of isocyanic acid (HNCO) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: this compound is inherently unstable and readily undergoes polymerization, primarily through trimerization, to form the more stable cyclic trimer, cyanuric acid.[1] This process is significantly accelerated by increased temperatures and high concentrations. Concentrated this compound polymerizes rapidly at temperatures above -20°C.[1]
Q2: How does polymerization manifest in stored this compound?
A2: The polymerization of this compound typically results in the formation of a white, crystalline solid, which is cyanuric acid.[2] In solution, this can lead to a gradual increase in viscosity or the formation of insoluble precipitates.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize polymerization, this compound should be stored at low temperatures, ideally below -20°C.[1][4] For short-term storage, refrigeration at 2-8°C may be acceptable. It is crucial to store it in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[4][5][6] Dilute solutions in inert solvents like ether or chlorinated hydrocarbons are more stable than concentrated forms.[1]
Q4: Are there chemical methods to prevent the polymerization of this compound?
A4: Yes, several chemical strategies can be employed:
-
Inhibitors/Stabilizers: The addition of stabilizers can help prevent polymerization. Common stabilizers for isocyanates include hindered phenols (e.g., 2,6-di-tert-butyl-p-cresol), acid chlorides, or small amounts of acidic gases like carbon dioxide or sulfur dioxide.[3][7]
-
Blocking Agents: The isocyanate group can be temporarily protected using "blocking agents" such as phenols, lactams, or oximes.[3][8][9] The protected isocyanate is stable under normal conditions and can be "deblocked" to regenerate the reactive isocyanate group when needed, typically by heating.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Gradual increase in viscosity of this compound solution. | Slow, uncontrolled polymerization is occurring.[3] | • Lower the storage or reaction temperature.[3]• Ensure the use of anhydrous solvents and reagents.[3]• Add a recommended polymerization inhibitor.[3]• Work with more dilute solutions. |
| Formation of a white, insoluble precipitate. | This is likely the formation of cyanuric acid due to polymerization.[3] | • Filter the solution to remove the precipitate.• Re-evaluate storage conditions (temperature, inert atmosphere).• Consider using a blocking agent for the isocyanate group if compatible with your application.[3] |
| Clogged transfer lines or equipment. | Polymerization has occurred within the equipment. | • Disassemble and clean the equipment with a suitable solvent.• For stubborn residues, gentle heating may be required to depolymerize the cyanuric acid back to this compound (see Experimental Protocols).• Implement stricter temperature control and inert atmosphere protocols during transfers. |
| Unexpected reaction byproducts. | Reaction with atmospheric moisture leading to hydrolysis.[4] | • Ensure all glassware is thoroughly dried before use.• Conduct all experiments under a strict inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via Thermal Depolymerization of Cyanuric Acid
This method is commonly used to produce gaseous this compound for immediate use in reactions.
Materials:
-
Cyanuric acid
-
Heating apparatus (e.g., tube furnace)
-
Inert gas supply (e.g., nitrogen or argon)
-
Cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath)
Procedure:
-
Place cyanuric acid in a suitable container within the heating apparatus.
-
Purge the system with a slow stream of inert gas.
-
Heat the cyanuric acid to a temperature above 350°C.[10] The cyanuric acid will decompose into gaseous this compound.
-
The gaseous this compound can be passed directly into a reaction vessel or collected in a cold trap for subsequent use.
-
Caution: this compound is a toxic and volatile compound. This procedure must be performed in a well-ventilated fume hood.
Protocol 2: Stabilization of this compound Solutions with an Inhibitor
This protocol describes the general procedure for adding a chemical stabilizer to a solution of this compound.
Materials:
-
Solution of this compound in an anhydrous, inert solvent
-
Stabilizer (e.g., 2,6-di-tert-butyl-p-cresol)
-
Anhydrous solvent for dissolving the stabilizer (if necessary)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, prepare a stock solution of the stabilizer in the anhydrous solvent.
-
Cool the this compound solution to the recommended storage or reaction temperature.
-
Slowly add the required amount of the stabilizer stock solution to the this compound solution with gentle stirring. The final concentration of the stabilizer will depend on the specific inhibitor and the intended storage duration and conditions.
-
Store the stabilized solution under an inert atmosphere at the appropriate low temperature.
Data Summary
| Parameter | Condition | Effect on this compound Stability | Reference |
| Temperature | Above -20°C | Rapid polymerization of concentrated HNCO. | [1] |
| 0°C to 60°C | Recommended range for many isocyanate reactions to balance kinetics and stability. | [3] | |
| Concentration | High | Promotes oligomerization to cyanuric acid and cyamelide. | [1] |
| Dilute in inert solvents | Generally stable. | [1] | |
| Moisture | Presence of water | Hydrolyzes to carbon dioxide and ammonia. | [1][4] |
| pH (in aqueous solution) | pKa = 3.7 | Acts as a weak acid. | [1] |
Visualizations
Caption: Polymerization pathways of this compound.
Caption: A workflow for troubleshooting this compound polymerization issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. poolhelp.com [poolhelp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 10. static1.squarespace.com [static1.squarespace.com]
Improving the selectivity of isocyanic acid reactions in complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of isocyanic acid (HNCO) and other isocyanate reactions in complex mixtures.
Part 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: High Levels of Non-Specific Protein Carbamylation in Proteomics Workflows
Question: I am observing widespread, artifactual carbamylation of my proteins after sample preparation with urea. How can I minimize this?
Answer:
Artifactual carbamylation is a common issue when using urea, as it can decompose into this compound, which then non-specifically modifies primary amines on proteins (N-termini and lysine side chains).[1] This can interfere with protein identification and quantification in mass spectrometry.[2] Here’s a step-by-step guide to mitigate this problem:
Troubleshooting Steps:
-
Use Freshly Prepared, High-Quality Urea Solutions: Urea in solution exists in equilibrium with ammonium cyanate, which forms the reactive this compound.[3] This process is time and temperature-dependent.
-
Control Temperature: The decomposition of urea to this compound is accelerated at higher temperatures.
-
Deionize Urea Solutions: To remove cyanate ions that have already formed, you can deionize the urea solution.
-
Protocol:
-
Prepare your urea solution (e.g., 8 M in water or buffer).
-
Add a mixed-bed ion-exchange resin (e.g., Bio-Rad Bio-Rex® 501-X8) at a concentration of 5 g of resin for every 50 ml of urea solution.[4]
-
Stir for 10-30 minutes at room temperature.
-
Filter the solution to remove the resin beads.[4]
-
Use the deionized urea solution immediately.
-
-
-
Utilize Scavengers in Your Buffer: Certain buffer components can act as "scavengers" for this compound, reacting with it before it modifies your protein of interest.
-
Recommended Scavengers:
-
Protocol: Replace buffers like phosphate-buffered saline (PBS) with 100-200 mM ammonium bicarbonate or Tris-HCl during protein denaturation and digestion steps in the presence of urea.
-
Below is a diagram illustrating the decision-making process for troubleshooting non-specific carbamylation.
Caption: Troubleshooting workflow for reducing artifactual protein carbamylation.
Issue 2: Off-Target Labeling with Isocyanate-Based Probes or Covalent Inhibitors
Question: I am developing a lysine-targeted covalent inhibitor with an isocyanate warhead, but I am observing significant off-target effects. How can I improve its selectivity?
Answer:
Improving the selectivity of covalent inhibitors is a central challenge in drug development. The high reactivity of the isocyanate electrophile must be precisely controlled to ensure it primarily reacts with the intended target.[8] Off-target reactions can lead to toxicity and misleading results.[9]
Troubleshooting and Optimization Strategies:
-
Optimize the "Guidance System": The non-covalent binding affinity of the inhibitor's scaffold for the target protein is critical. This initial binding event localizes the reactive isocyanate "warhead" to the desired site, increasing the effective concentration and favoring the on-target reaction over reactions with other proteins.
-
Action: Perform structure-activity relationship (SAR) studies to modify the inhibitor scaffold. Aim to increase non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique features of the target's binding pocket.[9]
-
-
Modulate Electrophile Reactivity: The intrinsic reactivity of the isocyanate can be tuned.
-
Action: Modify the electronic properties of the isocyanate. Electron-withdrawing groups can increase reactivity, while electron-donating groups can decrease it.[9] The goal is a "Goldilocks" scenario: reactive enough to bind the target but not so reactive that it indiscriminately labels other nucleophiles.[10]
-
-
Employ "Masked" Isocyanates (Latent Electrophiles): To gain spatiotemporal control, use a precursor molecule that generates the reactive isocyanate in situ under specific conditions.
-
Example: Dioxazolones can function as masked isocyanate electrophiles.[11] They are stable in biological media but can be activated to form an isocyanate that then reacts with a nearby lysine residue. This strategy can significantly improve selectivity.
-
Protocol:
-
Synthesize your targeting molecule with a dioxazolone moiety instead of a free isocyanate.
-
Incubate the probe with your complex protein mixture (e.g., cell lysate). The dioxazolone will undergo a Lossen-type rearrangement to generate the isocyanate in situ, which then selectively labels lysine residues in the target's binding pocket.[11]
-
-
-
Identify and Characterize Off-Targets: To rationally design a more selective inhibitor, you must first identify what the off-targets are.
-
Protocol (Chemical Proteomics):
-
Synthesize a probe version of your inhibitor containing a reporter tag (e.g., an alkyne handle for click chemistry).[9]
-
Incubate the probe with cell lysate.
-
Use click chemistry to attach biotin to the probe-labeled proteins.
-
Perform an affinity pulldown of biotinylated proteins using streptavidin beads.
-
Identify the pulled-down proteins using mass spectrometry (LC-MS/MS).[3] This will reveal the off-target proteins, whose binding sites can then be analyzed to inform the redesign of your inhibitor.
-
-
The following diagram illustrates the relationship between on-target and off-target effects and strategies for improving selectivity.
Caption: Strategies for improving the selectivity of isocyanate-based covalent inhibitors.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an isocyanate with a protein?
A1: The optimal pH is typically between 7.5 and 9.0.[12] The primary targets on a protein are the ε-amino group of lysine and the N-terminal α-amino group. These amines are largely protonated (R-NH3+) at neutral or acidic pH, which makes them non-nucleophilic. An alkaline pH is required to deprotonate a sufficient fraction of these groups to the nucleophilic R-NH2 form. However, a key competing reaction is the hydrolysis of the isocyanate by water, which is also accelerated at higher pH.[12] Therefore, a compromise is necessary.
Q2: Can I use common buffers like Tris or glycine in my isocyanate labeling reaction?
A2: No. It is critical to avoid buffers that contain primary or secondary amines, such as Tris or glycine.[12] These buffer components are nucleophilic and will compete with your target protein for reaction with the isocyanate, drastically reducing your labeling efficiency. Recommended buffers include phosphate, carbonate-bicarbonate, or borate buffers.[12]
Q3: My isocyanate-based reaction is not working. What are the most likely causes?
A3: There are several potential reasons for a failed reaction:
-
Hydrolysis of the Isocyanate: Your isocyanate stock may have hydrolyzed due to improper storage or exposure to moisture. Use a fresh or newly synthesized batch.
-
Incorrect pH: As mentioned in Q1, the pH must be high enough to deprotonate the target amines but not so high that hydrolysis outcompetes the labeling reaction. Verify the pH of your reaction mixture.
-
Buffer Interference: As detailed in Q2, ensure your buffer does not contain competing nucleophiles.
-
Low Protein Concentration: The reaction is bimolecular, so a higher protein concentration will favor the desired reaction.
-
Inaccessible Target Residues: The lysine or N-terminal residues you are trying to target may be buried within the protein's structure and inaccessible to the reagent. Consider performing the reaction under denaturing conditions if preserving native structure is not required.
Q4: How can I quantify the extent of protein carbamylation?
A4: Mass spectrometry (MS) is the primary tool for quantifying protein carbamylation.[13]
-
Bottom-up Proteomics: The protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbamylation results in a specific mass shift (+43.0058 Da) on lysine residues or the N-terminus, which can be identified and quantified from the MS/MS spectra.[14] Isotope labeling methods can be used for precise relative quantification between different samples.[13]
-
Intact Protein Analysis: For smaller proteins, high-resolution mass spectrometry can be used to measure the mass of the intact protein and determine the number of carbamylation events.
Part 3: Data and Protocols
Quantitative Data: Comparison of Buffer Efficiency in Preventing Carbamylation
When using urea, the choice of buffer can significantly impact the level of unwanted carbamylation. Ammonium-containing buffers are particularly effective at suppressing this side reaction.
| Buffer System (in 1.6 M Urea) | Relative Carbamylation Ratio (Peptide N-terminus) | Relative Carbamylation Ratio (Peptide with Lysine) |
| Phosphate Buffer (PB) | 0.098 | 0.100 |
| 0.2 M Tris-HCl | 0.110 | 0.120 |
| 0.2 M NH₄HCO₃ | 0.016 | 0.021 |
| 1.0 M NH₄HCO₃ | 0.000 | 0.003 |
| Data synthesized from a study on angiotensin peptides incubated in urea solutions. The relative carbamylation ratio was calculated based on mass spectrometry data.[7] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Proteins with Isothiocyanate Dyes
This protocol describes a general method for labeling primary amines on a protein with a fluorescent dye functionalized with an isothiocyanate group (e.g., FITC).[15]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 9.0
-
Isothiocyanate dye (e.g., FITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, like a Sephadex G-25 column)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze your protein into the Labeling Buffer. Ensure the protein solution is free of any other amine-containing substances.
-
-
Dye Preparation:
-
Immediately before use, dissolve the isothiocyanate dye in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved dye solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the container in aluminum foil.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein; the second, slower-moving band is the free dye.
-
-
Quantification and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye.[15]
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol to 50%) and store at -20°C or -80°C.[15]
-
Protocol 2: Selective Lysine Profiling Using a Dioxazolone-Based Probe
This protocol outlines a chemical proteomics workflow to identify proteins that are covalently modified by a dioxazolone-based probe, which acts as a masked isocyanate.[11]
Materials:
-
Dioxazolone probe with an alkyne handle (e.g., ZSH-1023)[11]
-
Cell lysate
-
Azide-functionalized biotin tag (e.g., Azido-UV-biotin)
-
Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Labeling:
-
Incubate the cell lysate with the dioxazolone probe (e.g., at 10 µM) for 1 hour at room temperature.
-
-
Click Chemistry:
-
To the labeled lysate, add the azide-biotin tag and the click chemistry reagents.
-
Incubate to covalently attach the biotin tag to the probe-modified proteins.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated proteins.
-
Incubate with gentle rotation to allow binding.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were originally labeled by the dioxazolone probe.[11]
-
The following workflow diagram visualizes this chemical proteomics protocol.
Caption: Workflow for identifying protein targets of a dioxazolone-based probe.
References
- 1. Inhibition of protein carbamylation in urea solution using ammonium-containing buffers. — Early Detection Research Network [edrn.cancer.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2018237334A1 - LYSINE-REACTIVE PROBES AND USES THEREOF - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 13. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting matrix effects in LC-MS analysis of isocyanic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of isocyanic acid derivatives.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound derivatives?
In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This phenomenon can significantly impact the accuracy, precision, reproducibility, and sensitivity of your analytical method.[2][3] For this compound derivatives, which are often analyzed in complex biological matrices (e.g., plasma, urine) or environmental samples, matrix effects are a primary concern that can lead to erroneous quantification.[1][4]
2. How can I detect the presence of matrix effects in my LC-MS analysis?
Several methods can be used to identify and quantify matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] It involves infusing a constant flow of the analyte standard into the MS detector post-column while injecting a blank matrix extract. Any signal deviation indicates the presence of matrix effects at that retention time.[3]
-
Post-Extraction Spike: This is a quantitative method to assess the degree of ion suppression or enhancement. You compare the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent. A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent) x 100
-
3. I'm observing significant ion suppression for my this compound derivative. What are the common causes and how can I troubleshoot this?
Ion suppression is the most common manifestation of matrix effects and can be caused by several factors:
-
Co-eluting Matrix Components: Endogenous components like phospholipids from biological samples are notorious for causing ion suppression.[5][6][7]
-
High Analyte Concentration: In some cases, a very high concentration of the analyte itself or its internal standard can lead to self-suppression.[2]
-
Competition for Ionization: Co-eluting compounds can compete with the analyte for charge in the electrospray ionization (ESI) source, reducing the analyte's ionization efficiency.
To troubleshoot ion suppression, consider the following strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be optimized to enhance cleanup. For biological samples, specific phospholipid removal strategies are highly recommended.[6][7]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of matrix components.[3] However, this may compromise the sensitivity of the assay if the analyte concentration is low.[2]
A systematic approach to troubleshooting ion suppression is outlined in the diagram below.
4. What is the best way to compensate for matrix effects if they cannot be eliminated?
When matrix effects cannot be completely removed through sample preparation or chromatography, several compensation strategies can be employed:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[2][8][9] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment.[10] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[8]
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in the same matrix as the samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and is useful when a blank matrix is unavailable.[2][9]
The diagram below illustrates the principle of using a stable isotope-labeled internal standard.
5. Are there specific sample preparation techniques recommended for removing phospholipids from biological samples when analyzing this compound derivatives?
Yes, several techniques are effective for phospholipid removal:
-
Phospholipid Removal Plates/Cartridges: These products contain specialized sorbents that selectively retain phospholipids while allowing the analytes of interest to pass through.[6][7] Brands like Phree™ and Ostro™ offer such solutions.[5][6][11]
-
HybridSPE®-Phospholipid Technology: This technology uses zirconia-coated silica particles that have a high affinity for the phosphate groups of phospholipids, leading to their selective removal.[7][12]
-
Solid-Phase Extraction (SPE): Reversed-phase SPE can be optimized to remove phospholipids.[13] Newer polymeric SPE sorbents have been developed that combine reversed-phase retention with phospholipid removal capabilities.[13]
Quantitative Data Summary
The following table summarizes the reported efficiency of different sample preparation techniques in removing phospholipids, a major source of matrix effects in biological samples.
| Sample Preparation Technique | Typical Phospholipid Removal Efficiency | Key Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | Low (~20-30%) | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components.[5][6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Can provide a clean extract. | Can be labor-intensive and require significant method development. |
| Solid-Phase Extraction (SPE) | High (80-99%) | Provides a very clean extract and allows for analyte concentration. | Requires method development.[6] |
| Phospholipid Removal Plates | Very High (>95%) | Simple, fast, and highly effective for phospholipid removal.[6][7] | Higher cost per sample compared to PPT. |
Experimental Protocols
Protocol 1: General Phospholipid Removal using a 96-Well Plate
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: Lyse whole blood samples if necessary. For plasma or serum, proceed to the next step.
-
Protein Precipitation: Add an appropriate volume of organic solvent (e.g., acetonitrile) containing an internal standard to your sample in a 96-well collection plate. Vortex to mix.
-
Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to draw the sample through the sorbent and into the collection plate. The eluate now contains the analyte with significantly reduced phospholipid content.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: Stable Isotope Dilution Assay (SIDA) for Matrix Effect Correction
-
Standard Preparation: Prepare a stock solution of the stable isotope-labeled internal standard (SIL-IS) of a known concentration.
-
Sample Spiking: Add a precise volume of the SIL-IS stock solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.[8]
-
Sample Preparation: Perform the sample extraction and cleanup procedure as optimized for your method.
-
LC-MS Analysis: Analyze the prepared samples by LC-MS/MS, monitoring the specific mass transitions for both the native analyte and the SIL-IS.
-
Quantification: Calculate the peak area ratio of the analyte to the SIL-IS. Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the standards. Determine the concentration of the unknown samples from this calibration curve.[10]
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust LC-MS method for this compound derivatives while minimizing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. waters.com [waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Derivatization Techniques for Isocyanic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization techniques for the accurate quantification of isocyanic acid (ICA).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the quantification of this compound?
A1: The primary challenges in this compound quantification stem from its high reactivity and volatility. Key issues include:
-
Sample Loss: Due to its volatile nature, ICA can be lost during sample collection and preparation.
-
Interference from other Isocyanates: In complex matrices, other isocyanates can interfere with the analysis.[1][2][3]
-
Side Reactions: this compound can undergo hydrolysis or self-polymerization, reducing the yield of the desired derivative.[4]
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the derivatized ICA during mass spectrometry analysis.
Q2: Which derivatization reagents are recommended for this compound quantification?
A2: Di-n-butylamine (DBA) is a widely used and validated derivatization reagent for this compound and other isocyanates.[1][2][3][5] It reacts with the isocyanate group to form a stable urea derivative suitable for LC-MS/MS analysis. Other reagents, such as 1-(9-anthracenylmethyl)piperazine (MAP), have also been shown to be effective for isocyanates in general, offering high reactivity and strong UV absorbance and fluorescence for detection.[6]
Q3: How can I minimize the interference of water during derivatization?
A3: Water can react with this compound to form carbamic acid, which is unstable and decomposes. To minimize this interference:
-
Use anhydrous solvents and reagents.
-
Thoroughly dry all glassware before use.
-
Consider performing the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: What are the optimal conditions for the derivatization reaction?
A4: The optimal conditions depend on the chosen derivatization reagent. For DBA, the reaction is typically rapid. However, it is crucial to optimize parameters such as reaction time, temperature, and the concentration of the derivatizing reagent to ensure complete derivatization and minimize side reactions.[7] It is recommended to use an excess of the derivatizing agent to drive the reaction to completion.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using derivatization techniques.
Problem 1: Low or No Signal for the this compound Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure an excess of the derivatization reagent is used. - Optimize reaction time and temperature.[7] - Check the purity and stability of the derivatization reagent. |
| Sample Loss | - Ensure proper sealing of sample vials. - Minimize sample handling and exposure to air. - Use a sampling method that efficiently traps volatile ICA, such as an impinger with a suitable solvent.[1][3] |
| Degradation of Derivative | - Check the stability of the derivatized sample under the storage and analysis conditions.[8][9] - Analyze samples as soon as possible after derivatization. |
| Instrumental Issues | - Verify LC-MS/MS instrument parameters, including ionization source settings and collision energy. - Check for contamination in the LC-MS system.[10][11][12][13] |
Problem 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents or Solvents | - Use high-purity, LC-MS grade solvents and reagents.[13] - Run a blank analysis of the reagents and solvents to identify sources of contamination.[11] |
| Matrix Effects | - Implement a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[14][15][16][17] - Use matrix-matched calibration standards. - Employ a stable isotope-labeled internal standard for this compound. |
| Side Reactions | - Optimize derivatization conditions to minimize the formation of byproducts.[4] - Adjust the chromatographic method to separate the analyte from interfering peaks. |
Problem 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Collection | - Standardize the sample collection procedure to ensure consistent sample volumes and handling. |
| Variable Derivatization Efficiency | - Precisely control the reaction conditions (time, temperature, reagent concentration) for all samples and standards. |
| Instrumental Variability | - Regularly perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
Experimental Protocols
Protocol 1: Synthesis of this compound Standard
This compound standards can be prepared by the thermal decomposition of urea.[18]
Materials:
-
Urea
-
Tube furnace
-
Inert gas (e.g., Nitrogen or Argon)
-
Impinger flasks containing a known concentration of derivatization reagent (e.g., DBA in toluene)
-
Flow meter
Procedure:
-
Place a known amount of urea in a combustion boat inside the tube furnace.
-
Purge the system with an inert gas at a constant flow rate.
-
Heat the furnace to a temperature sufficient to decompose urea into this compound and ammonia (typically > 160°C).
-
Pass the gas stream through a series of impinger flasks containing the derivatization solution to trap the this compound.
-
The concentration of the generated this compound in the solution can be determined by a suitable analytical method after complete derivatization.
Caption: Workflow for the synthesis of an this compound standard.
Protocol 2: Derivatization of this compound with Di-n-butylamine (DBA)
This protocol is based on established methods for isocyanate analysis.[1][2][3]
Materials:
-
Sample containing this compound (e.g., air sample collected in an impinger)
-
Di-n-butylamine (DBA) solution in a suitable solvent (e.g., 0.01 M DBA in toluene)
-
Internal standard solution (optional, but recommended)
-
LC-MS grade solvents for dilution
Procedure:
-
Collect the sample containing this compound in the DBA solution. The derivatization reaction occurs during sampling.
-
After sample collection, transfer the solution to a clean vial.
-
If an internal standard is used, add a known amount to the sample.
-
The sample is now ready for analysis by LC-MS/MS. If necessary, dilute the sample with a suitable solvent to bring the concentration within the calibration range.
Caption: Experimental workflow for the derivatization of this compound.
Quantitative Data
Table 1: Comparison of Derivatization Reagent Reactivity for a Model Isocyanate (Phenyl Isocyanate)
| Derivatizing Reagent | Abbreviation | Relative Reactivity (%) |
| 1-(9-Anthracenylmethyl)piperazine | MAP | 100 |
| 1-(2-Methoxyphenyl)piperazine | MOPP | 88 |
| 9-(Methylaminomethyl)anthracene | MAMA | 25 |
| Tryptamine | TRYP | 30 |
Data adapted from a study comparing derivatizing reagents for isocyanates.[6]
Table 2: Validation Parameters for this compound Quantification using DBA Derivatization and LC-MS/MS
| Parameter | Value |
| Correlation Coefficient (r²) | > 0.995 |
| Within-batch Relative Standard Deviation (RSD) | < 13% |
| Between-batch Relative Standard Deviation (RSD) | < 13% |
| Recovery in Interlaboratory Comparison | 80 - 120% |
Data from a validation study of the DBA derivatization method for various isocyanates, including this compound.[1][2]
Signaling Pathways and Logical Relationships
Caption: A logical workflow for troubleshooting low derivatization yield.
References
- 1. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 12. zefsci.com [zefsci.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. scribd.com [scribd.com]
Addressing humidity dependence in mass spectrometric detection of HNCO
Welcome to the Technical Support Center for Mass Spectrometric Detection of Isocyanic Acid (HNCO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to humidity dependence in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my mass spectrometer's sensitivity to HNCO changing with ambient humidity?
A1: The sensitivity of certain mass spectrometry techniques to HNCO is highly dependent on the concentration of water vapor in the sample. This is primarily due to the ion-molecule chemistry occurring within the instrument's ion-molecule reaction (IMR) region. Different techniques are affected in different ways:
-
Iodide Chemical Ionization Mass Spectrometry (iCIMS): The sensitivity of iCIMS to HNCO is inversely proportional to the water vapor concentration.[1] The iodide reagent ion (I⁻) can cluster with water molecules, affecting the formation of the HNCO-iodide cluster ion (I(HNCO)⁻) used for quantification.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Variations in sample humidity can negatively impact the accurate quantification of compounds, including HNCO.[2] This is because the kinetics of the proton transfer reaction can be influenced by the presence of water and its cluster ions (H₃O⁺(H₂O)n).
-
Negative-Ion Proton-Transfer CIMS (NI-PT-CIMS): When using acetate (CH₃COO⁻) as the reagent ion, the ion chemistry for detecting HNCO has been found to be largely insensitive to water vapor concentrations.[3][4]
Q2: Which CIMS technique is least affected by humidity when measuring HNCO?
A2: Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS) using acetate as the reagent ion is a robust method for HNCO detection in varying humidity conditions. Studies have shown that its ion chemistry is insensitive to water vapor, providing more stable and reliable measurements without the need for complex humidity corrections.[3][4]
Q3: Does humidity affect the stability of gaseous HNCO itself?
A3: Yes, humidity can affect the stability of this compound in the gas phase. The apparent half-life of HNCO decreases as absolute humidity increases.[5] This is an important consideration for sample storage and transport, as the analyte concentration can change over time in humid conditions before it even reaches the instrument.
Troubleshooting Guides
Issue: Unstable HNCO Signal Using Iodide CIMS (iCIMS)
If you observe that your HNCO signal (detected as the I(HNCO)⁻ cluster at m/z 170) fluctuates with changes in laboratory or ambient humidity, follow these steps.
-
Problem Diagnosis: The sensitivity of iCIMS is known to be inversely proportional to water vapor concentration.[1] This means as humidity goes up, your instrument's sensitivity to HNCO goes down.
-
Solution 1: Humidify the Ion-Molecule Reactor (IMR): The most effective solution is to make the instrument's sensitivity independent of changes in sample humidity. This can be achieved by actively humidifying the IMR region of the mass spectrometer.[1] By maintaining a constant, high level of water vapor within the reactor, the instrument's response becomes stable even when the sample's humidity varies.
-
Solution 2: Humidity-Dependent Calibration: If modifying your instrument is not feasible, you must perform calibrations at various humidity levels that span the expected range of your samples. This allows you to create a correction curve to apply to your data post-acquisition.
Issue: Inaccurate Quantification of HNCO with PTR-MS
If your PTR-MS measurements of HNCO are inconsistent, especially during long-term monitoring where ambient conditions change, consider the following.
-
Problem Diagnosis: PTR-MS quantification can be impacted by variable sample humidity.[2] Furthermore, at m/z 44, PTR-MS measurements of HNCO can suffer from mass overlap from other decomposition products, which can complicate quantification.[5]
-
Solution 1: Dynamic Humidity Control (DHC): Some modern PTR-MS instruments can be equipped with systems that actively control the humidity within the reaction region.[2] This involves introducing a controlled amount of water vapor directly into the drift tube to maintain a constant humidity level, thereby stabilizing the ion signals.[2]
-
Solution 2: Sample Drying: Passing the sample air through a Nafion dryer or a cold trap can reduce the water vapor content. However, care must be taken to ensure that the analyte of interest (HNCO) is not lost on the surfaces of the drying system.
-
Solution 3: Rigorous Calibration: Perform dynamic dilutions of a calibrated HNCO standard under different humidity conditions to characterize the instrument's response.
Data Presentation
Table 1: Effect of Absolute Humidity on the Apparent Half-Life of Gaseous HNCO
This table summarizes the stability of this compound in clean air under different humidity conditions, as measured by Fourier transform-infrared spectrometry (FT-IR).
| Absolute Humidity (AH) (g m⁻³) | Apparent Half-Life of HNCO (hours) |
| 4.2 | 16[5] |
| 9.6 | 8[5] |
| 14.6 | 4[5] |
Table 2: Comparison of CIMS Techniques for HNCO Detection
This table compares the performance of two common CIMS techniques. Note that higher sensitivity does not always mean better performance, as background noise is also a critical factor.
| Technique | Reagent Ion | Typical Sensitivity (NCPS/pptv) | Humidity Dependence |
| iCIMS | I⁻ | ~0.083[1] | Inversely proportional to water vapor[1] |
| NI-PT-CIMS | CH₃COO⁻ | ~9.7[1] | Insensitive to water vapor[4] |
NCPS: Normalized Counts Per Second; pptv: parts-per-trillion by volume
Experimental Protocols
Protocol 1: HNCO Measurement using NI-PT-CIMS with Acetate Reagent Ion
This method is recommended for its high sensitivity and insensitivity to humidity.[4]
-
Reagent Ion Generation: Generate acetate reagent ions by passing a small flow (e.g., 1.5 sccm) of nitrogen (N₂) through a bubbler containing acetic anhydride. The resulting mixture is passed through a ²¹⁰Po ionizer.
-
Inlet System: Sample the gas through a PFA Teflon tube. To minimize surface effects and analyte loss, the inlet line should be thermostated to 80°C.
-
Ion-Molecule Reaction: Introduce the sample flow into a 14 cm-long ion flow tube held at a pressure of approximately 30 Torr. This results in a reaction time of about 0.24 seconds.
-
Mass Analysis: Sample the ions at the end of the flow tube through an orifice into a quadrupole mass spectrometer.
-
Detection: Monitor the product ion, deprotonated this compound (NCO⁻), at its corresponding mass-to-charge ratio. The signal is typically normalized to the reagent ion signal (acetate).
-
Calibration: Generate a known concentration of HNCO for calibration by thermally decomposing cyanuric acid (C₃H₃N₃O₃) in a heated oven (e.g., 300°C) and introducing a known flow into the instrument inlet.[1][4]
Protocol 2: Mitigating Humidity Effects in iCIMS
This protocol describes how to achieve humidity-independent sensitivity when using iCIMS.
-
Reagent Ion Generation: Produce iodide ions (I⁻) by passing a mixture of methyl iodide (CH₃I) in nitrogen through a ²¹⁰Po radioactive source.
-
IMR Humidity Control: To counteract the humidity dependence, introduce a controlled, humidified flow of gas directly into the ion-molecule reaction (IMR) chamber.[1] The goal is to maintain a constant and high water vapor concentration within the IMR, which stabilizes the sensitivity regardless of the humidity of the incoming sample.
-
Detection: Detect HNCO as a cluster ion with iodide, I(HNCO)⁻, at m/z 170.[1]
-
Calibration: Calibrate the instrument using a stable source of HNCO, such as one generated from the thermal decomposition of cyanuric acid.[1] Perform calibrations with the IMR humidification system active to ensure the calibration factor is determined under the same stable conditions as the measurements.
Visualizations
Caption: Troubleshooting workflow for humidity issues in HNCO detection.
Caption: Ion chemistry comparison for iCIMS and NI-PT-CIMS techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Humidity Independent PTR-MS with Dynamic Humidity Control: Reliable Real-Time Monitoring | IONICON [ionicon.com]
- 3. researchgate.net [researchgate.net]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. The stability and generation pattern of thermally formed this compound (ICA) in air - potential and limitations of proton transfer reaction-mass spectrometry (PTR-MS) for real-time workroom atmosphere measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize interference in real-time isocyanic acid monitoring
Welcome to the technical support center for real-time isocyanic acid (HNCO) monitoring. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during the real-time monitoring of this compound.
Q1: My real-time HNCO readings are unexpectedly high and fluctuating. What could be the cause?
A1: Unexpectedly high and fluctuating HNCO readings can be caused by several factors depending on your analytical technique. Common culprits include:
-
Chemical Interference: Other compounds in your sample matrix may have the same mass-to-charge ratio as protonated HNCO (m/z 44) in mass spectrometry techniques, or they may react with your sensor. For instance, in Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), acetaldehyde can sometimes be a source of interference.[1]
-
Humidity Changes: Some analytical techniques, such as certain types of Chemical Ionization Mass Spectrometry (CIMS) and PTR-MS, have a signal that is dependent on humidity.[2] Rapid changes in the humidity of your sample gas can cause fluctuations in the instrument's response.
-
Unstable Background: A high or unstable background signal can lead to inaccurate readings. This can be due to outgassing from materials in your experimental setup or contamination of the instrument. It is crucial to perform frequent blank measurements to track background signals.[3]
Q2: I am using a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) and suspect interference from other volatile organic compounds (VOCs). How can I confirm and mitigate this?
A2: Interference from other VOCs is a known issue in PTR-MS analysis.[1] Here’s how you can address it:
-
Confirmation: The most definitive way to confirm interference is by using gas chromatography (GC) as a pre-separation step before the PTR-MS analysis (GC-PTR-MS).[1][4] This allows for the separation of compounds based on their chemical properties before they enter the mass spectrometer, enabling the identification of interfering species that elute at different times than HNCO.
-
Mitigation:
-
GC Pre-separation: Regularly using GC pre-separation is a robust method to remove interferences.[1]
-
High-Resolution Mass Spectrometry: Utilizing a high-resolution PTR-ToF-MS can help distinguish between ions with the same nominal mass but different elemental compositions.
-
Careful Calibration: Calibrate your instrument with a certified HNCO gas standard under varying humidity conditions to create a humidity-dependent calibration curve.
-
Q3: My electrochemical sensor is giving inconsistent readings. What are the likely sources of interference?
A3: Electrochemical sensors are susceptible to cross-sensitivity from other gases that can react with the electrode, leading to inaccurate readings.[5][6]
-
Common Interferents: Gases such as hydrogen sulfide (H₂S), nitrogen dioxide (NO₂), and even hydrogen (H₂) can cause positive or negative interference depending on the specific sensor chemistry.[5] It is essential to consult the manufacturer's cross-sensitivity chart for your specific sensor.
-
Mitigation Strategies:
-
Interference Filters: Many electrochemical sensors incorporate filters to remove common interfering gases.[6] Ensure these filters are not expired or saturated.
-
Sensor Selection: Choose a sensor with low cross-sensitivity to the specific compounds present in your sample matrix.
-
Regular Calibration: Frequent calibration with a known concentration of HNCO is critical to ensure accuracy.
-
Q4: I am observing a significant memory effect in my measurements, where the signal is slow to return to baseline after exposure to a high concentration of HNCO. How can I reduce this?
A4: Memory effects are often caused by the adsorption of the analyte onto surfaces within your sampling system and instrument.
-
Heated Inlet System: Using a heated sample line maintains the sample gas temperature above its dew point, preventing condensation and reducing surface interactions.[7] For many applications, maintaining a temperature of 191°C is a common standard to prevent the condensation of a wide range of compounds.[7]
-
Expert Tip: Ensure the entire path from the sampling point to the instrument is heated to avoid cold spots where condensation and adsorption can occur.
-
-
Inert Materials: Use materials with low surface activity, such as PFA or SilcoNert® coated stainless steel, for all wetted surfaces in your sampling train.
-
Regular Cleaning and Baking: Periodically clean and bake out your instrument's inlet and reaction chamber according to the manufacturer's instructions to remove adsorbed contaminants.
Data Presentation: Interference & Mitigation
The following tables summarize quantitative data related to common analytical techniques for real-time HNCO monitoring.
Table 1: Potential Interferences for Common HNCO Monitoring Techniques
| Analytical Technique | Potential Interfering Compounds | Observed Effect | Mitigation Strategy |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Acetaldehyde, other aldehydes, cycloalkanes | Positive interference at m/z 44. Fragmentation of larger molecules can contribute to the signal.[1] | GC pre-separation, use of high-resolution mass spectrometry, careful calibration. |
| Chemical Ionization Mass Spectrometry (CIMS) | Humidity (for some reagent ions) | Signal intensity can be humidity-dependent.[2] | Use of acetate as a reagent ion (negligible humidity dependence)[2], humidity-dependent calibration. |
| Electrochemical Sensors | Hydrogen Sulfide (H₂S), Nitrogen Dioxide (NO₂), Hydrogen (H₂), Carbon Monoxide (CO) | Positive or negative cross-sensitivity, leading to false readings.[5][8] | Use of chemical filters, selection of sensors with low cross-sensitivity, regular calibration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Water vapor, Carbon Dioxide (CO₂), other compounds with overlapping absorption bands | Spectral overlap can complicate quantification. | Use of spectral subtraction, selection of unique absorption bands for HNCO, multivariate calibration models. |
Table 2: Performance Characteristics of Selected Real-Time HNCO Monitoring Techniques
| Technique | Typical Detection Limit | Response Time | Key Advantages | Key Disadvantages |
| PTR-MS | pptv levels | ~100 ms to seconds[9] | High sensitivity, real-time data | Susceptible to isobaric interferences, can be complex to operate |
| Acetate CIMS | 16-50 pptv (1 min average)[10] | 2-4 seconds[10] | High sensitivity and selectivity for acids, low humidity dependence[2] | Potential for inlet surface effects for some acids |
| Electrochemical Sensors | ppm to sub-ppm levels | Seconds | Low cost, portable, simple to operate | Lower selectivity, cross-sensitivity issues, sensor drift |
| FTIR Spectroscopy | ppm levels | Seconds to minutes | Can identify multiple compounds simultaneously, non-destructive | Lower sensitivity compared to MS techniques, spectral interference |
Experimental Protocols
This section provides detailed methodologies for key experiments and mitigation strategies.
Protocol 1: Interference Mitigation using GC Pre-separation with PTR-MS
Objective: To separate this compound from interfering volatile organic compounds before detection by PTR-MS.
Materials:
-
Gas Chromatograph (GC)
-
Proton-Transfer-Reaction Mass Spectrometer (PTR-MS)
-
Heated transfer line
-
Cryotrap (e.g., liquid nitrogen)
-
DB-624 column (or similar)[1]
-
Zero air or nitrogen for carrier gas
Methodology:
-
System Setup:
-
Connect the outlet of the GC column to the inlet of the PTR-MS using a heated transfer line. Ensure the transfer line is maintained at a temperature sufficient to prevent condensation of the analytes (e.g., 150-200°C).
-
Configure the GC with a suitable column for separating low molecular weight polar compounds, such as a DB-624 column.
-
-
Sample Collection and Pre-concentration:
-
Draw the sample gas through a cryotrap cooled with liquid nitrogen to pre-concentrate the VOCs. The volume of gas sampled will depend on the expected concentrations.
-
-
Chromatographic Separation:
-
Rapidly heat the cryotrap to inject the trapped compounds onto the GC column.
-
Run a temperature program on the GC oven to separate the compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
-
-
PTR-MS Detection:
-
Continuously monitor the eluent from the GC with the PTR-MS.
-
Identify the retention time of HNCO by injecting a known standard.
-
Analyze the chromatogram to identify peaks corresponding to interfering compounds that have the same mass-to-charge ratio as protonated HNCO.
-
-
Data Analysis:
-
Integrate the peak area for the HNCO peak to quantify its concentration.
-
By comparing the real-time PTR-MS signal with the GC-PTR-MS data, the contribution of interferences to the real-time signal can be quantified and corrected for.
-
Protocol 2: Dynamic Background Subtraction for Real-Time Monitoring
Objective: To correct for instrument background and transient interferences during real-time measurements.
Methodology:
-
Establish a Stable Baseline: Before introducing the sample, flow zero air or high-purity nitrogen through the instrument until a stable, low background signal is achieved. This is your instrument's baseline.
-
Periodic Background Measurements: During your experiment, periodically switch from sampling your experimental gas to sampling the zero gas. This should be done at a frequency that is sufficient to capture any drift in the instrument's background.
-
Data Processing:
-
Record the signal during both sample and background measurements.
-
For each sample measurement, subtract the average of the background measurements taken immediately before and after the sample measurement. This is known as interpolated background subtraction.
-
Alternatively, a more advanced approach is to model the background drift over time and subtract this modeled background from the sample data.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting.
References
- 1. AMT - Identifying and correcting interferences to PTR-ToF-MS measurements of isoprene and other urban volatile organic compounds [amt.copernicus.org]
- 2. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 3. actris.eu [actris.eu]
- 4. AMT - Interpretation of mass spectra by a Vocus proton-transfer-reaction mass spectrometer (PTR-MS) at an urban site: insights from gas chromatographic pre-separation [amt.copernicus.org]
- 5. crowcon.com [crowcon.com]
- 6. braschenvtech.com [braschenvtech.com]
- 7. Inside the Heated Sample Line: Why Temperature Integrity Matters in Gas Analysis - Signal Group [signal-group.com]
- 8. indsci.com [indsci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. amt.copernicus.org [amt.copernicus.org]
Technical Support Center: Optimization of Extraction Methods for Isocyanic Acid from Environmental Samples
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and analysis of isocyanic acid (HNCO) from environmental samples. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and validated method for the analysis of this compound in air samples?
A1: The most widely accepted method for analyzing this compound in workplace and ambient air is based on sampling with a derivatizing agent, followed by analysis with liquid chromatography-mass spectrometry (LC-MS). The standard protocol is outlined in ISO 17734-1, which specifies the use of di-n-butylamine (DBA) as the derivatizing reagent.[1][2][3] This method is suitable for a range of isocyanates, including this compound.[3][4]
Q2: Are there validated methods for extracting this compound from water and soil samples?
A2: Currently, there is a notable lack of standardized and validated methods specifically for the extraction of this compound from water and soil matrices in the published scientific literature. While general methods for extracting organic compounds from soil and water exist, their efficiency for this compound is not well-documented.[5][6] For soil, methods like Soxhlet extraction with a derivatizing agent added to the solvent have been used for other isocyanates and could potentially be adapted.[7] For water, direct derivatization followed by solid-phase extraction (SPE) is a plausible approach, but recovery and potential interferences would need to be thoroughly investigated.
Q3: Why is derivatization necessary for this compound analysis?
A3: this compound is a highly reactive and unstable compound.[8] Derivatization converts it into a more stable derivative, making it suitable for chromatographic analysis.[9] The derivatizing agent, such as di-n-butylamine (DBA), reacts with the isocyanate group to form a stable urea derivative that can be readily analyzed by LC-MS.[4][10][11]
Q4: What are the key advantages of using a dry sampler, like the ASSET™ EZ4-NCO, over traditional impinger methods?
A4: Dry samplers offer several advantages over wet impinger methods. They are easier to use for personal air sampling, eliminating the risk of solvent spills and exposure to solvent vapors.[12] The ASSET™ EZ4-NCO sampler uses DBA for derivatization, and the resulting derivatives are very stable, allowing for storage at room temperature for up to four weeks before analysis.[13][14] This sampler is designed to capture both vapor and particulate phase isocyanates.[12]
Q5: What are the typical detection limits for this compound in air samples using the DBA derivatization method?
A5: With LC-MS/MS analysis, the instrumental detection limit for the this compound-DBA derivative can be as low as 10 fmol.[10][11] For a 15-liter air sample, this can correspond to concentrations in the sub-µg/m³ range.[3] The ASSET™ EZ4-NCO sampler, when analyzed by LC-MS/MS, can achieve a quantitation limit of around 5 ng/mL in the final sample extract.[13]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | Incomplete derivatization. | - Ensure the derivatizing solution (e.g., DBA in toluene) is fresh and at the correct concentration.- Check the sampling flow rate to ensure sufficient residence time for the reaction to occur.- For dry samplers, verify the expiry date and proper storage conditions. |
| Degradation of the sample. | - Analyze samples as soon as possible after collection.- Store samples at 4°C prior to analysis.[7]- Ensure the derivatized sample is stable; DBA derivatives are generally stable. | |
| Issues with the LC-MS system. | - Check for leaks in the HPLC system.- Verify the mobile phase composition and pH.- Clean the mass spectrometer source and check for blockages.- Run a system suitability test with a known standard. | |
| High Background Noise | Contaminated reagents or glassware. | - Use high-purity solvents and reagents.[15]- Thoroughly clean all glassware, preferably by baking at high temperatures (e.g., 400°C) for non-volumetric glassware.[15] |
| Matrix effects from the sample. | - Implement a sample cleanup step, such as solid-phase extraction (SPE), after derivatization.- Optimize the chromatographic gradient to separate the analyte from interfering compounds. | |
| Carryover from previous injections. | - Inject a blank solvent after a high-concentration sample to check for carryover.- Implement a needle wash step in the autosampler method. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | - Replace the analytical column if it has exceeded its lifetime.- Use a guard column to protect the analytical column. |
| Incompatible solvent for sample reconstitution. | - Ensure the final sample solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion. | |
| Active sites in the flow path. | - Use inert tubing and fittings in the HPLC system. | |
| Inconsistent Recovery | Variability in extraction efficiency. | - For liquid-liquid extraction, ensure consistent and vigorous shaking.- For SPE, ensure the cartridge is properly conditioned, and the sample is loaded at a consistent flow rate. |
| Incomplete elution from the SPE cartridge. | - Optimize the elution solvent and volume. Multiple small volume elutions may be more effective than a single large volume elution. | |
| Inaccurate spiking of internal standards. | - Ensure the internal standard is added to all samples and standards at the same concentration. |
Section 3: Data Presentation
Table 1: Performance Characteristics of this compound Air Sampling and Analysis Methods
| Parameter | Impinger with DBA in Toluene & LC-MS/MS | ASSET™ EZ4-NCO Dry Sampler & LC-MS/MS |
| Recovery | 89-115% | 95.0-117% (for spiked samples)[13] |
| Within-Batch RSD (Repeatability) | <13%[4] | <9% (for spiked samples)[13] |
| Between-Batch RSD (Reproducibility) | <13%[4] | Not specified |
| Instrumental Detection Limit (IDL) | 10 fmol of ICA-DBA[10][11] | Not specified |
| Quantitation Limit (in extract) | Not specified | 5 ng/mL[13] |
| Applicable Standard | ISO 17734-1[1][2][3] | Based on ISO 17734-1[12] |
Section 4: Experimental Protocols
Protocol 1: Extraction of this compound from Air using Impingers with DBA Derivatization
This protocol is based on the principles outlined in ISO 17734-1.
1. Preparation of Derivatizing Solution:
-
Prepare a 0.01 mol/L solution of di-n-butylamine (DBA) in toluene.
2. Air Sampling:
-
Use a midget impinger flask containing 10 mL of the DBA in toluene solution.[10][11]
-
Connect the impinger to a calibrated air sampling pump.
-
Sample air at a known flow rate (e.g., 0.5 L/min) for a specified duration to collect a known volume of air.
3. Sample Preparation:
-
After sampling, transfer the impinger solution to a sealed vial.
-
If the sample contains particulates, it may be filtered.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in a known volume of a suitable solvent, such as acetonitrile or an acetonitrile/dimethyl sulfoxide mixture.[7]
4. LC-MS/MS Analysis:
-
Analyze the reconstituted sample by LC-MS/MS.
-
Use a C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transition for the this compound-DBA derivative.
Protocol 2: Extraction of this compound from Air using ASSET™ EZ4-NCO Dry Sampler
1. Air Sampling:
-
Remove the caps from the inlet and outlet of the ASSET™ EZ4-NCO Dry Sampler.
-
Connect the sampler to a calibrated air sampling pump.
-
Sample air at a recommended flow rate of 0.1-0.25 L/min for the desired sampling time.[13]
-
After sampling, cap the sampler.
2. Sample Extraction:
-
At the laboratory, remove the filter medium from the sampler and place it into a test tube.[13]
-
Add a solution of sulfuric acid in methanol, toluene, and a deuterated internal standard.[13]
-
Shake, sonicate, and centrifuge the sample.[13]
-
Collect the toluene layer. Repeat the extraction with additional toluene.
-
Combine the toluene extracts and evaporate to dryness.
-
Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.[13]
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis steps as described in Protocol 1.
Section 5: Visualizations
Caption: Workflow for this compound Analysis in Air Samples.
Caption: Troubleshooting Logic for this compound Analysis.
References
- 1. ISO 17734-1:2006 - EVS standard evs.ee | et [evs.ee]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. ISO/DIS 17734-1 [isme.me]
- 4. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of SOM [karnet.up.wroc.pl]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. epa.gov [epa.gov]
- 8. cdc.gov [cdc.gov]
- 9. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. sgs.co.uk [sgs.co.uk]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. epa.gov [epa.gov]
Technical Support Center: Theoretical Modeling of Isocyanic Acid (HNCO) Reactions
Welcome to the technical support center for the theoretical modeling of isocyanic acid (HNCO) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during computational studies of HNCO.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the theoretical modeling of this compound reactions?
A1: The main challenges include the accurate determination of potential energy surfaces, reaction barriers, and rate constants. This compound can undergo various types of reactions, including hydrogen abstraction, addition, and hydrolysis, often with multiple competing pathways.[1][2][3][4] Choosing an appropriate level of theory (method and basis set) that provides a balanced description of all species involved (reactants, transition states, and products) is crucial. Furthermore, for reactions in condensed phases or at interfaces, accurately modeling solvent effects is a significant hurdle.[5]
Q2: Which computational methods are recommended for studying HNCO reactions?
A2: For high accuracy, coupled-cluster methods like CCSD(T) with extrapolation to the complete basis set limit (CBS) are often considered the "gold standard".[1][2][3][4] However, these methods are computationally expensive. Density Functional Theory (DFT) offers a good compromise between accuracy and computational cost. Functionals such as B3LYP and M06-2X have been successfully used in previous studies.[1][6] It is advisable to benchmark DFT results against higher-level methods or experimental data when possible.
Q3: How do I select an appropriate basis set for my calculations?
A3: The choice of basis set is critical for obtaining reliable results. For HNCO and its reactions, Pople-style basis sets like 6-311++G(3df,2p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are commonly employed.[1][6][7] The inclusion of diffuse functions (indicated by "+" or "aug-") is important for describing anions and weakly bound complexes, while polarization functions (e.g., "d,p") are necessary for accurately representing bonding.
Q4: How can I model the hydrolysis of HNCO, especially at an air-water interface?
A4: Modeling the hydrolysis of HNCO requires accounting for the significant role of water molecules. Born-Oppenheimer molecular dynamics (BOMD) simulations are a powerful tool for studying such reactions at the air-water interface.[5] This method allows for the explicit treatment of solvent molecules and the dynamic nature of the interface. Static cluster calculations, where HNCO is complexed with a few water molecules, can also provide insights but may not fully capture the bulk solvent effects. The presence of water can significantly lower the activation barrier for hydrolysis.[5]
Q5: My calculated reaction rates don't match experimental values. What could be the issue?
A5: Discrepancies between calculated and experimental reaction rates can arise from several factors. Ensure that your computational model includes all relevant physical phenomena, such as:
-
Tunneling effects: For reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling can be significant and should be included in the rate constant calculations, for example, using an Eckart tunneling correction.[1]
-
Pressure dependence: For reactions that proceed through intermediate complexes, the rate constants can be pressure-dependent. Methods like RRKM/ME (Rice-Ramsperger-Kassel-Marcus/Master Equation) are needed to account for this.[1][2][3][4]
-
Level of theory: The chosen method or basis set may not be adequate. It's recommended to test different functionals or larger basis sets.
Troubleshooting Guides
Problem 1: Difficulty in locating the transition state (TS) for a reaction.
| Possible Cause | Troubleshooting Step |
| Poor initial guess structure. | Use a method like nudged elastic band (NEB) or a synchronous transit-guided quasi-Newton (STQN) method to generate a good initial guess for the TS geometry. |
| Complex potential energy surface. | Perform a relaxed potential energy surface scan along the reaction coordinate to identify an approximate location of the maximum energy structure. |
| Spin contamination in open-shell systems. | Check the value of for radical species. If it deviates significantly from the expected value, use a different method (e.g., a different DFT functional or a multireference method). |
| Inadequate level of theory. | A small basis set or an inappropriate method may not be able to describe the TS correctly. Try a larger basis set or a different computational method. |
Problem 2: Calculated activation energy is significantly higher or lower than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect zero-point vibrational energy (ZPVE) correction. | Verify that the ZPVE correction has been properly calculated and included. Ensure there is only one imaginary frequency for the transition state. |
| Basis set superposition error (BSSE). | For reactions involving multiple molecules, BSSE can artificially lower the energy of the complex. Use a counterpoise correction to account for BSSE. |
| Inaccurate description of electron correlation. | The chosen DFT functional may not be appropriate for the reaction type. Benchmark against a more accurate method like CCSD(T) for a model system. |
| Neglect of solvent effects. | For reactions in solution, implicit or explicit solvent models should be employed as the solvent can stabilize or destabilize the transition state relative to the reactants.[5] |
Quantitative Data Summary
Table 1: Calculated Activation Barriers for HNCO Reactions
| Reaction | Reactant | Theoretical Method | Basis Set | Activation Barrier (kcal/mol) | Reference |
| H-abstraction | C₃H₃ | CCSD(T)/CBS(TQ5)//B3LYP | 6-311++G(3df,2p) | 23-25 | [1][2][3][4] |
| Addition | C₃H₃ | CCSD(T)/CBS(TQ5)//B3LYP | 6-311++G(3df,2p) | 23-26 | [1][2][3][4] |
| Hydrolysis (gas phase) | H₂O | BOMD | - | 45 | [5] |
| Hydrolysis (water surface) | H₂O | BOMD | - | 14 | [5] |
| H-abstraction | OH | CCSD(T)/CBS(DTQ)//M06-2X | aug-cc-pVTZ | ~6 | [6] |
| H-abstraction | Cl | CCSD(T)/CBS(DTQ)//M06-2X | aug-cc-pVTZ | >12 | [6] |
| H-abstraction | NO₃ | CCSD(T)/CBS(DTQ)//M06-2X | aug-cc-pVTZ | >12 | [6] |
Table 2: Calculated Rate Constants for HNCO Reactions at 300 K
| Reaction | Reactant | Theoretical Method | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| HNCO + OH | OH | CCSD(T)/CBS//M06-2X | ≤ 7 x 10⁻¹⁶ | [6] |
| HNCO + Cl | Cl | CCSD(T)/CBS//M06-2X | ~3.19 x 10⁻¹⁷ | [6] |
| HNCO + NO₃ | NO₃ | CCSD(T)/CBS//M06-2X | ~1.11 x 10⁻²¹ | [6] |
Experimental Protocols
Methodology for Experimental Validation: Flow Reactor Studies
Experimental validation of theoretical kinetic models for HNCO reactions can be performed using a flow reactor coupled with a detection method such as mass spectrometry.
-
Generation of HNCO: this compound is typically generated in situ by the thermal decomposition of its trimer, cyanuric acid.[8] Solid cyanuric acid is heated in a tubular reactor to produce gaseous HNCO.[8][9]
-
Reaction Setup: The generated HNCO is then introduced into a flow reactor along with the other reactant (e.g., an oxidant) and a carrier gas (e.g., N₂ or Ar). The reactor is maintained at a specific temperature and pressure.
-
Detection and Analysis: The concentrations of reactants and products are monitored at the exit of the reactor using a suitable analytical technique, such as Fourier Transform Infrared (FTIR) spectroscopy or mass spectrometry.
-
Kinetic Analysis: By varying the reaction time (i.e., flow rate) and temperature, the rate constants for the reaction can be determined and compared with the theoretically predicted values.
Visualizations
Caption: General computational workflow for studying HNCO reactions.
Caption: Competing reaction pathways for HNCO with a radical species.
References
- 1. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Experimental FTIR-MI and Theoretical Studies of this compound Aggregates [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. nacatsoc.org [nacatsoc.org]
Validation & Comparative
A Comparative Guide to UPLC-MS/MS Methodologies for Isocyanate Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
Isocyanates are highly reactive chemical compounds widely used in the production of polyurethanes, foams, and coatings. Occupational exposure to isocyanates is a significant health concern, as it can lead to respiratory sensitization and occupational asthma. Accurate and reliable biomonitoring of isocyanate exposure is crucial for assessing workplace safety and understanding the toxicokinetics of these compounds. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for the quantification of isocyanate biomarkers in biological matrices, offering high sensitivity and specificity.
This guide provides a detailed comparison of two validated UPLC-MS/MS methods for the analysis of isocyanate biomarkers in human urine, highlighting key differences in their experimental protocols and performance characteristics. The presented data is based on published research to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Method Comparison at a Glance
Two distinct UPLC-MS/MS methods are compared:
-
Method 1 (Lépine et al., 2019): A comprehensive method for the simultaneous analysis of both aliphatic and aromatic isocyanate biomarkers. A key feature of this method is the derivatization of the target analytes to enhance their chromatographic retention and signal intensity.[1][2]
-
Method 2 (Bhandari et al., 2016): A high-throughput method focused on the analysis of aromatic diamine biomarkers. This method utilizes atmospheric pressure chemical ionization (APCI) for enhanced sensitivity and a scheduled multiple reaction monitoring (sMRM) mode for rapid analysis.[3][4]
The following table summarizes the key quantitative performance characteristics of each method.
| Parameter | Method 1 (Lépine et al., 2019) | Method 2 (Bhandari et al., 2016) |
| Analytes | 4,4'-methylenedianiline (MDA), 2,4-toluenediamine (2,4-TDA), 2,6-toluenediamine (2,6-TDA), hexamethylenediamine (HDA) | 4,4'-methylenedianiline (MDA), 2,4-toluenediamine (4TDA), 2,6-toluenediamine (6TDA), 1,5-naphthalenediamine (NDA), p-phenylenediamine (PPDA) |
| Matrix | Human Urine | Human Urine |
| Sample Preparation | Acid Hydrolysis, Solid-Phase Extraction (SPE), Derivatization with acetic anhydride | Acid Hydrolysis (4 hours), Solid-Phase Extraction (SPE) |
| Ionization Source | Not specified, likely Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Limit of Detection (LOD) | Monitoring down to 6% of BGV/BEI | 10 to 100 pg/mL |
| Precision | Within 8% | Inter-day and intra-day reproducibility and accuracy were within ±15% |
| Run Time | Not specified | Less than 5 minutes |
Experimental Workflows
The general experimental workflow for UPLC-MS/MS analysis of isocyanate biomarkers involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates the key steps.
References
- 1. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine | Semantic Scholar [semanticscholar.org]
- 3. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Analysis of Isocyanic Acid versus Fulminic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Isocyanic acid (HNCO) and its isomer fulminic acid (HCNO) are small, reactive molecules that serve as important synthons in organic chemistry. While structurally similar, their distinct electronic configurations lead to significant differences in their stability and chemical reactivity. This guide provides an objective comparison of the reactivity of this compound and fulminic acid, supported by available experimental and theoretical data, to assist researchers in selecting the appropriate reagent for their synthetic needs.
Data Presentation: A Comparative Overview
The reactivity of this compound and fulminic acid is summarized in the table below. It is important to note that while fulminic acid's reactivity, particularly in cycloaddition reactions, is well-documented experimentally, data for analogous reactions of this compound is more limited and often supplemented by theoretical studies or inferred from the reactivity of its organic derivatives (isocyanates).
| Feature | This compound (HNCO) | Fulminic Acid (HCNO) |
| Relative Stability | More stable isomer.[1][2] | Less stable, highly explosive isomer.[3] |
| Primary Reactivity | Electrophilic, reacts with nucleophiles.[4] | 1,3-dipole, readily undergoes cycloaddition reactions.[3] |
| Cycloaddition Reactions | Participates in [2+2] cycloadditions with electron-rich alkenes (as isocyanates) and alkynes.[1][5] Theoretical studies suggest high activation barriers for [2+2] cycloadditions with simple alkenes.[6][7] | Readily undergoes [3+2] (1,3-dipolar) cycloaddition with alkenes and alkynes to form isoxazolines and isoxazoles, respectively.[3][8][9][10] |
| Activation Energy (Theoretical) | High barriers for H-abstraction and addition reactions with radicals like C₃H₃ (23-26 kcal/mol).[11] The activation barrier for [2+2] cycloaddition with allene is calculated to be high (50-70 kcal/mol).[6] | The energy barrier for the concerted 1,3-dipolar cycloaddition with acetylene is calculated to be around 14 kcal/mol. |
| Generation Method | - Deprotonation of cyanuric acid. - Reaction of alkali metal cyanates with acids (e.g., stearic acid).[12] - Catalytic conversion of NO, CO, and H₂.[13] | - In situ generation from dehydration of primary nitroalkanes (e.g., using phenyl isocyanate).[14] - Thermolysis of metal fulminates. |
| Handling | Can be prepared in pure form and stored at low temperatures.[12] | Highly unstable and typically generated in situ for immediate use.[3] |
Experimental Protocols
Detailed methodologies for the generation of this compound and the in situ generation of fulminic acid for synthetic applications are provided below.
Preparation of this compound
This compound can be synthesized through various methods, including the thermal decomposition of cyanuric acid or the reaction of a cyanate salt with an acid.
Method 1: From Cyanuric Acid
This method involves the depolymerization of cyanuric acid at high temperatures.
-
Materials : Cyanuric acid, aluminum catalyst (e.g., aluminum oxide).
-
Procedure : Cyanuric acid is brought into contact with an aluminum catalyst at temperatures ranging from 300°C to 600°C.[15] The this compound formed is a gas at these temperatures and can be isolated by condensation or used directly in a subsequent reaction.[15] A fluidized-bed reactor with an inert carrier gas (e.g., nitrogen) can be employed for continuous production.[15]
Method 2: From Potassium Cyanate and Stearic Acid
This laboratory-scale preparation yields pure this compound.
-
Materials : Potassium cyanate (KOCN) or sodium cyanate (NaOCN), stearic acid.
-
Procedure : The reaction is carried out by heating a mixture of potassium cyanate and stearic acid.[12] The this compound product is volatile and can be collected by distillation. The product should be stored at low temperatures (e.g., in liquid nitrogen) to prevent polymerization.[12]
In Situ Generation of Fulminic Acid (as a Nitrile Oxide)
Due to its high instability, fulminic acid is almost always generated in situ for immediate consumption in a reaction, typically a 1,3-dipolar cycloaddition. The most common method involves the dehydration of a primary nitroalkane.
Method: Dehydration of a Primary Nitroalkane
This method, often referred to as the Mukaiyama method, is widely used for generating nitrile oxides for cycloaddition reactions.
-
Materials : Primary nitroalkane (e.g., nitromethane), phenyl isocyanate, triethylamine (catalyst), dipolarophile (e.g., an alkene or alkyne), anhydrous benzene or toluene.
-
Procedure : To a solution of the primary nitroalkane and the dipolarophile in an anhydrous solvent, a catalytic amount of triethylamine is added.[14] Phenyl isocyanate is then added dropwise to the solution at room temperature.[14] The reaction mixture is stirred at room temperature or with gentle heating. The fulminic acid (nitrile oxide) is generated in situ and trapped by the dipolarophile. The formation of N,N'-diphenylurea as a byproduct is common and can be filtered off upon completion of the reaction.[14]
Reaction Pathways and Mechanisms
The distinct reactivity of this compound and fulminic acid is best illustrated by their characteristic reaction pathways.
This compound Reactivity: Electrophilic Addition and Cycloaddition
This compound and its derivatives (isocyanates) act as electrophiles. A key reaction is the [2+2] cycloaddition with electron-rich alkenes to form β-lactams.
Caption: [2+2] Cycloaddition of an isocyanate with an alkene.
Fulminic Acid Reactivity: 1,3-Dipolar Cycloaddition
Fulminic acid is a classic 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes.
Caption: [3+2] Cycloaddition of fulminic acid with a dipolarophile.
Conclusion
References
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Nickel-catalyzed cycloaddition of alkynes and isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines | MDPI [mdpi.com]
- 11. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of this compound from Nitric Oxide over Palladium and Iridium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. US5466429A - Process for preparing this compound from cyanuric acid - Google Patents [patents.google.com]
A Comparative Analysis of CIMS and PTR-MS for Atmospheric Isocyanic Acid (HNCO) Measurements
For researchers, scientists, and professionals in drug development, accurate measurement of atmospheric isocyanic acid (HNCO) is crucial due to its potential health implications. This guide provides a detailed comparison of two leading analytical techniques: Chemical Ionization Mass Spectrometry (CIMS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), offering insights into their respective performances for HNCO quantification, supported by experimental data.
Introduction to Atmospheric HNCO and its Measurement Challenges
This compound (HNCO) is a toxic gas present in the atmosphere, primarily originating from biomass burning and diesel exhaust. Its ability to cause carbamylation of proteins makes it a significant health concern, linked to conditions such as cataracts and cardiovascular disease. Accurate and real-time measurement of ambient HNCO is essential for exposure assessment and understanding its atmospheric chemistry. However, its reactive nature and typically low concentrations in the parts-per-trillion (ppt) range present a considerable challenge for analytical instrumentation.
Overview of CIMS and PTR-MS Techniques
Chemical Ionization Mass Spectrometry (CIMS) is a versatile technique that uses reagent ions to selectively ionize target analytes through chemical reactions. For HNCO detection, negative ion mode is typically employed, with acetate (CH₃COO⁻) and iodide (I⁻) being common reagent ions.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another real-time analytical method that utilizes hydronium ions (H₃O⁺) to ionize volatile organic compounds (VOCs) and other trace gases with a proton affinity higher than that of water.
Head-to-Head Comparison for HNCO Measurement
The choice between CIMS and PTR-MS for atmospheric HNCO measurements involves a trade-off between sensitivity, background noise, and susceptibility to environmental factors like humidity.
Quantitative Performance Data
The following table summarizes the key performance metrics for CIMS (using both acetate and iodide reagent ions) and PTR-MS in the context of HNCO measurement.
| Performance Metric | CIMS (Acetate Reagent Ion) | CIMS (Iodide Reagent Ion) | PTR-MS |
| Ionization Scheme | Negative-Ion Proton Transfer | Iodide Adduct Formation | Proton Transfer |
| Product Ion (m/z) | 42 (NCO⁻) | 170 ([HNCO+I]⁻) | 44 (H₂NCO⁺) |
| Sensitivity | High (~9.7 NCPS pptv⁻¹)[1] | Lower (~0.083 NCPS pptv⁻¹)[1] | Significantly lower than other VOCs, strongly humidity-dependent[2][3] |
| Limit of Detection (LOD) | 16-50 pptv (1-min average)[4] | <12 pptv[1] | 2.3 ppb (dry), 7.8 ppb (15.5 g m⁻³ AH)[3] |
| Humidity Dependence | Negligible[1] | Inversely proportional to water vapor, can be controlled[1] | Strong, linear decrease in sensitivity with increasing humidity[2][3] |
| Background Signal | High and variable (~2x10³ to ~6x10³ NCPS)[1] | Low and stable (3 ± 4 NCPS)[1] | Not explicitly stated for HNCO, but generally low for PTR-MS. |
| Signal-to-Noise Ratio | Lower due to high background[1] | Greater due to low background[1] | Can be low due to low sensitivity and potential interferences. |
| Potential Interferences | Minor interferences from HNO₃·NO₃⁻ clusters and NO₂-water production on inlet surfaces have been shown to be minimal.[4] | Potential for other species to form adducts with iodide. | Isobaric interference from CO₂⁺, though typically minimal with H₃O⁺ reagent ions. |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of atmospheric HNCO. Below are summaries of typical experimental protocols for CIMS and PTR-MS.
CIMS with Acetate Reagent Ion (NI-PT-CIMS)
A negative-ion proton-transfer chemical ionization mass spectrometer using acetate as the reagent ion is a sensitive method for detecting various atmospheric acids, including HNCO.[4]
-
Reagent Ion Generation: Acetate ions (CH₃COO⁻) are generated and react with acidic compounds (HA) that have a higher gas-phase acidity than acetic acid. The reaction proceeds via proton transfer: CH₃COO⁻ + HA → CH₃COOH + A⁻.
-
HNCO Detection: HNCO reacts with the acetate ion to produce the cyanate ion (NCO⁻) at m/z 42.
-
Calibration: Gas-phase calibrations are performed by introducing a known concentration of HNCO into the instrument's sampling inlet. This allows for the determination of the instrument's sensitivity and helps to account for any potential inlet effects.[4]
-
Inlet Strategy: Due to the "stickiness" of acidic gases, inlet design and passivation are critical to minimize wall losses and ensure a fast response time. For HNCO, inlet equilibration times of 2 to 4 seconds have been achieved.[4]
CIMS with Iodide Reagent Ion (iCIMS)
An alternative CIMS method involves the use of iodide as the reagent ion, which detects HNCO as a cluster ion.[1]
-
Reagent Ion Generation: Iodide ions (I⁻) are produced and react with target molecules to form adducts.
-
HNCO Detection: HNCO is quantified as a cluster ion with iodide, [HNCO+I]⁻, at m/z 170.[1]
-
Humidity Management: The sensitivity of the iodide CIMS to HNCO is inversely proportional to the water vapor concentration. To counteract this, the ion-molecule reaction (IMR) region of the CIMS can be humidified to maintain a constant water vapor level, making the sensitivity independent of humidity changes in the sampled air.[1]
-
Background: This method is characterized by a very low and stable background signal, which significantly improves the signal-to-noise ratio compared to the acetate method, despite its lower sensitivity.[1]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
PTR-MS is a well-established technique for real-time measurements of a wide range of volatile organic compounds.[5][6][7]
-
Reagent Ion Generation: Hydronium ions (H₃O⁺) are generated in a hollow cathode discharge source.
-
HNCO Detection: In the drift tube, H₃O⁺ ions transfer a proton to HNCO, which has a higher proton affinity than water, resulting in the formation of the protonated ion H₂NCO⁺ at m/z 44.
-
Humidity Dependence and Correction: The sensitivity of PTR-MS to HNCO is strongly dependent on humidity. A linear decrease in the instrument's response to HNCO with increasing absolute humidity has been demonstrated.[2][3] Therefore, concurrent measurements of temperature and humidity are necessary to apply a correction factor to the data.
-
Calibration: The PTR-MS is calibrated against known concentrations of HNCO under various humidity conditions. Fourier Transform Infrared Spectroscopy (FT-IR) can be used as a quantitative reference for these calibrations.[3]
Visualizing Methodologies and Ionization Pathways
To better understand the processes described, the following diagrams illustrate the ionization pathways for HNCO in both CIMS and PTR-MS, as well as a typical workflow for an instrument intercomparison study.
Caption: Ionization pathways for HNCO in different mass spectrometry techniques.
Caption: Workflow for a cross-validation study of atmospheric HNCO instruments.
Conclusion
Both CIMS and PTR-MS are capable of real-time atmospheric HNCO measurements, but they exhibit distinct advantages and disadvantages.
-
CIMS with acetate reagent ions offers high sensitivity but suffers from a high and variable background, which can impact the signal-to-noise ratio. Its key advantage is the negligible dependence on humidity.[1]
-
CIMS with iodide reagent ions provides a superior signal-to-noise ratio due to its extremely low and stable background, despite having lower sensitivity.[1] However, its sensitivity is dependent on humidity, a factor that must be carefully controlled.[1]
-
PTR-MS is a versatile and widely used instrument for VOC analysis, but for HNCO, it exhibits lower sensitivity and a strong humidity dependence that requires careful correction.[2][3] Its limit of detection is significantly higher than that of CIMS, making it less suitable for monitoring typical ambient concentrations in the low pptv range.
For researchers aiming to quantify low-ppt levels of atmospheric HNCO, CIMS, particularly with the iodide reagent ion method, appears to be the more robust option , provided that humidity effects are properly managed. The acetate CIMS method is also a strong candidate, especially in environments with fluctuating humidity. PTR-MS may be a viable option in source-dominated environments where HNCO concentrations are expected to be in the ppb range, but careful calibration and humidity corrections are paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The applicability of proton transfer reaction-mass spectrometry (PTR-MS) for determination of this compound (ICA) in work room atmospheres - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. PTR-MS | Laboratory of Atmospheric Chemistry | PSI [psi.ch]
- 6. PTR-MS | IONICON [ionicon.com]
- 7. pubs.acs.org [pubs.acs.org]
Isocyanic Acid's Atmospheric Reactivity: A Comparative Analysis Against Key Oxidants
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the atmospheric reactivity of isocyanic acid (HNCO) compared to other major atmospheric oxidants. This report synthesizes experimental and theoretical data to provide a clear comparison of reaction kinetics and atmospheric lifetimes.
This compound (HNCO), a toxic air pollutant with significant sources from biomass burning and industrial emissions, has garnered increasing attention due to its potential adverse health effects, including cardiovascular disease and rheumatoid arthritis.[1][2] Understanding its atmospheric fate is crucial for accurate exposure assessment and the development of effective mitigation strategies. This guide provides a comparative analysis of the gas-phase reactivity of HNCO with key atmospheric oxidants: the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃•).
Low Gas-Phase Reactivity of this compound
Contrary to many volatile organic compounds, this compound is remarkably unreactive in the gas phase towards the primary atmospheric oxidants.[3][4][5] Experimental and theoretical studies consistently show that the rate constants for the reactions of HNCO with •OH, O₃, and NO₃• are very low at ambient temperatures.[6][7][8] This low reactivity implies that gas-phase oxidation is not a significant removal pathway for HNCO in the atmosphere.[1][7]
The atmospheric lifetime of a species with respect to a specific oxidant is determined by the reaction rate constant and the average concentration of that oxidant. Given the slow kinetics, the calculated atmospheric lifetime of HNCO with respect to gas-phase oxidation by these radicals extends from months to decades.[3][4][8][9][10]
Dominant Removal Pathways: Deposition and Hydrolysis
The primary sinks for atmospheric HNCO are dry deposition and heterogeneous processes, such as uptake into cloud droplets, fog, and aerosols, followed by aqueous-phase hydrolysis to ammonia (NH₃) and carbon dioxide (CO₂).[4][5][7] The efficiency of these removal pathways is highly dependent on environmental conditions, leading to a wide range of atmospheric lifetimes for HNCO, from as short as half a day in clouds to potentially years for gas-phase reactions.[3]
Quantitative Comparison of Reactivity
The following tables summarize the key quantitative data for the gas-phase reactions of this compound with major atmospheric oxidants.
Table 1: Reaction Rate Constants at 298 K
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| HNCO + •OH | ~1.0 x 10⁻¹⁵ (extrapolated experimental) | [8][9] |
| 3.0 x 10⁻¹⁵ (theoretical) | [11] | |
| HNCO + O₃ | ≤ 7 x 10⁻¹⁶ | [6][8] |
| HNCO + NO₃• | 1.11 x 10⁻²¹ (theoretical) | [7] |
Table 2: Typical Atmospheric Concentrations and Calculated Lifetimes
| Species | Typical Atmospheric Concentration (molecule cm⁻³) | Calculated Atmospheric Lifetime of HNCO |
| •OH | 1 x 10⁶ | > 25 years[7][8][9] |
| O₃ | 7 x 10¹¹ | Very long (not a significant sink) |
| NO₃• | 5 x 10⁸ (nighttime) | Very long (not a significant sink) |
Experimental and Theoretical Protocols
The determination of the kinetic parameters presented above involves a combination of experimental techniques and theoretical calculations.
Experimental Methods for Gas-Phase Kinetics
Direct experimental determination of the rate constants for the reactions of HNCO with atmospheric oxidants at ambient temperatures is challenging due to their slow rates. High-temperature studies often employ techniques like shock tubes or flow reactors coupled with detection methods such as laser-induced fluorescence (LIF) or mass spectrometry .[12][13]
-
Shock Tube Technique: A gas mixture is rapidly heated and compressed by a shock wave, initiating the reaction. The concentrations of reactants and products are monitored over time using spectroscopic methods to determine the rate constant at high temperatures.[12]
-
Flow Reactor Technique: Reactants are mixed in a tube at a specific temperature and pressure, and the concentrations of species are measured at different points along the tube. This allows for the determination of reaction rates under controlled conditions.[12]
For faster reactions, techniques like stopped-flow and flash photolysis are commonly used, but these are less applicable to the slow reactions of HNCO.[14]
Theoretical Methods for Kinetic Predictions
Due to the difficulties in direct experimental measurement, theoretical calculations have been instrumental in determining the rate constants for HNCO reactions at atmospheric temperatures.[15] These studies typically involve:
-
Quantum Chemical Calculations: The potential energy surface of the reaction is mapped using high-level quantum chemical methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[6][7][16] This provides information about the energy barriers and transition states of the reaction.
-
Transition State Theory (TST): The calculated potential energy surface is then used in conjunction with Transition State Theory to predict the temperature-dependent rate coefficients.[6][7] These theoretical predictions have been shown to be in good agreement with high-temperature experimental data, lending confidence to their extrapolation to lower, atmospherically relevant temperatures.[7]
Visualizing Atmospheric Fate of this compound
The following diagram illustrates the dominant atmospheric pathways for this compound, highlighting the minor role of gas-phase oxidation compared to physical removal processes.
Caption: Atmospheric pathways of this compound.
Conclusion
References
- 1. ESM Project: Atmospheric chemical loss processes of this compound (HNCO) - Simon Rosanka [esm-project.net]
- 2. This compound in the atmosphere and its possible link to smoke-related health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in the atmosphere and its possible link to smoke-related health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative kinetics of the atmospheric reaction between this compound and hydroxyl radicals: post-CCSD(T) contribution, anharmonicity, recrossing e ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04385A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. fiveable.me [fiveable.me]
- 15. Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Quantitative kinetics of the atmospheric reaction between this compound and hydroxyl radicals: post-CCSD(T) contribution, anharmonicity, recrossing effects, torsional anharmonicity, and tunneling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative study of isocyanic acid formation from different combustion sources
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in the formation of isocyanic acid (HNCO), a toxic air pollutant, from different combustion sources. This guide provides a comparative analysis of HNCO emissions from biomass burning, fossil fuel combustion, and other sources, supported by experimental data. This information is critical for researchers, scientists, and drug development professionals investigating the environmental and health impacts of combustion byproducts.
This compound has been identified as a significant air pollutant with potential adverse health effects.[1][2][3] Its formation is a complex process that varies considerably depending on the fuel type and combustion conditions.[1][4]
Quantitative Comparison of this compound Emission Factors
The following table summarizes the emission factors of this compound from various combustion sources as reported in recent experimental studies. Emission factors are a standardized measure used to quantify the mass of a pollutant released relative to the amount of fuel consumed.
| Combustion Source | Fuel Type | Emission Factor (mg/kg of fuel) | Reference |
| Vehicle Emissions | Light Duty Diesel | 0.69 - 3.96 | [5][6] |
| Light Duty Gasoline | 0.46 - 1.70 | [4][7] | |
| Biomass Burning | Various (Laboratory Fires) | Up to 600 ppbv (concentration) | [8] |
| Coal Combustion | Coal Chars (Low-Temperature) | 12 ± 4.5% of original fuel nitrogen | |
| Tobacco Smoke | Cigarettes | 36 - 108 µg per cigarette (estimated) | [9] |
Formation Pathways of this compound
The formation of this compound from combustion primarily involves the pyrolysis and oxidation of nitrogen-containing compounds within the fuel. The specific precursors and reaction pathways differ between combustion sources.
Biomass Burning
During biomass combustion, HNCO is primarily formed from the pyrolysis of nitrogen-containing components such as amino acids and proteins.[1] The process can be generalized as follows:
Fossil Fuel Combustion
In fossil fuel combustion, such as in vehicle engines, HNCO formation is linked to the high-temperature reactions of nitrogen species derived from the fuel and atmospheric N2. For diesel engines, the use of selective catalytic reduction (SCR) systems with urea can also be a source of HNCO.[9][10]
Experimental Methodologies
The quantification of this compound from combustion sources requires sophisticated analytical techniques due to its reactive nature and typically low concentrations in ambient air.
Key Experimental Protocols
| Parameter | Biomass Burning Studies | Vehicle Emission Studies |
| Sampling Method | Direct sampling of smoke from laboratory-controlled burns. | Chassis dynamometer testing simulating various driving cycles.[7] |
| Analytical Instrument | Chemical Ionization Mass Spectrometry (CIMS).[5] | Chemical Ionization Mass Spectrometry (CIMS).[6] |
| Key Measurements | HNCO concentration (ppbv), correlation with other combustion markers (e.g., CO).[9] | HNCO emission factors (mg/kg fuel), real-time emissions during different driving phases.[4][7] |
A common workflow for the experimental determination of HNCO emissions from combustion sources is illustrated below.
References
- 1. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its possible link to smoke-related health effects â Household Air Pollution (HAP) Updates [washplusblog.fhi360.org]
- 3. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurements of gas phase acids in diesel exhaust: a relevant source of HNCO? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
A Comparative Guide to Kinetic Models for the Atmospheric Loss of Isocyanic Acid
For Researchers, Scientists, and Drug Development Professionals
Isocyanic acid (HNCO) is a toxic atmospheric pollutant with significant implications for human health. Understanding its atmospheric lifetime and fate is crucial for accurate air quality modeling and risk assessment. This guide provides an objective comparison of the kinetic models governing the primary atmospheric loss processes of HNCO, supported by experimental data.
The atmospheric removal of this compound is predominantly governed by heterogeneous processes, including uptake into aqueous aerosols and cloud droplets followed by hydrolysis. In contrast, gas-phase reactions, including photolysis and oxidation by hydroxyl radicals (OH), are significantly slower and contribute minimally to its overall atmospheric sink.[1][2][3]
Gas-Phase Loss Processes: A Minor Pathway
Kinetic models and experimental data overwhelmingly indicate that gas-phase reactions are not a significant sink for atmospheric HNCO. The atmospheric lifetime of HNCO with respect to gas-phase photochemistry and oxidation by OH radicals is estimated to be on the order of months to decades.[1][2][3]
The reaction of this compound with the hydroxyl radical, the atmosphere's primary daytime oxidant, is exceptionally slow under atmospheric conditions. Experimental studies to determine the rate constant for this reaction have been conducted at high temperatures (typically 620–2500 K).[4][5] Extrapolations of this data to typical atmospheric temperatures (around 298 K) yield very small rate constants. Theoretical calculations using high-level quantum chemical methodologies and transition state theory corroborate these findings, predicting a long atmospheric lifetime for HNCO with respect to OH oxidation.[4][5][6]
Table 1: Comparison of Kinetic Parameters for the Reaction HNCO + OH → Products
| Parameter | Experimental (High-T Extrapolation) | Theoretical Calculation | Reference |
| Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | ~1.24 x 10⁻¹⁵ | ≤ 0.7 x 10⁻¹⁵ | [2][4] |
| Atmospheric Lifetime (τ) | > 25 years (assuming [OH] = 1x10⁶ molecule cm⁻³) | Decades to centuries | [4][5][6] |
Photodissociation of HNCO requires ultraviolet (UV) radiation at wavelengths shorter than 262 nm.[6] However, in the troposphere, the ozone layer filters out UV radiation below 290 nm. Consequently, the photolysis of HNCO in the lower atmosphere is considered a negligible loss process.[6]
Heterogeneous Loss Processes: The Dominant Sink
The primary mechanism for the removal of this compound from the atmosphere is its uptake by aqueous aerosols and cloud water, followed by hydrolysis.[1][2][3] This process is governed by the partitioning of HNCO between the gas and aqueous phases, its acidity, and the kinetics of its hydrolysis reactions.
The uptake of HNCO into the aqueous phase is described by its Henry's Law coefficient (KH) and its acid dissociation constant (Ka). Once dissolved, HNCO undergoes hydrolysis to form ammonia (NH₃) and carbon dioxide (CO₂). The rate of hydrolysis is pH-dependent.
Table 2: Key Parameters for the Heterogeneous Loss of HNCO
| Parameter | Value | Temperature (K) | Reference |
| Henry's Law Coefficient (KH) | 26 ± 2 M atm⁻¹ | 298 | [7] |
| Acid Dissociation Constant (Ka) | 2.1 ± 0.2 x 10⁻⁴ M | 298 | [7] |
| Hydrolysis Rate Constant (khyd) | pH-dependent | - | [2] |
The overall hydrolysis rate constant (khyd) is a composite of three reactions with different pH dependencies:
-
HNCO + H⁺ + H₂O → NH₄⁺ + CO₂ (Dominant at pH 0-1)
-
HNCO + H₂O → NH₃ + CO₂ (Dominant at pH 3-7)
-
NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ (Dominant at pH > 9)
The atmospheric lifetime of HNCO against hydrolysis in clouds is estimated to be between 10 days and 28 years, depending on the pH, liquid water content, and temperature.[7]
Experimental Protocols
Determination of Gas-Phase Reaction Rate Constants (High Temperature)
The rate constant for the reaction of HNCO with OH radicals has been experimentally determined at high temperatures using techniques such as the shock tube method .
Methodology:
-
A mixture of HNCO, an OH precursor (e.g., tert-butyl hydroperoxide), and a bath gas (e.g., Argon) is rapidly heated to a high temperature (e.g., 800-1300 K) by a reflected shock wave.
-
The OH radicals are generated by the thermal decomposition of the precursor.
-
The concentration of OH radicals is monitored over time using a sensitive detection technique, typically laser-induced fluorescence (LIF) .
-
The decay of the OH concentration in the presence of a known excess of HNCO allows for the determination of the pseudo-first-order rate constant.
-
By varying the concentration of HNCO, the second-order rate constant for the reaction can be determined.
Determination of Henry's Law Coefficient
The Henry's Law coefficient for HNCO has been determined using a bubbler experiment .
Methodology:
-
A gaseous mixture of HNCO in a carrier gas (e.g., nitrogen) is bubbled through a temperature-controlled aqueous solution of a known volume and pH.
-
The concentration of HNCO in the gas phase entering and exiting the bubbler is continuously monitored using a sensitive analytical instrument, such as a Chemical Ionization Mass Spectrometer (CIMS) .
-
The system is allowed to reach a steady state where the partial pressure of HNCO in the gas phase is in equilibrium with its concentration in the aqueous phase.
-
By measuring the concentrations in both phases at equilibrium, the Henry's Law coefficient can be calculated.
-
Experiments are conducted at different temperatures to determine the enthalpy of dissolution.
Determination of Heterogeneous Uptake Coefficients
The uptake of gases onto aerosol particles is often studied using an aerosol flow tube reactor .
Methodology:
-
A stream of well-characterized aerosol particles of a specific composition and size is generated and introduced into the flow tube.
-
The gas of interest (e.g., HNCO) is introduced into the flow tube, often through a movable or fixed injector, to initiate the interaction with the aerosol.
-
The concentration of the gas is monitored at the exit of the flow tube, typically by mass spectrometry, as a function of the interaction time with the aerosol. The interaction time can be varied by changing the flow rate or the position of the injector.
-
The loss of the gas from the gas phase due to uptake by the aerosol allows for the calculation of the uptake coefficient (γ), which is the probability that a molecule colliding with the aerosol surface is taken up.
-
Factors such as relative humidity, temperature, and aerosol composition can be varied to investigate their effect on the uptake kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. acp.copernicus.org [acp.copernicus.org]
Comparison of isocyanic acid levels in indoor versus outdoor environments
A detailed guide for researchers, scientists, and drug development professionals on the disparate concentrations of isocyanic acid in indoor and outdoor settings, supported by quantitative data and experimental methodologies.
This compound (HNCO), a reactive and potentially toxic atmospheric compound, has garnered increasing attention for its adverse health effects, including contributions to cardiovascular disease, cataracts, and rheumatoid arthritis through protein carbamoylation.[1][2][3] This guide provides a comparative analysis of this compound concentrations in indoor versus outdoor environments, summarizing key quantitative data, outlining the experimental protocols for its measurement, and illustrating the primary sources and comparative levels through diagrams.
Quantitative Comparison of this compound Levels
Recent field campaigns have demonstrated a significant disparity between indoor and outdoor concentrations of this compound, with indoor environments consistently exhibiting higher levels. The House Observation of Microbial and Environmental Chemistry (HOMEChem) campaign provides a key dataset highlighting this difference.
| Environment | Mean HNCO Mixing Ratio (ppb) | Range of HNCO Mixing Ratio (ppb) | Key Findings |
| Indoor | 0.14 ± 0.30 | 0.012 - 6.1 | Levels are significantly elevated compared to outdoors, with occupant activities being major contributors.[4][5] |
| Outdoor | 0.026 ± 0.15 | Not specified in this study | Outdoor concentrations are influenced by broader atmospheric sources and meteorological conditions.[4][5] |
Sources of this compound
The elevated levels of this compound indoors are primarily attributed to sources and activities common in residential settings. Outdoors, a different set of primary and secondary sources dominate.
Primary Indoor Sources:
-
Cooking: Particularly gas oven cooking, has been identified as a major emitter of this compound and other nitrogen-containing volatile organic compounds.[4][5]
-
Cleaning: The use of chlorine bleach for cleaning can lead to a significant increase in indoor HNCO mixing ratios.[4][5]
-
Tobacco Smoke: Cigarette smoke is a potent source of this compound, with side-stream smoke from a single cigarette capable of increasing indoor concentrations by up to a factor of ten from background levels.[6]
-
Building Materials: The thermal degradation of polyurethane foams, paints, and other building materials can release this compound.[7]
Primary Outdoor Sources:
-
Biomass Burning: Wildfires and prescribed burning of biomass are significant sources of atmospheric this compound.[1][2][8]
-
Fossil Fuel Combustion: Emissions from coal, gasoline, and diesel-powered vehicles contribute to ambient HNCO levels.[1][8]
-
Secondary Photochemical Production: this compound can be formed in the atmosphere through the oxidation of amines and amides.[1][8]
Experimental Protocols for this compound Measurement
The primary analytical technique for the real-time measurement of gas-phase this compound in both indoor and outdoor air is Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS) .
Principle of Measurement: This method utilizes the chemical ionization of target analytes through proton transfer reactions with a reagent ion. For the detection of acidic species like this compound, acetate ions (CH₃COO⁻) are commonly used as the reagent ion. In the ion-molecule reaction region of the mass spectrometer, acetate ions selectively transfer a proton from acidic molecules, including HNCO, resulting in the formation of the corresponding conjugate base (NCO⁻), which is then detected by the mass spectrometer.
Instrumentation:
-
Ion Source: Acetate reagent ions are typically generated by passing a carrier gas (often ultra-pure air or nitrogen) over a reservoir of acetic anhydride.
-
Ion-Molecule Reactor (IMR): Sampled air containing HNCO is introduced into the IMR where it mixes with the acetate reagent ions. The pressure and temperature of the IMR are controlled to optimize the ionization process.
-
Mass Spectrometer: A high-resolution time-of-flight mass spectrometer is commonly used to separate and detect the resulting ions (e.g., NCO⁻ at m/z 42) with high sensitivity and mass accuracy.
Calibration: Calibration of the CIMS instrument for HNCO is crucial for accurate quantification. This is typically achieved by generating a standard gas stream of HNCO. A common method involves the thermal decomposition of urea, which produces a known concentration of this compound that can be diluted and introduced into the instrument.
Data Acquisition and Analysis: The instrument provides high-temporal-resolution data, allowing for the observation of rapid changes in HNCO concentrations. The raw ion signals are converted to mixing ratios (e.g., parts per billion by volume, ppbv) using the predetermined calibration factors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMT - Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry [amt.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NOAA CSL: Tropospheric Chemistry: Instruments: Acid CIMS [csl.noaa.gov]
A Comparative Guide to the Isomerization of Isocyanic Acid: Theory vs. Experimental Validation
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of small molecules is paramount. Isocyanic acid (HNCO), the most stable of the [H, C, N, O] isomers, presents a fascinating case study in isomerization, with theoretical predictions often paving the way for experimental exploration. This guide provides a comprehensive comparison of theoretical predictions and available experimental data on the isomerization pathways of HNCO to its higher-energy counterparts: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC).
While extensive theoretical frameworks detail the energetics of these transformations, direct experimental validation of gas-phase unimolecular isomerization remains a significant challenge in the scientific community. This guide summarizes the current state of knowledge, highlighting both the strengths of computational predictions and the areas where further experimental investigation is critically needed.
Theoretical Predictions: A Quantitative Overview
Computational chemistry has provided detailed insights into the potential energy surface of the [H, C, N, O] isomers. Sophisticated ab initio molecular orbital theories, such as the CCSD(T) and B3LYP methods, have been employed to calculate the relative energies of the isomers and the activation barriers for their interconversion.
The table below summarizes key theoretical predictions for the relative energies of HOCN, HCNO, and HONC with respect to HNCO, as well as the predicted activation energies for the isomerization reactions.
| Isomerization Reaction | Relative Energy of Isomer (kcal/mol)[1] | Predicted Activation Energy (Ea) (kcal/mol) |
| HNCO → HOCN | 24.7[1] | 93.3 |
| HNCO → HCNO | 70.7[1] | 94.0 |
| HNCO → HONC | 84.1[1] | 91.2 |
Note: The predicted activation energies are based on theoretical calculations and represent the energy barrier for the unimolecular isomerization in the gas phase.
Isomerization Pathways and Energetics
The isomerization from this compound (HNCO) to its less stable isomers involves significant energy barriers, indicating that these transformations do not occur spontaneously under normal conditions. The following diagram, generated using the Graphviz DOT language, illustrates the theoretically predicted potential energy surface for the isomerization of HNCO.
Experimental Approaches and Observations
Direct experimental measurement of the activation energies for the unimolecular gas-phase isomerization of HNCO has proven to be elusive. The high activation barriers predicted by theory suggest that these reactions require significant energy input, making them difficult to study in isolation. However, various experimental techniques have provided valuable, albeit indirect, evidence for the existence and formation of HNCO isomers.
Matrix Isolation Infrared Spectroscopy
A significant body of experimental work has utilized Fourier Transform Infrared (FTIR) spectroscopy in cryogenic matrices (such as solid argon) to study HNCO and its isomers. In these experiments, molecules are trapped at very low temperatures, allowing for their spectroscopic characterization and the study of photochemical reactions.
Experimental Protocol:
-
Precursor Deposition: A gaseous mixture of a precursor molecule and a large excess of an inert gas (e.g., argon) is deposited onto a cold substrate (typically at temperatures below 20 K).
-
Photolysis: The matrix is irradiated with UV light of specific wavelengths to induce photochemical reactions, such as isomerization or fragmentation.
-
Spectroscopic Analysis: FTIR spectra are recorded before, during, and after irradiation to identify the parent molecule and any newly formed products based on their characteristic vibrational frequencies.
These matrix isolation studies have been instrumental in identifying and characterizing HOCN, HCNO, and HONC. However, the isomerization process in these experiments is typically induced by photo-excitation rather than thermal activation, and the matrix environment can influence the reaction pathways and energetics. Therefore, these studies do not provide direct measurements of the thermal activation barriers for unimolecular isomerization in the gas phase.
Studies in Interstellar Ice Analogs
The isomerization of HNCO has also been investigated in the context of astrochemistry, using laboratory-created interstellar ice analogs. These experiments simulate the conditions found on icy dust grains in space.
Experimental Protocol:
-
Ice Formation: A mixture of gases, including water and a source of HNCO (or its precursors), is deposited onto a cold surface in a high-vacuum chamber to form an ice layer.
-
Processing: The ice is then subjected to processing, such as UV irradiation or controlled heating (thermal processing), to simulate astrophysical conditions.
-
Analysis: In-situ analysis is typically performed using FTIR spectroscopy to monitor changes in the ice composition. Temperature-programmed desorption (TPD) with mass spectrometry may also be used to identify molecules that are released into the gas phase as the ice is warmed.
These experiments have demonstrated the formation of HOCN from HNCO in the presence of water ice, often proceeding through an intermediate OCN⁻ ion.[1] The derived activation energies in these studies, however, pertain to bimolecular reactions within the ice matrix rather than the unimolecular isomerization of isolated HNCO. For instance, an activation energy of 26 ± 2 kJ/mol has been measured for the reaction of HNCO with H₂O to form OCN⁻ and H₃O⁺ in ice.[1]
The following workflow illustrates a typical experimental setup for studying reactions in interstellar ice analogs.
Conclusion: A Call for Further Experimental Work
Theoretical predictions provide a robust framework for understanding the isomerization of this compound. The calculated high activation barriers for the unimolecular conversion of HNCO to its isomers in the gas phase are consistent with the observed stability of HNCO. However, a significant gap remains in the direct experimental validation of these theoretical values.
Current experimental data, primarily from solid-phase studies in cryogenic matrices and interstellar ice analogs, offer valuable insights into the formation and reactivity of HNCO isomers under specific conditions. Yet, they do not provide the gas-phase kinetic data necessary for a direct comparison with theoretical predictions for unimolecular isomerization. Future experimental efforts, potentially utilizing techniques such as shock tubes or advanced transient absorption spectroscopy, will be crucial to bridge this gap and provide a more complete picture of the fundamental chemistry of this important molecule.
References
A Comparative Analysis of Dioxazolones as Masked Isocyanate Electrophiles
For Researchers, Scientists, and Drug Development Professionals
The in situ generation of isocyanates from stable precursors is a cornerstone of modern organic synthesis, finding widespread application in the construction of ureas, carbamates, and amides, which are prevalent motifs in pharmaceuticals and functional materials. Among the various "masked" isocyanate precursors, dioxazolones have emerged as a highly versatile and advantageous class of reagents. This guide provides an objective comparison of dioxazolones with other common masked isocyanate electrophiles, namely acyl azides and oxadiazolones, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
Dioxazolones offer a compelling combination of stability, safety, and reactivity for the generation of isocyanates. They are bench-stable solids that can be readily synthesized from ubiquitous carboxylic acids. Upon thermal or catalytic activation, they undergo a Lossen-type rearrangement to cleanly generate isocyanates with the sole byproduct being carbon dioxide. In comparison to the widely used acyl azides, which are often generated in situ for the Curtius rearrangement, dioxazolones present a significantly improved safety profile, avoiding the use of potentially explosive and toxic azide reagents. While oxadiazolones also serve as masked isocyanate precursors, dioxazolones have been more extensively studied and have demonstrated broader applicability.
Comparative Analysis of Masked Isocyanate Precursors
The choice of a masked isocyanate precursor is dictated by factors such as stability, ease of synthesis, reaction conditions, and safety. The following table provides a qualitative comparison of dioxazolones, acyl azides, and oxadiazolones.
| Feature | Dioxazolones | Acyl Azides (for Curtius Rearrangement) | Oxadiazolones |
| Precursor Stability | Generally bench-stable crystalline solids.[1][2][3] | Often unstable, potentially explosive, and typically generated in situ.[2][4] | Generally stable solids. |
| Safety Profile | High. Avoids the use of azides and the formation of hydrazoic acid.[3] | Low. Involves potentially explosive and toxic azide reagents and intermediates.[5][6][7][8][9] | Moderate to High. |
| Synthesis | Typically a two-step synthesis from carboxylic acids via hydroxamic acids.[1][2][4][10] | Generated from carboxylic acid derivatives (e.g., acyl chlorides) and azide salts, or directly from carboxylic acids using reagents like DPPA.[11][12] | Synthesized from hydrazides.[13] |
| Byproducts | CO₂ only. | N₂ only. | Typically involves the release of a small molecule depending on the specific oxadiazolone. |
| Reaction Conditions | Thermal or transition-metal catalyzed, often under mild conditions.[4][14] | Typically requires heating for thermal rearrangement.[15] | Often requires heating.[13][16] |
| Generality & Scope | Broad scope, well-documented for a variety of transformations.[1][4] | Very broad scope, a classic and widely used reaction.[11][15] | Less extensively explored compared to the others.[10][13][16] |
Quantitative Performance Comparison
Direct quantitative comparisons of different masked isocyanate precursors under identical conditions are rare in the literature. However, individual studies provide data that allows for an indirect assessment of their relative performance. The following table presents a compilation of representative examples.
| Precursor | Substrate | Nucleophile/Reaction Type | Conditions | Yield | Reference |
| Dioxazolone | 3-Phenyl-1,4,2-dioxazol-5-one | Diisopropylamine | 10 W blue LED, CH₃OH, rt, 5 h | 91% | [11] |
| Dioxazolone | 3-(p-Tolyl)-1,4,2-dioxazol-5-one | Triphenylphosphine | 10 W blue LED, CH₂Cl₂, rt, 24 h | 78% | [11] |
| Dioxazolone | Dioxazolone 7 | C-H Amidation | Rh catalyst, 1 min, rt | 74% | [3] |
| Acyl Azide | Acyl azide 6 | C-H Amidation | Rh catalyst | Ineffective | [3] |
| Acyl Azide | Adamantane-1-carboxylic acid | t-BuOH (via DPPA) | Zn(OTf)₂, THF, 40 °C, 120 h | 96% | [17] |
| Oxadiazolone | N-Boc-Ala-derived oxadiazolone | Benzylamine | Et₃N, MeCN, 80 °C, 16 h | High | [10] |
A key study directly comparing a dioxazolone and an acyl azide in a rhodium-catalyzed C-H amidation reaction found that the dioxazolone provided a 74% yield in just one minute at room temperature, while the corresponding acyl azide was ineffective under the same conditions.[3] This highlights the potential for dioxazolones to enable transformations that are challenging with other precursors.
Signaling Pathways and Experimental Workflows
The generation of isocyanates from these precursors follows distinct mechanistic pathways. The diagrams below, generated using Graphviz, illustrate these processes and the comparative experimental workflows.
Experimental Protocols
Synthesis of Dioxazolones from Carboxylic Acids
This two-step procedure is a general method for the synthesis of 3-substituted-1,4,2-dioxazol-5-ones from carboxylic acids.[10]
Step 1: Synthesis of Hydroxamic Acid
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF or THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add hydroxylamine hydrochloride (1.2 equiv) and continue stirring at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude hydroxamic acid by recrystallization or column chromatography.
Step 2: Cyclization to Dioxazolone
-
To a solution of the hydroxamic acid (1.0 equiv) in a suitable solvent (e.g., THF), add CDI (1.2 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dioxazolone by column chromatography to yield the final product.
In Situ Generation of Isocyanate from Acyl Azide (Curtius Rearrangement using DPPA)
This one-pot procedure allows for the conversion of a carboxylic acid to a carbamate via an acyl azide intermediate without its isolation.[11][12][18]
Safety Note: Diphenylphosphoryl azide (DPPA) is a lachrymator and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[18] All reactions involving azides should be conducted with extreme caution behind a blast shield.[5][7][8][9]
-
To a stirred solution of the carboxylic acid (1.0 equiv) and an alcohol (e.g., benzyl alcohol, 1.2 equiv) in an anhydrous, inert solvent (e.g., toluene), add triethylamine (1.1 equiv).
-
Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the corresponding carbamate.
Use of Oxadiazolones as Masked Isocyanate Precursors
This procedure describes the reaction of an oxadiazolone with an amine to form a urea derivative.[13][16]
-
To a solution of the oxadiazolone (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired urea.
Conclusion
Dioxazolones represent a significant advancement in the field of masked isocyanate chemistry. Their enhanced safety profile, operational simplicity, and high reactivity make them a superior alternative to traditional acyl azide-based methods for many applications. While the Curtius rearrangement remains a powerful and versatile tool, the hazards associated with acyl azides necessitate careful consideration and stringent safety precautions. Oxadiazolones, though less explored, also offer a viable alternative. For researchers seeking a safe, efficient, and reliable method for the in situ generation of isocyanates, dioxazolones are an excellent first choice, particularly in the contexts of drug discovery and process development where safety and scalability are paramount.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Azide safety archibald | PDF [slideshare.net]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ucd.ie [ucd.ie]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of Masked N-Acyl-N-isocyanates: Support for Oxadiazolones as Blocked N-Isocyanate Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Validation of Analytical Methods for Anthocyanins in Physiological Fluids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of anthocyanins and their metabolites in physiological fluids such as plasma and urine is paramount for understanding their bioavailability, pharmacokinetics, and health effects. This guide provides a comparative overview of validated analytical methods, focusing on the prevalent use of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS). The validation of these methods is crucial to ensure reliable and reproducible data for clinical and research applications.
Comparison of Validated Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize key quantitative data from various studies on the validation of analytical methods for anthocyanins in human plasma and urine.
Table 1: Comparison of Sample Preparation and Chromatographic Methods
| Method | Matrix | Sample Preparation | Chromatographic Column | Key Findings |
| HPLC-MS/MS | Plasma | Protein Precipitation | Synergi RP-Max (250 × 4.6 mm, 4 µm) | Minimized degradation of anthocyanins; no observed interference from endogenous compounds.[1][2] |
| HPLC-MS/MS | Urine | Dilute-and-Shoot | Synergi RP-Max (250 × 4.6 mm, 4 µm) | A simple and effective method for reducing anthocyanin degradation during sample preparation.[1][2] |
| UHPLC-MSn | Plasma | Enzymatic Proteolysis | Not Specified | An innovative approach to plasma sample preparation.[3] |
| UHPLC-MSn | Urine | Evaporation of acidified samples | Not Specified | A straightforward method applicable for methylated anthocyanidins.[3] |
| LC-IT-TOF-MS | Blueberry Extract | Solvent Extraction | Not Specified | Enables simultaneous qualitative and quantitative determination of various phenolics.[4] |
Table 2: Comparison of Method Validation Parameters
| Method | Analyte Type | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (CV%) | Recovery (%) |
| UHPLC-MSn | Anthocyanins | > 0.997 | < 2.3 | < 8.1 | < 15% | 54–108% |
| UHPLC-MSn (Methylated Anthocyanidins) | Methylated Anthocyanidins | Not Specified | Not Specified | Not Specified | < 20% | > 65% |
| LC-IT-TOF-MS | Various Phenolics | ≥ 0.99 | Not Specified | Not Specified | < 10% (intra- and inter-day) | Not Specified |
| LC-MS | General Anthocyanins | ≥ 0.99 | 0.01–3.7 (µg/mL) | 0.03–8.5 (µg/mL) | <1% to <10% | Not Specified |
Experimental Protocols
Detailed methodologies are critical for the replication and adaptation of analytical methods. Below are protocols for key experiments cited in the validation of anthocyanin analysis.
Protocol 1: Sample Preparation of Plasma via Protein Precipitation
This method is designed to remove proteins from plasma samples, which can interfere with the analysis and damage the chromatographic column.
-
To a 100 µL aliquot of human plasma, add 200 µL of acidified methanol (1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant, which contains the anthocyanins, and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.[1][2]
Protocol 2: Sample Preparation of Urine via Dilute-and-Shoot
This is a simplified method for preparing urine samples for analysis, which relies on dilution to reduce matrix effects.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute a 100 µL aliquot of the supernatant with 900 µL of an appropriate solvent, such as water with 1% formic acid.[1][2]
-
Vortex the diluted sample to ensure homogeneity.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Protocol 3: UHPLC-MSn Analysis
This protocol outlines the conditions for the separation and detection of anthocyanins using UHPLC coupled with tandem mass spectrometry.
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of MSn analysis.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: Water with 1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.60 mL/min.[1]
-
Gradient Elution:
-
Start at 5% B.
-
Increase to 21% B over 20 minutes.
-
Increase to 40% B at 35 minutes.[1]
-
-
Detection: Mass spectrometry in consecutive reaction monitoring (CRM) mode for enhanced selectivity.[5][3]
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful method validation. The following diagram illustrates a typical workflow for the validation of analytical methods for anthocyanins in physiological fluids.
Caption: Workflow for analytical method validation of anthocyanins.
References
- 1. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and step-by-step procedures for the effective neutralization and disposal of isocyanic acid are critical for maintaining a safe laboratory environment. This guide provides detailed instructions for researchers, scientists, and drug development professionals, ensuring compliance and minimizing risk.
This compound (HNCO) is a volatile, toxic, and reactive compound that requires careful handling and specific disposal procedures. Improper disposal can lead to hazardous conditions. The primary method for rendering this compound non-hazardous is through controlled hydrolysis, which converts it into ammonia and carbon dioxide.[1][2] This process can be facilitated by the use of alkaline solutions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal steps should be performed in a well-ventilated fume hood.
Neutralization and Disposal Protocol
The recommended method for the disposal of this compound waste is through neutralization with an alkaline solution. This procedure should be conducted with caution, as the reaction can be exothermic. Two primary neutralization agents are recommended: sodium carbonate and ammonia solution.
Method 1: Neutralization with Sodium Carbonate Solution
This method is preferred for its controlled reaction rate and the use of a relatively mild base.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Liquid detergent (optional, for spill cleanup)
-
Large container (should be open or loosely covered to prevent pressure buildup)
Experimental Protocol:
-
Prepare the Neutralization Solution: Prepare a 5-10% aqueous solution of sodium carbonate. For example, to prepare 1 liter of a 10% solution, dissolve 100 g of sodium carbonate in 900 mL of water. A small amount of liquid detergent (0.2%) can be added to aid in wetting, particularly for spill residues.[3]
-
Initial Dilution: Slowly and cautiously add the this compound waste to a large volume of cold water in an open container. This initial dilution helps to dissipate heat generated during neutralization.
-
Neutralization: While stirring, slowly add the 5-10% sodium carbonate solution to the diluted this compound waste. Be mindful of potential gas evolution (carbon dioxide). Do not seal the container.[3]
-
Monitoring and Completion: Continue adding the sodium carbonate solution until the effervescence ceases. Check the pH of the solution to ensure it is neutral or slightly alkaline.
-
Disposal: Once the reaction is complete and the solution has cooled to room temperature, the neutralized solution can be disposed of in accordance with local, state, and federal regulations.
Method 2: Neutralization with Ammonia Solution
Concentrated ammonia solution can also be used for neutralization. This method requires excellent ventilation due to the vapor pressure of ammonia.
Materials:
-
This compound waste
-
Concentrated ammonia solution (3-8%)
-
Water
-
Liquid detergent (optional)
-
Large, open container
Experimental Protocol:
-
Prepare the Neutralization Solution: Prepare a 3-8% aqueous solution of ammonia. For example, to prepare 1 liter of a 5% solution, dilute the appropriate volume of concentrated ammonia with water. Add 0.2% liquid detergent if desired.[3]
-
Initial Dilution: As with the sodium carbonate method, slowly add the this compound waste to a large volume of cold water.
-
Neutralization: In a well-ventilated fume hood, slowly add the 3-8% ammonia solution to the diluted this compound waste with constant stirring.[3]
-
Monitoring and Completion: Monitor the reaction for heat and gas evolution. Add the ammonia solution until the reaction is complete.
-
Disposal: After the reaction has ceased and the solution has returned to ambient temperature, dispose of the neutralized waste according to institutional and governmental guidelines.
Quantitative Data Summary
For spill cleanup and neutralization, the following formulations are recommended:
| Component | Formula 1 | Formula 2 |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia Solution | - | 3-8% |
| Liquid Detergent | 0.2% | 0.2% |
| Water | 89.8-94.8% | 91.8-96.8% |
Table 1: Decontamination Solution Formulations for Isocyanates.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Figure 1. This compound Disposal Workflow.
References
Personal protective equipment for handling Isocyanic acid
Essential Safety and Handling Guide for Isocyanic Acid
This guide provides critical safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This compound and other isocyanates are highly reactive compounds that pose significant health risks, including severe skin burns, eye damage, and respiratory sensitization.[1][2][3]
Hazard Summary
This compound is classified as acutely toxic and corrosive. It can cause severe health effects through various routes of exposure:
-
Inhalation : Harmful if inhaled, potentially causing respiratory irritation, allergy or asthma-like symptoms, and breathing difficulties.[1][2] Higher exposures may lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[4]
-
Skin Contact : Harmful and can cause severe skin burns and allergic skin reactions.[1][2][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering controls like fume hoods.[5][6] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale | Citations |
| Respiratory Protection | A full-face or half-face respirator with filters for organic vapors and particulates (e.g., A2P3 rating).[5] In cases of inadequate ventilation, a supplied-air respirator is necessary.[7] | Protects against inhalation of harmful vapors and aerosols, which can cause acute irritation and respiratory sensitization.[1][3] | [1][3][5][7] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields.[1][2] If not using a full-face respirator, a face shield is also essential.[5][6] | Prevents contact with vapors and splashes, which can cause severe eye damage.[2][4] | [1][2][4][5][6] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber, neoprene, or nitrile.[3][5] Standard disposable gloves are not sufficient.[5] Gloves must be inspected prior to every use.[1][2] | Prevents skin contact, which can lead to burns, irritation, and sensitization.[1][3] | [1][2][3][5] |
| Body Protection | Fire/flame resistant and impervious clothing, such as disposable coveralls or a lab coat made of appropriate material.[1][2][8] Garments made of microporous film are recommended.[6] | Provides a barrier against skin contact from spills or splashes.[6] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4] | [1][2][4][6][8] |
Operational and Disposal Plans
Safe Handling Protocol
Proper handling procedures are critical to prevent exposure and accidents.
-
Preparation : Before handling, ensure that an emergency eyewash station and shower are immediately accessible.[4] A safety meeting should be held to inform all personnel in the vicinity of the hazards.[9]
-
Ventilation : Always handle this compound in a well-ventilated area, such as a certified chemical fume hood or with local exhaust ventilation.[1][2][6]
-
Handling :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep away from incompatible materials such as moisture, heat, strong bases, and oxidizing agents.[1][4]
-
Hygiene : Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[6] Do not take contaminated work clothes home.[4]
Emergency Procedures
In the event of an exposure, immediate action is required.
Caption: Workflow for immediate first aid response to this compound exposure.
-
If on Skin : Immediately wash the affected area with soap and plenty of water and remove all contaminated clothing.[1][10] Consult a physician.[1]
-
If in Eyes : Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][10]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[2] Get emergency medical help immediately.[2]
-
If Swallowed : Rinse the mouth with water.[1] Do NOT induce vomiting.[2] Call a poison control center or doctor immediately.[1]
Spill and Disposal Plan
All waste and cleanup materials must be treated as hazardous.
-
Spill Containment :
-
Collection :
-
Neutralization :
-
The collected material and spill area can be decontaminated with a neutralization solution.[11] Two effective formulas are:
-
-
Final Disposal :
-
All waste, including neutralized material, contaminated PPE, and rinsing liquids, must be disposed of as hazardous waste.[11]
-
Contact a licensed chemical destruction plant or hazardous waste disposal contractor to arrange for removal.[1][11]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[11]
-
Contaminated packaging can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. compositesone.com [compositesone.com]
- 4. nj.gov [nj.gov]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. lakeland.com [lakeland.com]
- 7. youtube.com [youtube.com]
- 8. tsmfg.com [tsmfg.com]
- 9. actsafe.ca [actsafe.ca]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fsi.co [fsi.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
